meso-2,6-Diaminopimelic acid
Description
Properties
IUPAC Name |
(2S,6R)-2,6-diaminoheptanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKMEZVLHJARHF-SYDPRGILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | Diaminopimelic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13709 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
922-54-3 | |
| Record name | Diaminopimelic acid, meso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIAMINOPIMELIC ACID, MESO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5KRL7N7GD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biochemical Core of Bacterial Persistence: An In-depth Technical Guide to meso-Diaminopimelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-diaminopimelic acid (m-DAP) is a non-proteinogenic amino acid that plays a central and indispensable role in the biology of most bacteria. It is a key component of the peptidoglycan cell wall, providing structural integrity, and a crucial intermediate in the biosynthesis of L-lysine, an essential amino acid for protein synthesis.[1][2][3] The absence of the m-DAP metabolic pathway in mammals makes the enzymes involved in its synthesis and utilization highly attractive targets for the development of novel antibacterial agents.[1][4] This technical guide provides a comprehensive overview of the biochemical properties of m-DAP, including its role in cellular architecture and metabolism, its function as a signaling molecule in innate immunity, and detailed experimental protocols for its study.
Structure and Physicochemical Properties
Meso-diaminopimelic acid is a dicarboxylic acid and a diamino acid, representing an epsilon-carboxy derivative of lysine (B10760008).[5] Its unique meso stereochemistry, with two chiral centers of opposite configuration (2R, 6S), is critical for its function.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₄N₂O₄ | [6] |
| Molar Mass | 190.20 g/mol | [5][6] |
| Appearance | White to faint beige powder | [7] |
| Melting Point | 295 °C | [5] |
| Boiling Point | 426.7 °C | [5] |
| Density | 1.344 g/mL | [5] |
| IUPAC Name | (2R,6S)-2,6-Diaminoheptanedioic acid | [5] |
Role in Bacterial Cell Wall Structure
In the majority of Gram-negative bacteria and some Gram-positive bacteria, m-DAP is a critical component of the peptidoglycan (PGN) layer of the cell wall.[2][4] It is located at the third position of the pentapeptide stem that cross-links the glycan chains of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM).[4] These cross-links, often between the D-alanine at position four of one peptide stem and the m-DAP at position three of an adjacent stem, are essential for maintaining the shape and osmotic stability of the bacterial cell.[2][4] The enzyme UDP-N-acetylmuramoylalanyl-D-glutamyl-2,6-meso-diaminopimelate ligase (MurE) is responsible for incorporating m-DAP into the PGN precursor.[3][8]
The Lysine Biosynthesis Pathway: A Central Metabolic Hub
Meso-DAP is the penultimate precursor in the diaminopimelic acid (DAP) pathway, the primary route for L-lysine biosynthesis in bacteria, archaea, plants, and algae.[1][9] This pathway starts from aspartate and involves several enzymatic steps.[9] There are four main variations of the DAP pathway that converge at the formation of m-DAP: the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.[2][9] The succinylase pathway is the most common in bacteria.[1][9]
The final step in lysine biosynthesis is the decarboxylation of m-DAP to L-lysine, a reaction catalyzed by the enzyme diaminopimelate decarboxylase (DAPDC or LysA).[9][10]
Lysine Biosynthesis Pathway (Succinylase Variant)
References
- 1. A simple chromatographic route for the isolation of meso diaminopimelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimerization of Bacterial Diaminopimelate Epimerase Is Essential for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A spectrophotometric assay for meso-diaminopimelate decarboxylase and L-alpha-amino-epsilon-caprolactam hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. l-Ala-γ-d-Glu-meso-diaminopimelic Acid (DAP) Interacts Directly with Leucine-rich Region Domain of Nucleotide-binding Oligomerization Domain 1, Increasing Phosphorylation Activity of Receptor-interacting Serine/Threonine-protein Kinase 2 and Its Interaction with Nucleotide-binding Oligomerization Domain 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of uptake and incorporation of meso-diaminopimelic acid in different Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. L-Ala-γ-D-Glu-meso-diaminopimelic acid (DAP) interacts directly with leucine-rich region domain of nucleotide-binding oligomerization domain 1, increasing phosphorylation activity of receptor-interacting serine/threonine-protein kinase 2 and its interaction with nucleotide-binding oligomerization domain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
The Discovery and History of Diaminopimelic Acid: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that plays a central role in the biology of many bacteria. As a key component of the peptidoglycan cell wall, particularly in Gram-negative bacteria, and a crucial intermediate in the biosynthesis of lysine (B10760008), DAP has become a significant focus of research in microbiology and a promising target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of diaminopimelic acid, with a focus on the experimental methodologies and quantitative data that have shaped our understanding of this unique molecule.
Discovery and Early History
The story of diaminopimelic acid begins in the mid-20th century, a period of intense discovery in microbial biochemistry. The initial identification of this novel amino acid is credited to the pioneering work of E. Work.
In 1951, Work reported the isolation of a previously unknown amino acid from acid hydrolysates of the bacteria Corynebacterium diphtheriae and Mycobacterium tuberculosis.[1][2] This substance was identified using paper chromatography, where it appeared as a distinct spot separate from the commonly known amino acids.[1] A key early observation was that the isolated compound was optically inactive, leading to the initial hypothesis that it was the meso isomer, a molecule with two asymmetric centers resulting in internal compensation of optical rotation.[3]
Subsequent research in the early 1950s by Work and her collaborators, as well as other groups, confirmed the widespread, yet not universal, presence of DAP in bacteria.[3] It was notably absent in yeasts, fungi, and animal tissues, highlighting its potential as a unique bacterial marker.[1] The link between DAP and lysine biosynthesis was established through studies of Escherichia coli mutants that required lysine for growth. These mutants were found to accumulate DAP, suggesting it was a precursor in the lysine biosynthetic pathway.[3]
Structural Elucidation and Stereochemistry
Diaminopimelic acid is a seven-carbon dicarboxylic acid with two amino groups at the 2 and 6 positions. The presence of two chiral centers gives rise to three stereoisomers: LL-DAP, DD-DAP, and the internally compensated, optically inactive meso-DAP.
The definitive proof of the structure and the characterization of its stereoisomers were achieved through a combination of chemical degradation, synthesis, and enzymatic assays. Early studies relied on the differential activity of enzymes on the various isomers. For instance, L-amino acid oxidase was used to probe the stereochemistry, and the discovery of diaminopimelic acid decarboxylase, an enzyme that converts DAP to lysine, was a pivotal step.[3][4]
The final confirmation of the isomeric forms of naturally occurring DAP was made possible by the resolution of synthetic diaminopimelic acid, which provided authentic reference standards for each isomer.[3] This allowed researchers to definitively identify the specific isomers present in different bacterial species through direct comparison.
Distribution of Diaminopimelic Acid in Bacteria
The presence and specific isomer of diaminopimelic acid are important chemotaxonomic markers in bacteria. Generally, meso-DAP is a characteristic component of the peptidoglycan in all Gram-negative bacteria and some Gram-positive bacteria, such as Bacillus species.[2][5] In contrast, most Gram-positive cocci and some other Gram-positive rods utilize L-lysine directly for cross-linking their peptidoglycan and therefore lack DAP. The LL-isomer is primarily found as a biosynthetic intermediate.[3]
| Bacterial Group | Predominant DAP Isomer in Peptidoglycan | Reference(s) |
| Most Gram-negative bacteria | meso-DAP | [2][5][6] |
| Mycobacterium species | meso-DAP | [6] |
| Bacillus species | meso-DAP | [2][7] |
| Clostridium species | meso-DAP or L-lysine | [3] |
| Gram-positive cocci | L-lysine (DAP is absent) | [8] |
| Actinomycetales | LL-DAP or meso-DAP | [1] |
The Diaminopimelic Acid Biosynthetic Pathway
The biosynthesis of DAP is a critical metabolic pathway in bacteria, starting from aspartate. There are several variations of the pathway, but they all converge on the production of LL-diaminopimelate, which is then epimerized to meso-diaminopimelate. The meso-DAP can then be either incorporated into peptidoglycan or decarboxylated to form L-lysine. The main variations in the pathway are the succinylase, acetylase, and dehydrogenase pathways. The succinylase pathway is the most common.
// Nodes for substrates/products Aspartate [label="L-Aspartate"]; ASA [label="L-Aspartate-semialdehyde"]; THDPA [label="Tetrahydrodipicolinate"]; Succinyl_KAP [label="N-Succinyl-2-amino-6-ketopimelate"]; Succinyl_DAP [label="N-Succinyl-LL-DAP"]; LL_DAP [label="LL-Diaminopimelate", fillcolor="#FBBC05", fontcolor="#202124"]; meso_DAP [label="meso-Diaminopimelate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysine [label="L-Lysine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Peptidoglycan [label="Peptidoglycan", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes for enzymes DapA [label="DapA", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; DapB [label="DapB", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; DapD [label="DapD", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; DapC [label="DapC", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; DapE [label="DapE", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; DapF [label="DapF", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; LysA [label="LysA", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Aspartate -> ASA [label="Multiple Steps"]; ASA -> THDPA [label="Pyruvate"]; THDPA -> DapA [style=invis]; DapA -> ASA [style=invis]; THDPA -> Succinyl_KAP [dir=none]; Succinyl_KAP -> DapD [style=invis]; DapD -> THDPA [style=invis]; Succinyl_KAP -> Succinyl_DAP [dir=none]; Succinyl_DAP -> DapC [style=invis]; DapC -> Succinyl_KAP [style=invis]; Succinyl_DAP -> LL_DAP [dir=none]; LL_DAP -> DapE [style=invis]; DapE -> Succinyl_DAP [style=invis]; LL_DAP -> meso_DAP [dir=none]; meso_DAP -> DapF [style=invis]; DapF -> LL_DAP [style=invis]; meso_DAP -> Lysine [dir=none]; Lysine -> LysA [style=invis]; LysA -> meso_DAP [style=invis]; meso_DAP -> Peptidoglycan;
// Enzyme labels on edges edge [color="#4285F4", fontcolor="#202124"]; ASA -> THDPA [label=" DapA"]; THDPA -> Succinyl_KAP [label=" DapB"]; Succinyl_KAP -> Succinyl_DAP [label=" DapD"]; Succinyl_DAP -> LL_DAP [label=" DapC"]; LL_DAP -> meso_DAP [label=" DapE"]; meso_DAP -> Lysine [label=" DapF"]; meso_DAP -> Peptidoglycan [label=" LysA"]; } caption="The Succinylase Pathway of Diaminopimelic Acid and Lysine Biosynthesis."
Kinetic Parameters of Key Enzymes
The enzymes of the DAP pathway are attractive targets for the development of new antibiotics. Understanding their kinetic properties is crucial for designing effective inhibitors. The table below summarizes the kinetic parameters for DAP epimerase (DapF) from different organisms.
| Enzyme Source | Km for LL-DAP (mM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference(s) |
| Anabaena sp. | 0.15 ± 0.02 | 1.3 ± 0.04 | 8700 | [9] |
| Arabidopsis thaliana | 0.14 ± 0.02 | 1.1 ± 0.03 | 7900 | [9] |
| Haemophilus influenzae | 1.3 ± 0.2 | 200 | 154000 | [10] |
| Corynebacterium glutamicum | 0.27 ± 0.02 | 0.29 ± 0.01 | 1100 | [9] |
Key Experimental Protocols
Isolation of Diaminopimelic Acid from Bacterial Cells (Classical Method)
This protocol is a synthesized representation of the methods used in the 1950s for the initial isolation of DAP.
Methodology:
-
Cell Culture and Harvest: Grow the bacterial strain of interest (e.g., Corynebacterium diphtheriae) in a suitable liquid medium to a high cell density. Harvest the cells by centrifugation and wash with saline or buffer to remove residual media components.
-
Acid Hydrolysis: Resuspend the cell pellet in 6 M hydrochloric acid. Heat the suspension at approximately 110°C for 18-24 hours to hydrolyze proteins and peptidoglycan, releasing the constituent amino acids.
-
Removal of Humins: After hydrolysis, the dark-colored solution is filtered or centrifuged to remove insoluble material known as humins. The supernatant is then typically decolorized with activated charcoal.
-
Neutralization and Desalting: The acidic hydrolysate is neutralized. Early methods used electrodialysis for desalting, a technique that separates charged molecules from uncharged and smaller ions based on their movement in an electric field.[3]
-
Ion-Exchange Chromatography: The desalted amino acid mixture is applied to a cation-exchange chromatography column (e.g., Zeocarb 225).[3] The amino acids are then eluted using a gradient of increasing acid or ammonia (B1221849) concentration.
-
Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of DAP using paper chromatography. The fractions containing DAP are pooled.
-
Crystallization: The pooled fractions are concentrated, and DAP is crystallized, often by the addition of an alcohol. The optical rotation of the crystalline product is measured to assess the isomeric composition.
Kinetic Analysis of DAP Epimerase (DapF) by Coupled Enzyme Assay
This protocol describes a common method for determining the kinetic parameters of DAP epimerase.
Principle:
The conversion of LL-DAP to meso-DAP by DapF is monitored by coupling the reaction to a second enzyme, DAP dehydrogenase. This enzyme specifically uses meso-DAP as a substrate and reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH production is directly proportional to the activity of DapF, provided that DAP dehydrogenase is present in excess.
Methodology:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:
-
Buffer (e.g., 200 mM Tris-HCl, pH 8.0)
-
Varying concentrations of the substrate, LL-DAP
-
A saturating concentration of NADP+
-
An excess of purified DAP dehydrogenase
-
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified DapF enzyme to the reaction mixture.
-
Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation using non-linear regression software.
Significance in Drug Development
The absence of the DAP biosynthetic pathway in mammals makes it an ideal target for the development of novel antibacterial agents with potentially low host toxicity.[5] Enzymes in this pathway, such as DAP epimerase (DapF) and N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), are essential for bacterial survival, and their inhibition can disrupt both cell wall synthesis and lysine production.[9][11]
The detailed understanding of the structure and function of these enzymes, gained through the types of experiments described in this guide, is critical for structure-based drug design. The development of potent and specific inhibitors of the DAP pathway represents a promising strategy to combat the growing threat of antibiotic-resistant bacteria.
Conclusion
From its initial discovery as an unknown spot on a paper chromatogram to its current status as a key target for novel antibiotics, diaminopimelic acid has been a subject of intense scientific inquiry for over seven decades. The historical journey of DAP research, marked by meticulous experimental work, has not only illuminated fundamental aspects of bacterial physiology but has also paved the way for new therapeutic strategies. For researchers and drug development professionals, a deep understanding of this history and the experimental foundations upon which it is built is invaluable for future innovation in the fight against infectious diseases.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. scispace.com [scispace.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. en.wikipedia.org [en.wikipedia.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Absence of Meso-Diaminopimelic Acid and the Essential Role of L-Lysine in the Cell Walls of Pseudomurein-Containing Archaea
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 18, 2025
Executive Summary
Contrary to the well-established role of meso-diaminopimelic acid (meso-DAP) as a key cross-linking amino acid in the peptidoglycan of many bacteria, this technical guide confirms the definitive absence of meso-DAP in the cell walls of archaea. Instead, within the archaeal orders of Methanobacteriales and Methanopyrales, a structural analogue to bacterial peptidoglycan, known as pseudomurein, utilizes L-lysine for its peptide cross-links. This fundamental difference in cell wall composition presents a unique opportunity for the development of highly specific antimicrobial agents targeting these methanogenic archaea. This guide provides a comprehensive overview of the structure of pseudomurein, the crucial function of L-lysine in its architecture, the biosynthetic pathway responsible for L-lysine production in these organisms, and detailed experimental protocols for the analysis of these unique cell wall structures.
Introduction: A Paradigm Shift from Meso-DAP to L-Lysine in Archaeal Cell Wall Architecture
The structural integrity of prokaryotic cells is largely maintained by a rigid cell wall. In the bacterial domain, this wall is predominantly composed of peptidoglycan (also known as murein), a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) cross-linked by short peptides. A central component of these peptides in most Gram-negative bacteria and some Gram-positive bacteria is meso-diaminopimelic acid (meso-DAP), which is essential for the formation of the protective peptidoglycan sacculus.[1][2]
Archaea, however, exhibit a remarkable diversity in their cell envelope structures, with the most common being the S-layer.[3] Notably, archaea lack the canonical peptidoglycan found in bacteria.[4] A fascinating exception is found in the methanogenic orders of Methanobacteriales and Methanopyrales, which possess a cell wall polymer termed pseudomurein.[5][6] While structurally analogous to bacterial peptidoglycan in its function of providing osmotic stability, pseudomurein displays significant chemical distinctions. A critical difference, and the central focus of this guide, is the complete absence of meso-DAP in the peptide cross-bridges of pseudomurein. Instead, this role is fulfilled by the L-isomer of lysine (B10760008).[3]
This distinction is not merely a subtle biochemical variation but represents a fundamental divergence in the evolutionary strategies for cell wall construction between bacteria and these specific archaea. Understanding the intricacies of L-lysine's function and biosynthesis in pseudomurein is paramount for researchers in microbiology, biochemistry, and for professionals in drug development seeking novel, highly specific antimicrobial targets.
The Structural Composition of Pseudomurein: The Centrality of L-Lysine
Pseudomurein, like bacterial peptidoglycan, is a heteropolymer composed of glycan strands cross-linked by peptides. However, the molecular composition of these components is distinct.
2.1. The Glycan Backbone: The glycan strands of pseudomurein are composed of alternating β-(1,3)-linked N-acetyl-D-glucosamine (NAG) and N-acetyl-L-talosaminuronic acid (NAT).[1][5] This contrasts with the β-(1,4) linkages between NAG and N-acetylmuramic acid (NAM) in bacterial peptidoglycan.
2.2. The Peptide Cross-Links: The peptide side chains are attached to the NAT residues of the glycan backbone. A key feature of these peptides is that they are composed exclusively of L-amino acids, unlike the mixed D- and L-amino acid composition of bacterial peptidoglycan peptides.[3][5] The typical peptide subunit in Methanobacterium thermoautotrophicum has the sequence L-glutamyl-L-alanyl-L-lysyl-L-glutamyl-L-alanine.[7]
2.3. The Role of L-Lysine in Cross-Linking: L-lysine is the pivotal amino acid in the formation of inter-peptide bridges. The cross-linkage occurs between the ε-amino group of L-lysine in one peptide subunit and the γ-carboxyl group of L-glutamic acid in an adjacent peptide subunit.[8] This creates a robust, three-dimensional network that encases the cell. The molar ratio of the components of the undecaprenyl pyrophosphate activated disaccharide pentapeptide precursor in Methanobacterium thermoautotrophicum has been determined to be N-acetylglucosamine: N-acetyltalosaminuronic acid: alanine: glutamic acid: lysine in a 1:1:2:2:1 ratio.[9]
Table 1: Comparative Amino Acid Composition of Pseudomurein Peptide Subunits
| Archaeal Species | Phylum | Key Amino Acids in Peptide Subunit | Molar Ratio (relative to Lysine) | Citation(s) |
| Methanobacterium thermoautotrophicum | Euryarchaeota | L-Glutamic acid, L-Alanine, L-Lysine | Glu:Ala:Lys ≈ 2:2:1 (in precursor) | [7][9] |
| Methanopyrus kandleri | Euryarchaeota | L-Glutamic acid, L-Alanine, L-Lysine | Not explicitly quantified, but presence confirmed. | [3] |
Note: Quantitative data on the precise molar ratios in the mature pseudomurein of various species is limited. The provided ratio for M. thermoautotrophicum is for the lipid-activated precursor.
The Biosynthesis of L-Lysine in Pseudomurein-Containing Archaea
The synthesis of L-lysine in methanogens possessing pseudomurein, such as Methanothermobacter thermautotrophicus, proceeds via a variant of the diaminopimelate (DAP) pathway, culminating in L-lysine instead of meso-DAP.[7][10] This pathway is of significant interest as it contains enzymes that are absent in humans, making them potential drug targets.
A key enzyme in this pathway is L,L-diaminopimelate aminotransferase (DapL) .[7][10] This enzyme catalyzes the conversion of tetrahydrodipicolinate directly to L,L-diaminopimelate, a precursor to L-lysine.[7] The gene encoding this enzyme in M. thermautotrophicus (MTH0052) has been shown to complement an E. coli mutant deficient in DAP synthesis.[10] The subsequent steps involve the conversion of L,L-diaminopimelate to L-lysine.
The overall biosynthetic pathway, starting from aspartate, involves a series of enzymatic reactions that are homologous to those found in the bacterial DAP pathway, but with adaptations that lead to the production of L-lysine for incorporation into pseudomurein.
Enzymes Involved in Pseudomurein Peptide Synthesis and Cross-Linking
The assembly of the peptide subunits and their subsequent cross-linking into the pseudomurein sacculus is a complex process involving a suite of specialized enzymes.
4.1. Peptide Ligases (pMur Ligases): Homologs of the bacterial Mur ligases (MurC, MurD, MurE, MurF), which are responsible for the sequential addition of amino acids to the NAM precursor in peptidoglycan synthesis, have been identified in pseudomurein-containing methanogens.[5][8] These archaeal counterparts, termed pMur ligases (e.g., pMurC, pMurE), are believed to catalyze the ATP-dependent ligation of the L-amino acids to form the peptide side chain of pseudomurein.[5][8]
4.2. Transpeptidation and the Role of Putative Transglutaminases: The final step in the maturation of the pseudomurein sacculus is the formation of the inter-peptide cross-links. Unlike in bacteria, where this is typically carried out by penicillin-binding proteins (PBPs) with transpeptidase activity, the mechanism in archaea appears to be different. It has been proposed that transglutaminase-like enzymes may be responsible for catalyzing the formation of the γ-glutamyl-ε-lysine isopeptide bond that cross-links the peptide subunits.[5][8] However, further experimental evidence is required to definitively confirm the identity and mechanism of the transpeptidases involved in pseudomurein synthesis.
Experimental Protocols
5.1. Isolation and Purification of Pseudomurein Sacculi
This protocol is adapted from general methods for bacterial cell wall isolation and may require optimization depending on the specific archaeal strain.
-
Cell Lysis:
-
Harvest late-exponential phase cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Lyse the cells by boiling in a final concentration of 4% SDS for 30 minutes. This step solubilizes membranes and denatures most proteins.
-
-
Removal of SDS and Cytoplasmic Components:
-
Pellet the insoluble cell wall material (sacculi) by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
Wash the pellet repeatedly with sterile, nuclease-free water, with ultracentrifugation steps in between, until SDS is completely removed (as determined by the absence of foaming upon vortexing).
-
-
Enzymatic Digestion of Non-Pseudomurein Components:
-
Treat the washed sacculi with DNase and RNase to remove contaminating nucleic acids.
-
Subsequently, treat with a protease (e.g., trypsin or pronase) to digest any remaining proteins. The sacculi are resistant to these proteases.
-
-
Final Purification:
-
Perform several additional washes with water, followed by ultracentrifugation, to remove enzymes and digestion products.
-
The final pellet contains purified pseudomurein sacculi, which can be lyophilized for storage or used directly for analysis.
-
5.2. Quantitative Amino Acid Analysis of Pseudomurein
-
Acid Hydrolysis:
-
Place a known amount of lyophilized pseudomurein (e.g., 1-2 mg) in a hydrolysis tube.
-
Add 6 M HCl, seal the tube under vacuum, and heat at 110°C for 16-24 hours. This will hydrolyze the peptide bonds, releasing the constituent amino acids.
-
-
Derivatization:
-
After hydrolysis, remove the HCl by evaporation under a stream of nitrogen or by vacuum centrifugation.
-
Derivatize the free amino acids using a suitable reagent for HPLC or UPLC analysis, such as phenylisothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), following the manufacturer's instructions.
-
-
Chromatographic Separation and Quantification:
-
Separate the derivatized amino acids by reverse-phase HPLC or UPLC using a C18 column and a suitable gradient of solvents (e.g., acetate (B1210297) buffer and acetonitrile).
-
Detect the amino acids using a UV or fluorescence detector.
-
Quantify the amount of each amino acid by comparing the peak areas to those of a standard mixture of amino acids that has been subjected to the same derivatization procedure. The molar ratios of the amino acids can then be calculated.
-
Implications for Drug Development
The absence of pseudomurein and its unique L-lysine-based cross-linking mechanism in humans and most bacteria makes the biosynthetic and cross-linking enzymes of pseudomurein highly attractive targets for the development of novel, narrow-spectrum antimicrobial agents. These agents would be specifically directed against pseudomurein-containing methanogens, some of which are implicated in human gut health and various diseases. Potential targets include:
-
L-Lysine Biosynthesis Enzymes: Inhibitors of key enzymes in the archaeal L-lysine biosynthetic pathway, such as L,L-diaminopimelate aminotransferase, could block the production of this essential cell wall component.
-
pMur Ligases: Targeting the pMur ligases would prevent the assembly of the peptide side chains, leading to a weakened cell wall.
-
Transpeptidases/Transglutaminases: Identifying and inhibiting the enzymes responsible for the final cross-linking step would severely compromise the structural integrity of the pseudomurein sacculus.
Conclusion
The cell walls of pseudomurein-containing archaea represent a fascinating example of convergent evolution, where a functionally similar structure to bacterial peptidoglycan has been assembled from distinct molecular components. The complete substitution of meso-DAP with L-lysine in the peptide cross-links is a defining feature of this archaeal cell wall. A thorough understanding of the structure, biosynthesis, and enzymatic machinery involved in the formation of L-lysine-containing pseudomurein is crucial for advancing our knowledge of archaeal cell biology and for the rational design of novel therapeutics targeting these unique microorganisms. This guide provides a foundational resource for researchers and drug development professionals to explore this promising area of microbiology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A reminder—peptidoglycan cell walls indeed occur in the archaeal domain, specifically in the members of Methanobacteria and Methanopyri classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Biochemical and phylogenetic characterization of a novel diaminopimelate biosynthesis pathway in prokaryotes identifies a diverged form of LL-diaminopimelate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The amino acid sequence of the peptide moiety of the pseudomurein from Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation of lipid activated pseudomurein precursors from Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Archaeal pseudomurein and bacterial murein cell wall biosynthesis share a common evolutionary ancestry - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Wall: Unveiling the Diverse Functions of Meso-Diaminopimelic Acid
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Meso-diaminopimelic acid (m-DAP) is a unique amino acid long recognized as an essential cross-linking component in the peptidoglycan of most Gram-negative and some Gram-positive bacteria. This structural role has been a cornerstone of microbiology and a target for antimicrobial development. However, a growing body of evidence reveals that m-DAP and its derivatives are not mere structural scaffolds but also dynamic molecules with significant signaling and metabolic functions that extend far beyond the bacterial cell wall. This technical guide provides an in-depth exploration of these non-canonical roles of m-DAP, offering researchers, scientists, and drug development professionals a comprehensive overview of its involvement in host-pathogen interactions, bacterial physiology, and as a potential source for novel therapeutic strategies. We present quantitative data, detailed experimental methodologies, and visual pathways to facilitate a deeper understanding of m-DAP's multifaceted nature.
Introduction
For decades, the significance of meso-diaminopimelic acid in the bacterial world was thought to be confined to its critical function in maintaining the integrity of the peptidoglycan sacculus. This perception has been fundamentally challenged by discoveries highlighting its active participation in a range of biological processes. This guide delves into these functions, focusing on three key areas:
-
Innate Immune Recognition: How m-DAP acts as a potent signaling molecule to alert the host immune system to bacterial presence.
-
Bacterial Metabolism and Physiology: Its crucial role as a metabolic precursor and its involvement in complex processes like sporulation.
-
Modulation of Host-Pathogen Interactions: The subtle modifications of m-DAP that allow bacteria to evade immune detection.
Understanding these diverse functions is paramount for developing next-generation antimicrobials and immunomodulatory therapies.
The Signaling Role of m-DAP in Innate Immunity
One of the most significant discoveries regarding m-DAP is its role as a microbe-associated molecular pattern (MAMP) that is recognized by the host's innate immune system.
Recognition by the NOD1 Receptor
The primary host receptor for m-DAP-containing peptidoglycan fragments is the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2][3] NOD1 is expressed in a wide variety of cells, including epithelial cells and immune cells, placing it as a key sentinel at mucosal surfaces.[2]
The minimal m-DAP-containing motif recognized by NOD1 is the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP).[4] The tripeptide L-Ala-γ-D-Glu-meso-diaminopimelic acid (Tri-DAP) is also a potent activator of NOD1.[2][5][6]
The NOD1 Signaling Pathway
Upon binding of iE-DAP or other m-DAP-containing ligands to the leucine-rich repeat (LRR) domain of NOD1, a conformational change is induced, leading to the recruitment of the serine/threonine kinase RIPK2 (also known as RICK).[2][4] This interaction, mediated by their respective caspase activation and recruitment domains (CARD), initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[3][4] This leads to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, mounting an effective innate immune response against the invading bacteria.[4][7]
Quantitative Aspects of NOD1 Activation
The interaction between m-DAP-containing ligands and NOD1 is a key determinant of the downstream inflammatory response. Quantitative data on these interactions are crucial for understanding the sensitivity of the system and for the development of NOD1-targeted therapeutics.
| Ligand/Interaction | Parameter | Value | Experimental Method |
| Tri-DAP binding to NOD1 | Kd | 34.5 µM | Surface Plasmon Resonance |
| NOD1/RICK binding | Kd | 4.13 µM | Surface Plasmon Resonance |
| NOD1/RICK binding with pre-bound Tri-DAP | Kd | 3.26 µM | Surface Plasmon Resonance |
| iE-DAP induced IL-1β, IL-6, IL-8 expression in bovine mammary epithelial cells | Effective Conc. | 10-100 ng/mL | RT-qPCR and ELISA |
| C12-iE-DAP induced IL-8 and TNF-α secretion from THP-1 cells | Effective Conc. | 2-50 µM | ELISA |
Table 1: Quantitative Data on m-DAP-Mediated NOD1 Activation. [5][8][9]
Metabolic Significance of m-DAP
Beyond its role in immunity, m-DAP is a central metabolite in bacteria, primarily as the penultimate precursor in the biosynthesis of L-lysine.
The Lysine (B10760008) Biosynthesis Pathway
Most bacteria and plants synthesize lysine via the diaminopimelate (DAP) pathway.[10][11] In this pathway, m-DAP is decarboxylated by the enzyme diaminopimelate decarboxylase (LysA) to yield L-lysine.[12] As mammals lack this pathway, the enzymes involved are attractive targets for the development of novel antibiotics.[10] There are several variations of the DAP pathway, with the succinylase and acetylase pathways being common in bacteria.[10][13]
Role in Bacterial Sporulation
In certain spore-forming bacteria, such as Bacillus species, m-DAP metabolism is intricately linked to the process of sporulation. During sporulation, there is a noticeable shift in the activity of enzymes involved in the DAP pathway. For instance, the specific activity of DAP decarboxylase in Bacillus cereus decreases significantly as sporulation commences, coinciding with the synthesis of dipicolinic acid, a major component of the spore core.[14][15] This suggests a regulatory mechanism that diverts metabolic flux away from lysine synthesis and towards the production of spore-specific molecules. Furthermore, a sporulation-specific endopeptidase that hydrolyzes γ-D-glutamyl-(L)meso-diaminopimelic acid linkages in the spore cortex has been identified in Bacillus sphaericus. This enzymatic activity is crucial for the maturation and germination of the spore.
m-DAP Modifications and Immune Evasion
Bacteria have evolved mechanisms to modify their peptidoglycan, including the m-DAP residue, to evade host immune recognition.
Amidation of m-DAP
Amidation of the carboxyl group of m-DAP is a common modification in the peptidoglycan of several bacterial species, including Bacillus subtilis and Corynebacterium glutamicum.[16][17] This modification has been shown to have a profound impact on the activity of peptidoglycan hydrolases, suggesting a role in regulating cell wall turnover.[16] More importantly, from a host-pathogen interaction perspective, amidation of m-DAP can interfere with its recognition by the NOD1 receptor. This structural alteration may serve as a strategy for pathogenic bacteria to dampen the host's innate immune response and establish a successful infection.[18]
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the non-canonical functions of m-DAP.
NOD1 Activation Assay
This assay is used to determine the ability of m-DAP or its derivatives to activate the NOD1 signaling pathway.
-
Cell Line: Human embryonic kidney (HEK293T) cells are commonly used as they do not endogenously express NOD1.
-
Principle: Cells are co-transfected with plasmids encoding human NOD1 and an NF-κB-dependent luciferase reporter. Upon activation of NOD1 by a ligand, the resulting NF-κB activation drives the expression of luciferase, which can be quantified by measuring luminescence.
-
General Protocol:
-
Seed HEK293T cells in a 96-well plate.
-
Transfect cells with NOD1 and NF-κB-luciferase reporter plasmids.
-
After 24 hours, stimulate the cells with varying concentrations of m-DAP, iE-DAP, or other test compounds.
-
Incubate for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control reporter (e.g., β-galactosidase) to account for transfection efficiency.
-
Determination of m-DAP Amidation
This method is used to quantify the extent of m-DAP amidation in bacterial peptidoglycan.
-
Principle: Peptidoglycan is isolated from bacterial cells and hydrolyzed into its constituent muropeptides by a muramidase (B13767233), such as mutanolysin or lysozyme. The resulting muropeptides are then separated by reverse-phase high-performance liquid chromatography (RP-HPLC) and analyzed by mass spectrometry.
-
General Protocol:
-
Grow bacterial cells to the desired growth phase and harvest by centrifugation.
-
Isolate crude cell walls by boiling in SDS, followed by washing steps.
-
Digest the purified cell walls with a muramidase to generate soluble muropeptides.
-
Separate the muropeptides by RP-HPLC.
-
Analyze the eluted fractions by mass spectrometry (e.g., LC-MS/MS) to identify and quantify amidated versus non-amidated m-DAP-containing muropeptides based on their mass-to-charge ratio.
-
Enzyme Kinetic Assays for DAP Pathway Enzymes
Kinetic analysis of enzymes in the DAP pathway is crucial for understanding their mechanism and for screening potential inhibitors.
-
Example: Diaminopimelate Decarboxylase (LysA) Assay
-
Principle: The activity of LysA can be measured by monitoring the disappearance of the substrate (m-DAP) or the appearance of the product (L-lysine). A common method involves a coupled enzyme assay.
-
General Protocol:
-
Prepare a reaction mixture containing a suitable buffer, the enzyme LysA, and the cofactor pyridoxal (B1214274) phosphate.
-
Initiate the reaction by adding varying concentrations of the substrate, m-DAP.
-
The production of lysine can be coupled to a subsequent reaction that results in a change in absorbance or fluorescence, which can be monitored spectrophotometrically over time.
-
Calculate initial reaction velocities from the linear portion of the progress curves.
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation.[19]
-
-
Conclusion and Future Directions
The functions of meso-diaminopimelic acid extend far beyond its structural role in the bacterial cell wall. As a key signaling molecule in innate immunity, a central metabolic intermediate, and a target for bacterial immune evasion strategies, m-DAP is at the forefront of host-microbe interactions and bacterial physiology. The quantitative data and experimental approaches outlined in this guide provide a framework for further investigation into the multifaceted nature of this unique amino acid.
Future research should focus on:
-
Elucidating the structural basis of m-DAP recognition by NOD1 to aid in the design of specific agonists and antagonists.
-
Discovering and characterizing novel enzymes involved in m-DAP modification and their impact on bacterial pathogenesis.
-
Exploiting the DAP pathway for the development of new classes of antibiotics that are less susceptible to existing resistance mechanisms.
A deeper understanding of the diverse functions of m-DAP will undoubtedly open new avenues for the development of innovative therapies to combat infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. l-Ala-γ-d-Glu-meso-diaminopimelic Acid (DAP) Interacts Directly with Leucine-rich Region Domain of Nucleotide-binding Oligomerization Domain 1, Increasing Phosphorylation Activity of Receptor-interacting Serine/Threonine-protein Kinase 2 and Its Interaction with Nucleotide-binding Oligomerization Domain 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. L-Ala-γ-D-Glu-meso-diaminopimelic acid (DAP) interacts directly with leucine-rich region domain of nucleotide-binding oligomerization domain 1, increasing phosphorylation activity of receptor-interacting serine/threonine-protein kinase 2 and its interaction with nucleotide-binding oligomerization domain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptidoglycan hydrolase of an unusual cross-link cleavage specificity contributes to bacterial cell wall synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nod1 activation by bacterial iE-DAP induces maternal-fetal inflammation and preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. iE-DAP Induced Inflammatory Response and Tight Junction Disruption in Bovine Mammary Epithelial Cells via NOD1-Dependent NF-κB and MLCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 15. Diaminopimelate Decarboxylase of Sporulating Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 17. Diaminopimelic Acid Amidation in Corynebacteriales: NEW INSIGHTS INTO THE ROLE OF LtsA IN PEPTIDOGLYCAN MODIFICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring the Impact of Amidation Status in Meso-Diaminopimelic-Acid-Containing Disaccharide Peptidoglycan Fragments on Host Innate Immune Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Distribution of Diaminopimelic Acid Stereoisomers in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminopimelic acid (DAP) is a non-proteinogenic amino acid crucial for the structural integrity of the bacterial cell wall and as a precursor to lysine (B10760008) in most bacteria.[1] Its presence in various stereoisomeric forms—primarily meso-diaminopimelic acid (meso-DAP), L,L-diaminopimelic acid (LL-DAP), and D,D-diaminopimelic acid (DD-DAP)—varies across different bacterial species, making it a valuable chemotaxonomic marker. Furthermore, the essential role of DAP in bacterial survival and its absence in mammals make the DAP biosynthesis pathway an attractive target for novel antibiotic development.[2][3] This guide provides an in-depth overview of the distribution of DAP stereoisomers in nature, detailed experimental protocols for their analysis, and a summary of their role in key biological pathways.
Data Presentation: Quantitative Distribution of DAP Stereoisomers
The distribution of DAP stereoisomers is a key characteristic used in bacterial classification. While qualitative presence is widely documented, quantitative data provides a more nuanced understanding of cell wall architecture and physiology. The following tables summarize the available quantitative data on the distribution of DAP stereoisomers in various bacterial species.
| Bacterial Species | Gram Staining | Total DAP Content | meso-DAP (%) | LL-DAP (%) | DD-DAP (%) | Reference(s) |
| Escherichia coli | Gram-Negative | 3.5 x 10^6 molecules/sacculus | >95% | Trace | Trace | [1] |
| Mixed Rumen Bacteria | N/A | 25.55 - 27.36 µmol/g bacterial DM | 76-81% | 19-20% | Not Detected | [4] |
| Bacillus megaterium | Gram-Positive | Not Specified | ~75% | ~18% | ~7% | [5] |
| Bacillus cereus (Strain 1) | Gram-Positive | Not Specified | ~85% | ~8% | ~7% | [5] |
| Bacillus cereus (Strain 2) | Gram-Positive | Not Specified | >95% | Trace | Trace | [5] |
Core Biological Pathways Involving Diaminopimelic Acid
DAP stereoisomers are central to two critical bacterial processes: cell wall biosynthesis and innate immune recognition.
Diaminopimelic Acid Biosynthesis Pathway
The synthesis of DAP is a multi-step enzymatic pathway that begins with L-aspartate. The final steps of this pathway involve the conversion of L,L-DAP to meso-DAP, which is then either incorporated into the peptidoglycan or decarboxylated to form L-lysine.[6]
Caption: The bacterial diaminopimelic acid (DAP) biosynthesis pathway.
Activation of the NOD1 Signaling Pathway by meso-DAP
meso-Diaminopimelic acid, particularly in the form of the peptide fragment γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), is a potent activator of the intracellular pattern recognition receptor NOD1 in mammals.[7] This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and an antimicrobial response, playing a key role in the innate immune defense against bacterial infections.[7][8]
References
- 1. Amount of peptidoglycan in cell walls of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple HPLC method for analysing diaminopimelic acid diastereomers in cell walls of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of total and separate stereoisomers of diaminopimelic acid in rumen bacteria by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. Diaminopimelic acid - Wikipedia [en.wikipedia.org]
- 7. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Gut Microbiota-Derived Diaminopimelic Acid Promotes the NOD1/RIP2 Signaling Pathway and Plays a Key Role in the Progression of Severe Acute Pancreatitis [frontiersin.org]
meso-Diaminopimelic Acid (meso-DAP): An In-depth Technical Guide to its Utility as a Bacterial Biomass Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
meso-Diaminopimelic acid (meso-DAP) is a non-proteinogenic amino acid that serves as a unique and essential component of the peptidoglycan cell wall in most Gram-negative bacteria and some Gram-positive bacteria.[1][2] Its restricted occurrence in the bacterial kingdom, and its absence in archaea, eukaryotes (including mammals), and most fungi, makes it an excellent and specific biomarker for quantifying bacterial biomass in a variety of environmental and clinical samples.[3] Furthermore, the enzymes involved in the meso-DAP biosynthetic pathway are attractive targets for the development of novel antimicrobial agents.[4] This technical guide provides a comprehensive overview of meso-DAP as a bacterial biomass biomarker, including detailed experimental protocols, quantitative data, and visualization of relevant biochemical pathways.
Biochemical Significance of meso-DAP
meso-DAP plays a critical role in maintaining the structural integrity of the bacterial cell wall. It is incorporated into the peptide side chains of the peptidoglycan layer, where it forms cross-links between adjacent glycan strands.[2] This cross-linking provides rigidity and strength to the cell wall, protecting the bacterium from osmotic lysis. In Gram-negative bacteria, the cross-link typically forms between the D-alanine at the fourth position of one peptide chain and the meso-DAP at the third position of an adjacent chain.[5]
Beyond its structural role, meso-DAP and its derivatives, such as γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), are recognized by the host's innate immune system.[3] Specifically, these molecules are ligands for the intracellular pattern recognition receptor, nucleotide-binding oligomerization domain-containing protein 1 (NOD1), triggering a pro-inflammatory response.[3] This interaction highlights the importance of meso-DAP in host-pathogen interactions and as a potential target for immunomodulatory drugs.
Quantification of Bacterial Biomass using meso-DAP
The concentration of meso-DAP in a sample is directly proportional to the biomass of bacteria that contain this amino acid in their cell walls. This principle allows for the estimation of bacterial abundance in complex matrices.
Quantitative Data Summary
The following tables summarize quantitative data related to meso-DAP concentrations and its use as a biomarker.
| Parameter | Value | Sample Type/Organism | Reference |
| Free meso-DAP Concentration | 0.61 ± 0.02 µM | Surface Seawater | [6] |
| 0.83 ± 0.05 µM | 1000 m Deep Seawater | [6] | |
| 0.96 ± 0.01 µM | 3000 m Deep Seawater | [6] | |
| 0.93 ± 0.01 µM | 5000 m Deep Seawater | [6] | |
| Bacterial Biomass Estimation | 7.2 x 10⁶ cells/g dry weight of soil | Soil | [7] |
| Inhibition of meso-DAP Biosynthesis | 8–16 µg/mL (MIC of PMSH) | Acinetobacter baumannii | [5] |
| 64 µg/mL (MIC of PMSH) | Pseudomonas aeruginosa | [5] | |
| 64–128 µg/mL (MIC of PMSH) | Escherichia coli | [5] |
Note: MIC = Minimum Inhibitory Concentration; PMSH is an inhibitor of meso-DAP biosynthesis.
| Bacterial Group | meso-DAP Presence in Peptidoglycan | Representative Genera |
| Gram-negative Bacteria | Present | Escherichia, Pseudomonas, Salmonella, Acinetobacter |
| Gram-positive Bacteria | Present in some | Bacillus, Clostridium, Mycobacterium |
| Absent in most | Staphylococcus, Streptococcus, Enterococcus | |
| Archaea | Absent | N/A |
| Eukaryotes | Absent | N/A |
Experimental Protocols
Accurate quantification of meso-DAP requires robust and validated experimental procedures. The following sections detail the key steps from sample preparation to analysis.
Sample Preparation and Hydrolysis
The first crucial step is the liberation of meso-DAP from the peptidoglycan matrix through acid hydrolysis.
Protocol for Bacterial Cell Pellets, Tissues, and Clinical Samples (e.g., Serum):
-
Sample Collection: Collect bacterial cell pellets by centrifugation. For tissues, homogenize a known weight of the sample. For serum, use a defined volume.
-
Washing: Wash the pellet or homogenized tissue twice with deionized water to remove contaminants.
-
Hydrolysis:
-
Add 6 M HCl to the sample in a hydrolysis tube. A common ratio is 1 ml of 6 M HCl per 10 mg of dry cell weight.
-
Seal the tube under nitrogen to prevent oxidation.
-
Heat the sample at 100-110°C for 16-24 hours.
-
-
Acid Removal: After hydrolysis, cool the sample and remove the HCl. This can be achieved by:
-
Evaporation under a stream of nitrogen gas at 60-70°C.
-
Lyophilization (freeze-drying).
-
-
Reconstitution: Reconstitute the dried hydrolysate in a known volume of HPLC-grade water or a suitable buffer for analysis.
Protocol for Soil and Sediment Samples:
-
Sieving and Weighing: Sieve the soil sample to remove large debris and weigh a representative amount (e.g., 1-5 g).
-
Pre-treatment (Optional): For soils with high organic matter, a pre-extraction with a solvent like acetone (B3395972) may be necessary to remove interfering lipids.
-
Hydrolysis:
-
Add 6 M HCl to the soil sample (e.g., 10 ml per gram of soil).
-
Reflux the mixture at 105°C for 12-18 hours.
-
-
Filtration: After cooling, filter the hydrolysate to remove soil particles.
-
Acid Removal and Reconstitution: Follow steps 4 and 5 from the protocol for biological samples.
Analytical Quantification
meso-DAP can be quantified using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most common.
A. HPLC with Pre-column Derivatization and Fluorescence Detection
This is a sensitive and widely used method for amino acid analysis.
-
Derivatization:
-
meso-DAP, being a primary amine, can be derivatized with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.[8][9]
-
Reagent Preparation:
-
Borate (B1201080) Buffer (0.4 M, pH 10.4): Dissolve boric acid in water and adjust the pH with NaOH.
-
OPA Reagent: Dissolve OPA in methanol (B129727) and add the thiol. This reagent is light-sensitive and should be prepared fresh.
-
-
Reaction: Mix the sample hydrolysate with the OPA reagent and borate buffer. The reaction is typically complete within minutes at room temperature.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Fluorescence detector with excitation at ~340 nm and emission at ~450 nm.
-
-
Quantification: Create a standard curve using known concentrations of a pure meso-DAP standard that has undergone the same derivatization process.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, allowing for direct detection of meso-DAP without derivatization, although derivatization can sometimes improve chromatographic performance.
-
LC Conditions:
-
Column: A reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used.
-
Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of meso-DAP (m/z 191.1) and monitoring for specific product ions (e.g., m/z 130.1, 84.1) after fragmentation.
-
-
Quantification: An internal standard, such as a stable isotope-labeled meso-DAP (e.g., ¹³C or ¹⁵N labeled), is added to the samples before processing to correct for matrix effects and variations in instrument response. A calibration curve is generated using a series of standards with the internal standard.
Mandatory Visualizations
Biochemical Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key biochemical pathways involving meso-DAP.
Caption: Overview of the major biosynthetic pathways leading to meso-DAP.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of meso-DAP as a bacterial biomass marker.
Caption: General experimental workflow for meso-DAP analysis.
NOD1 Signaling Pathway
This diagram illustrates the activation of the NOD1 signaling pathway by bacterial peptidoglycan fragments containing meso-DAP.
Caption: Simplified NOD1 signaling pathway activation by meso-DAP.
Advantages and Limitations of meso-DAP as a Biomarker
Advantages:
-
Specificity: meso-DAP is highly specific to bacteria, minimizing interference from other microbial or host-derived compounds.[3]
-
Broad Applicability: It is present in a wide range of bacteria, including most Gram-negative and some significant Gram-positive species.[2]
-
Quantitative Potential: The direct relationship between meso-DAP and peptidoglycan content allows for reliable quantification of bacterial biomass.
-
Stability: meso-DAP is a stable molecule that can be recovered from various sample types after appropriate processing.
Limitations:
-
Absence in Some Bacteria: Not all bacteria contain meso-DAP; many Gram-positive bacteria utilize L-lysine instead for peptidoglycan cross-linking.[2] This can lead to an underestimation of the total bacterial biomass if a significant portion of the community lacks meso-DAP.
-
Variable Content: The amount of meso-DAP per cell can vary between bacterial species and with the growth phase of the bacteria.[10]
-
Labor-intensive Analysis: The requirement for hydrolysis and often derivatization makes the analysis more complex and time-consuming than some other biomarker methods.
Conclusion
meso-Diaminopimelic acid is a robust and specific biomarker for the quantification of bacterial biomass in a wide array of research and clinical settings. Its unique presence in bacterial cell walls provides a clear advantage over more general biomarkers. While the analytical methods require careful execution, their sensitivity and specificity offer reliable data for understanding bacterial load and dynamics. For drug development professionals, the meso-DAP biosynthesis pathway presents a promising set of targets for novel antibiotics, and its role in innate immunity opens avenues for exploring new therapeutic strategies. This guide provides the foundational knowledge and practical protocols to effectively utilize meso-DAP as a key tool in microbiology and biomedical research.
References
- 1. Diaminopimelic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Meso-diaminopimelic acid and meso-lanthionine, amino acids specific to bacterial peptidoglycans, activate human epithelial cells through NOD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of diaminopimelic acid containing peptidoglycan fragments and tracheal cytotoxin (TCT) and investigation of their biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Refining Amino Sugar-Based Conversion Factors for Quantification of Microbial Necromass Carbon in Soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimating High-Affinity Methanotrophic Bacterial Biomass, Growth, and Turnover in Soil by Phospholipid Fatty Acid 13C Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple HPLC method for analysing diaminopimelic acid diastereomers in cell walls of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of uptake and incorporation of meso-diaminopimelic acid in different Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Genetic Regulation of the Meso-Diaminopimelic Acid Pathway
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The meso-diaminopimelic acid (m-DAP) pathway is a critical metabolic route in most bacteria and plants, responsible for the de novo synthesis of the essential amino acid L-lysine. Furthermore, m-DAP itself is a vital component of the peptidoglycan cell wall in virtually all Gram-negative bacteria and select Gram-positive species, making it indispensable for bacterial viability.[1][2] The absence of this pathway in mammals makes its constituent enzymes prime targets for the development of novel antimicrobial agents. This guide provides a comprehensive overview of the genetic and enzymatic regulation of the m-DAP pathway, presents key quantitative data, details relevant experimental protocols, and visualizes the core regulatory and experimental workflows.
Variants of the m-DAP Biosynthetic Pathway
The biosynthesis of L-lysine from L-aspartate involves a series of enzymatic steps. While the initial conversion of L-aspartate to L-2,3,4,5-tetrahydrodipicolinate (THDP) is conserved, bacteria have evolved four distinct variant pathways to convert THDP to m-DAP. These variants are primarily distinguished by the enzymes used to introduce the second amine group to the carbon backbone.
The four primary variants are:
-
The Succinylase Pathway: The most widely distributed pathway, utilized by organisms like Escherichia coli, employs succinylated intermediates. It involves four enzymes: DapD, DapC, DapE, and DapF.
-
The Acetylase Pathway: Functionally analogous to the succinylase pathway, this variant uses acetylated intermediates and is found in certain bacteria such as Bacillus subtilis.[3]
-
The Dehydrogenase Pathway: A more direct, single-step route where m-DAP dehydrogenase (Ddh) catalyzes the reductive amination of THDP to m-DAP. This pathway is present in organisms like Corynebacterium glutamicum, which notably possesses both the dehydrogenase and succinylase pathways.
-
The Aminotransferase Pathway: A more recently discovered variant that uses an LL-diaminopimelate aminotransferase (DapL) to directly convert THDP to LL-DAP in a single transamination step, bypassing three enzymes of the acylase pathways. This pathway is found in Chlamydia trachomatis and various plants.
References
- 1. Protocols for protein-DNA binding analysis of a zinc finger transcription factor bound to its cognate promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reconstruction of diaminopimelic acid biosynthesis allows characterisation of Mycobacterium tuberculosis N-succinyl-L,L-diaminopimelic acid desuccinylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structural Differences Between Meso-Diaminopimelic Acid and Other Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meso-diaminopimelic acid (meso-DAP) is a non-proteinogenic amino acid that is a fundamental component of the peptidoglycan cell wall in most Gram-negative bacteria and certain Gram-positive bacteria.[1][2][3] Its unique structure and limited biological distribution make it and its biosynthetic pathway compelling targets for the development of novel antibacterial agents.[4][5] This guide provides a detailed examination of the structural properties of meso-DAP, contrasting them with standard proteinogenic amino acids, particularly L-lysine, its structural and functional analogue in many other bacteria. We will cover core structural distinctions, relevant physicochemical data, detailed experimental protocols for its identification, and its role in innate immune signaling, providing a comprehensive resource for researchers in microbiology and drug discovery.
Core Structural Distinctions
The primary structural features that distinguish meso-DAP from the 20 common proteinogenic amino acids are its seven-carbon backbone, the presence of two amino groups (making it a diamino acid), and its unique stereochemistry.
Diamino Heptanedioic Acid Structure
Unlike most amino acids, which have a single amino group and a single carboxylic acid group attached to the α-carbon, meso-DAP is a dicarboxylic acid with two amino groups. Its systematic name is (2R,6S)-2,6-diaminoheptanedioic acid.[3] This structure is fundamentally different from monoamino, monocarboxylic acids like Alanine or Valine, and also from basic amino acids like Lysine, which has a second amino group at the ε-carbon of its side chain. Meso-DAP has two stereocenters at the α-carbons (C2 and C6).
The Critical "Meso" Stereochemistry
The term "meso" describes a compound with multiple stereocenters that is superimposable on its mirror image, making it achiral overall. This occurs due to an internal plane of symmetry. In meso-DAP, the stereochemistry at the two chiral carbons is opposite (R and S configuration), which confers this property.[3] This is a critical distinction from its stereoisomers, LL-DAP and DD-DAP, which are chiral.[6] This specific stereoisomer is essential for the proper formation of peptide cross-links in the bacterial cell wall.[4]
Structural Comparison with L-Lysine
L-lysine is the proteinogenic amino acid most structurally and functionally analogous to meso-DAP. In many Gram-positive bacteria, L-lysine occupies the third position of the peptidoglycan stem peptide, a role filled by meso-DAP in most Gram-negative bacteria.[2][7]
Key Differences:
-
Backbone: Meso-DAP is a seven-carbon diamino-dicarboxylic acid. L-lysine is a six-carbon diamino-monocarboxylic acid.
-
Carboxyl Groups: Meso-DAP has a carboxyl group at both ends of its pimelic acid backbone. L-lysine has only one carboxyl group at the α-position.
-
Site of Peptide Linkage: In peptidoglycan synthesis, the ε-amino group of L-lysine is used for cross-linking. In contrast, one of the amino groups of meso-DAP is part of the main peptide chain, while the other is available for cross-linking.
Below is a diagram illustrating the structural relationship between meso-DAP and its biosynthetic precursor, LL-DAP, leading to L-lysine.
Figure 1: Biosynthetic relationship of DAP isomers and L-Lysine.
Quantitative and Physicochemical Data
The structural differences between meso-DAP and other amino acids give rise to distinct physicochemical properties. A summary is provided below.
| Property | meso-Diaminopimelic Acid | L-Lysine | L-Glutamic Acid | L-Alanine |
| Chemical Formula | C₇H₁₄N₂O₄[3] | C₆H₁₄N₂O₂ | C₅H₉NO₄ | C₃H₇NO₂ |
| Molar Mass ( g/mol ) | 190.20[3] | 146.19 | 147.13 | 89.09 |
| Description | White powder[3] | White crystalline powder | White crystalline powder | White crystalline powder |
| pKa (α-COOH) | ~2.2 | ~2.18 | ~2.19 | ~2.34 |
| pKa (α-NH₃⁺) | ~9.9 | ~8.95 | ~9.67 | ~9.69 |
| pKa (Side Chain) | ~8.7 (ε-COOH) | ~10.53 (ε-NH₃⁺) | ~4.25 (γ-COOH) | N/A |
Experimental Protocols
The identification and quantification of meso-DAP are crucial for bacterial cell wall analysis and for studying the mechanism of action of antibiotics targeting its synthesis.
Protocol: Isolation and Hydrolysis of Bacterial Peptidoglycan
This protocol describes the initial steps to isolate crude cell wall fractions (sacculi) and hydrolyze them to release constituent amino acids.[8]
-
Cell Culture and Harvest: Grow bacterial cells (e.g., E. coli) in an appropriate liquid medium to mid-logarithmic phase. Harvest cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Cell Lysis: Resuspend the cell pellet in ice-cold deionized water. Add the suspension dropwise into a boiling solution of 4% Sodium Dodecyl Sulfate (SDS) and stir vigorously for 30 minutes to lyse the cells.
-
Sacculi Isolation: Centrifuge the lysate at high speed (e.g., 100,000 x g for 60 minutes at 20°C). Wash the resulting pellet repeatedly with warm deionized water to remove SDS.
-
Enzymatic Digestion: Treat the crude sacculi preparation with α-amylase and pronase to remove contaminating polysaccharides and proteins.
-
Acid Hydrolysis: Resuspend the purified sacculi in 6 M HCl. Hydrolyze at 100-110°C for 16-24 hours in a sealed, evacuated tube.
-
Sample Preparation: After hydrolysis, remove the HCl by evaporation under a stream of nitrogen or by vacuum centrifugation. Re-dissolve the amino acid hydrolysate in a suitable buffer for analysis.
Protocol: HPLC Analysis of DAP Diastereomers
This method allows for the separation and quantification of meso-DAP, LL-DAP, and DD-DAP.[9][10]
-
Derivatization:
-
Prepare an o-phthalaldehyde (B127526) (OPA) derivatizing solution.
-
To the amino acid hydrolysate, add the OPA reagent. This reaction forms fluorescent isoindole derivatives.
-
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Employ a gradient elution program. For example, a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer (pH 7.2).
-
Flow Rate: Maintain a constant flow rate, typically around 0.5-1.0 mL/min.
-
-
Detection:
-
Use a fluorescence detector with appropriate excitation and emission wavelengths for the OPA derivatives.
-
Alternatively, UV detection can be used.[11]
-
-
Quantification:
-
Run standards of meso-DAP, LL-DAP, and DD-DAP to determine retention times.
-
Construct a standard curve for each isomer to quantify the amounts in the bacterial sample.
-
The following diagram outlines the experimental workflow for this analysis.
Figure 2: Workflow for the analysis of DAP isomers from bacteria.
Role in Innate Immunity and Signaling
Meso-DAP is not only a structural component but also a microbe-associated molecular pattern (MAMP). Fragments of peptidoglycan containing meso-DAP are recognized by the host's innate immune system.
Specifically, the cytosolic pattern recognition receptor NOD1 (Nucleotide-binding Oligomerization Domain-containing protein 1) recognizes a peptidoglycan fragment known as γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP).[1][12][13] This recognition is a key signal of bacterial presence, particularly from Gram-negative bacteria.
Upon binding iE-DAP, NOD1 undergoes a conformational change, leading to the recruitment of the kinase RIPK2.[12][13] This interaction initiates a signaling cascade that activates downstream pathways, including NF-κB and MAPK.[12][14] Activation of these pathways results in the transcription and expression of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, orchestrating an innate immune response.[12][14]
Figure 3: Simplified NOD1 signaling pathway initiated by meso-DAP.
Conclusion
The structural peculiarities of meso-diaminopimelic acid—its dicarboxylic nature, dual amino groups, and distinct meso-stereochemistry—set it apart from all proteinogenic amino acids. These features are not merely incidental; they are essential for its function in creating a rigid, cross-linked peptidoglycan layer that is vital for the survival of a broad range of bacteria. The absence of meso-DAP and its biosynthetic pathway in mammals underscores its value as a high-priority target for the development of new antibiotics. A thorough understanding of its structure, analysis, and role in host-pathogen interactions is therefore indispensable for researchers and professionals dedicated to combating bacterial infections.
References
- 1. Frontiers | NOD1 and NOD2 Signaling in Infection and Inflammation [frontiersin.org]
- 2. Chemical Biology Tools for examining the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diaminopimelic acid - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Meso-diaminopimelic acid and meso-lanthionine, amino acids specific to bacterial peptidoglycans, activate human epithelial cells through NOD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specificity Determinants for Lysine Incorporation in Staphylococcus aureus Peptidoglycan as Revealed by the Structure of a MurE Enzyme Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. A simple HPLC method for analysing diaminopimelic acid diastereomers in cell walls of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. NOD1 and NOD2 stimulation triggers innate immune responses of human periodontal ligament cells - PMC [pmc.ncbi.nlm.nih.gov]
The Meso-Diaminopimelate Pathway: A Promising Frontier for Novel Antibiotics
An In-depth Technical Guide for Researchers and Drug Development Professionals
The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents with new modes of action. An attractive and underexploited target is the meso-diaminopimelate (meso-DAP) biosynthesis pathway, an essential metabolic route in most bacteria for the synthesis of L-lysine and meso-DAP itself.[1][2] Meso-DAP is a critical component of the peptidoglycan cell wall in many Gram-negative bacteria, while L-lysine is a fundamental building block for proteins.[3][4] Crucially, this pathway is absent in mammals, who obtain lysine (B10760008) through their diet, suggesting that inhibitors of its enzymes would have low mammalian toxicity.[3][5][6] This guide provides a comprehensive overview of the key enzymes in the meso-DAP pathway as antibiotic targets, summarizing quantitative inhibitor data, detailing experimental protocols, and visualizing the pathway and associated workflows.
The Meso-DAP Biosynthetic Pathway
The meso-DAP pathway involves a series of enzymatic reactions that convert L-aspartate into meso-DAP and subsequently L-lysine. There are several variations of the pathway, including the acylase, aminotransferase, and dehydrogenase pathways, which differ in the steps converting tetrahydrodipicolinate (THDP) to meso-DAP.[7][8][9] The succinylase variant is prevalent in many bacteria, including Escherichia coli.[3]
Below is a diagram illustrating the key enzymatic steps in the succinylase variant of the meso-DAP pathway.
Caption: The succinylase variant of the meso-DAP biosynthesis pathway.
Key Enzymes as Antibiotic Targets
Several enzymes in the meso-DAP pathway have been identified as promising targets for the development of novel antibiotics.[10] The following sections delve into the specifics of these enzymes and the efforts to inhibit them.
DHDPS catalyzes the first committed step in the pathway, the condensation of (S)-aspartate-β-semialdehyde (ASA) and pyruvate (B1213749).[11] Its essentiality and absence in humans make it a prime target.[1] While numerous inhibitors have been developed, achieving potent antibacterial activity has been a challenge.[1]
Quantitative Inhibitor Data for DHDPS:
| Compound | Target Organism | IC50 / Ki | Reference |
| MBDTA-2 | E. coli | 47.0 ± 2.3 μM (IC50) | [12][13] |
| Dimeric MBDTA-2 (methylene bridge) | E. coli | 9.95 ± 0.6 μM (IC50) | [13] |
| R,R-bislysine | Campylobacter jejuni | 200 nM (Ki) | [11] |
| PMSH | Acinetobacter baumannii | 8–16 μg/mL (MIC) | [1][2] |
| N-oxide of dipicolinic acid | E. coli | 0.2 mM (IC50) | [14] |
| Di-imidate of dimethyl pyridine-2,6-dicarboxylate | E. coli | 0.2 mM (IC50) | [14] |
DHDPR catalyzes the reduction of dihydrodipicolinate to tetrahydrodipicolinate.[15] This enzyme is also considered a validated drug target.[10]
Quantitative Inhibitor Data for DHDPR:
| Compound Class | Target Organism | Ki Range | Reference |
| Various structural motifs | Mycobacterium tuberculosis | 10 to 90 μM | [16] |
DAP-AT is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes a key transamination step in the pathway.[17] Different variants of this enzyme exist, such as N-succinyl-LL-diaminopimelate aminotransferase (DapC) and LL-diaminopimelate aminotransferase (DapL).[3][15][17]
Quantitative Inhibitor Data for DAP-AT:
| Compound Class | Target Enzyme | Note | Reference |
| Aryl hydrazide and rhodanine (B49660) derivatives | LL-DAP-AT | 29,201 compounds screened, IC50s determined for top 46 | [17] |
| Hydrazino analogues of N-succinyl-LL-DAP | N-succinyl-LL-DAP-AT | Potent reversible inhibitors | [3] |
| Hydrazide, rhodanine, barbiturate, thiobarbiturate | DapL | Inhibition of various bacterial orthologs | [15] |
DapF catalyzes the epimerization of LL-DAP to meso-DAP, the penultimate step in meso-DAP synthesis.[18] This enzyme is a long-standing target for antibiotic development due to its critical role and unique mechanism.[10][18][19]
Quantitative Inhibitor Data for DapF:
| Compound | Target Organism | Ki | Reference |
| 3-chloro-DAP | E. coli | 200 nM | [20] |
| Lanthionine isomers | E. coli | 0.18 mM | [21] |
| N-Hydroxy DAP | E. coli | 0.0056 mM | [21] |
| D,L-α-methylDAP | Anabaena sp. | Slow-binding inhibitor | [18][19] |
In some bacteria, meso-DAP is synthesized directly from THDP in a single step catalyzed by the NADP+-dependent enzyme m-Ddh.[5][22]
Quantitative Inhibitor Data for m-Ddh:
| Compound | Target Organism | Ki | Reference |
| Unsaturated α-aminopimelic acid analogue | Bacillus sphaericus | 5.3 μM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful study of these enzymes and their inhibitors. Below are representative protocols for key experiments.
This continuous spectrophotometric assay is commonly used to determine the kinetic parameters of DHDPS and to screen for its inhibitors. The assay couples the DHDPS-catalyzed reaction to the DHDPR-catalyzed oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM HEPES, pH 7.5), the substrates pyruvate and (S)-aspartate-β-semialdehyde, NADPH, and a purified preparation of DHDPR.
-
Inhibitor Addition: For inhibition studies, add the test compound at various concentrations to the reaction mixture. A control reaction without the inhibitor should be run in parallel.
-
Enzyme Initiation: Initiate the reaction by adding a purified preparation of DHDPS.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance versus time plot. For inhibition studies, determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
The activity of DAP epimerase can be measured by coupling its reaction to the meso-DAP dehydrogenase-catalyzed oxidation of meso-DAP.[21] The formation of NADPH is monitored spectrophotometrically at 340 nm.[21]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), the substrate LL-DAP, NADP+, and a purified preparation of meso-DAP dehydrogenase.
-
Inhibitor Addition: For inhibition studies, pre-incubate the DAP epimerase with the inhibitor for a defined period.
-
Reaction Initiation: Initiate the reaction by adding the pre-incubated DAP epimerase to the reaction mixture.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time.
-
Data Analysis: Determine the initial velocity and calculate inhibition constants (Ki) using appropriate kinetic models.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Protocol:
-
Preparation of Inoculum: Grow the bacterial strain to be tested in a suitable broth medium to a standardized cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compound: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing Workflows and Relationships
Understanding the workflow for drug discovery and the logical relationships in the pathway is crucial. The following diagrams, created using Graphviz, illustrate these concepts.
Caption: A generalized workflow for antibiotic drug discovery.
Caption: A simplified representation of competitive enzyme inhibition.
Conclusion and Future Outlook
The enzymes of the meso-DAP pathway represent a treasure trove of validated and promising targets for the development of novel antibiotics.[10][23] Significant progress has been made in identifying inhibitors for several of these enzymes, with some compounds demonstrating low micromolar to nanomolar potency in vitro.[11][13][20] The recent discovery of a DHDPS inhibitor with antibacterial activity against multi-drug resistant Gram-negative bacteria provides crucial proof-of-concept that targeting this pathway is a viable strategy.[1][2]
Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds to improve their efficacy in vivo. Structure-based drug design, leveraging the available crystal structures of many of these enzymes, will be instrumental in this endeavor. Furthermore, exploring combination therapies, where a meso-DAP pathway inhibitor is used in conjunction with existing antibiotics, could be a promising approach to combat resistance and enhance therapeutic outcomes. The continued investigation of this essential bacterial pathway holds great promise for replenishing our dwindling arsenal (B13267) of effective antibiotics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Unsaturated α-aminopimelic acids as potent inhibitors of meso-diaminopimelic acid (DAP) D-dehydrogenase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Frontiers | Comparative Molecular Dynamics Simulations Provide Insight Into Antibiotic Interactions: A Case Study Using the Enzyme L,L-Diaminopimelate Aminotransferase (DapL) [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel inhibitors of dihydrodipicolinate synthase [harvest.usask.ca]
- 12. Enhancing allosteric inhibition of dihydrodipicolinate synthase through the design and synthesis of novel dimeric compounds - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00044C [pubs.rsc.org]
- 13. Enhancing allosteric inhibition of dihydrodipicolinate synthase through the design and synthesis of novel dimeric compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
- 16. Inhibitors of dihydrodipicolinate reductase, a key enzyme of the diaminopimelate pathway of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploration of inhibitors for diaminopimelate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure and inhibition of diaminopimelic acid epimerase by slow‐binding α‐methyl amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure and inhibition of diaminopimelic acid epimerase by slow-binding α-methyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of Escherichia coli growth and diaminopimelic acid epimerase by 3-chlorodiaminopimelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analogs of diaminopimelic acid as inhibitors of meso-diaminopimelate dehydrogenase and LL-diaminopimelate epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Identification of Small-Molecule Inhibitors against Meso-2, 6-Diaminopimelate Dehydrogenase from Porphyromonas gingivalis | PLOS One [journals.plos.org]
- 23. academic.oup.com [academic.oup.com]
The Evolution and Diversity of the Diaminopimelic Acid Biosynthesis Pathway: A Core Bacterial Process and a Key Antimicrobial Target
An in-depth technical guide on the evolution of the diaminopimelic acid biosynthesis pathway for researchers, scientists, and drug development professionals.
Introduction
The diaminopimelic acid (DAP) biosynthesis pathway is a critical metabolic route in most bacteria, as well as in archaea, plants, algae, and fungi, responsible for the synthesis of the essential amino acid L-lysine.[1] In many bacterial species, the penultimate product of this pathway, meso-diaminopimelic acid (meso-DAP), serves a vital additional role as a cross-linking component in the peptidoglycan cell wall.[2][3] The absence of this pathway in mammals makes its constituent enzymes attractive targets for the development of novel antibacterial agents.[4][5]
Lysine (B10760008) can be synthesized via two distinct routes: the α-aminoadipic acid (AAA) pathway, primarily found in fungi and yeast, and the DAP pathway.[1][6] The DAP pathway itself is not monolithic, exhibiting remarkable evolutionary diversity. It begins with the conversion of L-aspartate to L-Δ1-tetrahydrodipicolinate (THDPA), a series of steps common to all known variants.[1] The evolutionary divergence is seen in the subsequent conversion of THDPA to meso-DAP, which occurs through one of four distinct sub-pathways: the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.[1][3] This guide provides a detailed examination of the evolution, enzymology, and distribution of these pathways, presenting quantitative data, experimental methodologies, and visual representations to serve as a comprehensive resource for the scientific community.
Common Upstream Reactions: The Path to Tetrahydrodipicolinate (THDPA)
All four variants of the DAP pathway share the initial enzymatic steps that convert L-aspartate and pyruvate (B1213749) into the key branch-point intermediate, L-2,3,4,5-tetrahydrodipicolinate (THDPA).[1][7] This common upstream portion of the pathway is catalyzed by a series of conserved enzymes.
The initial reactions are a part of the aspartate metabolic family, which also leads to methionine, threonine, and isoleucine.[3] The first committed step unique to DAP/lysine synthesis is the condensation of L-aspartate-semialdehyde and pyruvate, catalyzed by dihydrodipicolinate synthase (DapA).[3][8] The resulting product is then reduced by dihydrodipicolinate reductase (DapB) to yield THDPA.[3][9]
Divergent Evolutionary Pathways from THDPA to meso-DAP
The primary evolutionary divergence in the DAP pathway occurs in the "lower" or central part of the pathway, which comprises the steps converting THDPA to meso-DAP.[3] Four distinct routes have been characterized, each with a unique set of enzymes and phylogenetic distribution.
The Acylase Pathways: Succinylase and Acetylase Variants
The acylase pathways involve the protection of an amino group by either a succinyl or acetyl moiety. These pathways proceed through four enzymatic steps to convert THDPA to meso-DAP.
-
The Succinylase Pathway : This is the most widely distributed variant among bacteria, including Escherichia coli.[1][9] It utilizes succinylated intermediates.[3] The enzymes involved are Tetrahydrodipicolinate N-succinyltransferase (DapD), N-succinyl-amino-ketopimelate transaminase (DapC), N-succinyl-diaminopimelate desuccinylase (DapE), and Diaminopimelate epimerase (DapF).[1]
-
The Acetylase Pathway : This variant is mechanistically analogous to the succinylase pathway but uses acetylated intermediates.[10] It is less common and has been identified in certain species of Bacillus.[1] The enzymes are Tetrahydrodipicolinate acetylase, N-acetylaminoketopimelate aminotransferase, and N-acetyl-diaminopimelate deacetylase, followed by the same epimerase (DapF).[1]
The Dehydrogenase Pathway
A more direct and abbreviated route, the dehydrogenase pathway bypasses the acyl intermediates and the epimerization step.[11] In a single reaction, the enzyme meso-diaminopimelate dehydrogenase (Ddh) directly converts THDPA to meso-DAP using ammonia (B1221849) as the amino donor.[3][12] This energetically favorable pathway is found in a limited number of Gram-positive bacteria, such as Corynebacterium glutamicum and some Bacillus species, and has also been identified in plants like soybean (Glycine max) and corn (Zea mays).[1][3] Notably, some organisms, like C. glutamicum, possess both the succinylase and dehydrogenase pathways, indicating metabolic redundancy.[13]
The Aminotransferase Pathway
The most recently discovered variant utilizes the enzyme L,L-diaminopimelate aminotransferase (DapL), which catalyzes the direct conversion of THDPA to L,L-diaminopimelate (LL-DAP) in a single transamination reaction, typically using glutamate (B1630785) as the amino donor.[9][12] This reaction bypasses the three steps catalyzed by DapD, DapC, and DapE in the acylase pathways.[12] The resulting LL-DAP is then converted to meso-DAP by the same epimerase (DapF) used in the acylase routes.[9]
The DapL pathway has a trans-kingdom distribution, having been identified in plants (Arabidopsis thaliana), cyanobacteria, Chlamydia, and certain archaea, including Methanothermobacter thermautotrophicus and methanococci.[1][10][13] Its discovery in organisms lacking genes for the other variants solved the long-standing puzzle of how these species synthesized lysine.[3]
Final Step: The Conversion of meso-DAP to L-Lysine
Once meso-DAP is synthesized, regardless of the pathway variant, the final step in lysine biosynthesis is its decarboxylation. This reaction is catalyzed by the enzyme meso-diaminopimelate decarboxylase (LysA) to produce L-lysine, one of the 20 proteinogenic amino acids.[3][9]
Evolution and Phylogenetic Distribution
The existence of four distinct pathways for a single metabolic outcome highlights a complex evolutionary history likely shaped by vertical descent, horizontal gene transfer (HGT), and lineage-specific gene loss. The DAP pathway is thought to be evolutionarily related to arginine metabolism.[14]
The phylogenetic distribution of these pathways is non-uniform and provides clues to their evolution.
| Pathway Variant | Key Enzymes | Phylogenetic Distribution | References |
| Succinylase | DapD, DapC, DapE, DapF | Most widely distributed in bacteria (E. coli, Pseudomonas aeruginosa) and some archaea. | [1],[9],[8] |
| Acetylase | Acetylase, Aminotransferase, Deacetylase, DapF | Restricted distribution, found in some Bacillus species. | [1],[10] |
| Dehydrogenase | Ddh | Found in some Gram-positive bacteria (Corynebacterium, Bacillus) and some plants (Glycine, Zea). | [1],[3] |
| Aminotransferase | DapL, DapF | Trans-kingdom distribution: Plants (Arabidopsis), Cyanobacteria, Chlamydia, and some Archaea (Methanobacteriaceae, Archaeoglobaceae). | [9],[13],[15] |
Phylogenetic analysis of the DapL enzyme suggests a complex evolutionary history involving lateral gene transfer events between bacterial and archaeal domains.[13] The shared presence of the DapL pathway among chlamydiae, cyanobacteria, and plants points to an ancient evolutionary relationship.[10]
Regulation of the DAP Pathway
The DAP pathway is tightly regulated to control the intracellular concentration of lysine. A primary mechanism of regulation is feedback inhibition, where the final product, L-lysine, inhibits the activity of the first enzyme in the pathway, aspartokinase (LysC).[11]
In addition to allosteric regulation, gene expression is also controlled. In many bacteria, the genes involved in lysine biosynthesis are regulated by lysine-responsive riboswitches, also known as L-boxes.[16] These are structured non-coding RNA elements in the 5' untranslated region of mRNAs that can directly bind to lysine. This binding event induces a conformational change in the RNA, typically leading to the premature termination of transcription, thus acting as an "OFF" switch when lysine levels are high.[16]
The DAP Pathway as a Target for Drug Development
The DAP pathway is an ideal target for the development of novel antibiotics for several reasons:
-
Essentiality : It is essential for the survival of most bacteria, providing both lysine for protein synthesis and meso-DAP for cell wall integrity.[3]
-
Absence in Mammals : Humans and other mammals lack this pathway, instead obtaining lysine from their diet. This minimizes the potential for drug toxicity.[4]
-
Multiple Targets : The variety of enzymes across the different pathway variants offers multiple potential targets for inhibitor design.[5]
Research has focused on developing inhibitors for various enzymes in the pathway, such as DapA, DapD, and LysA.[5][8] The discovery of distinct pathway variants, like the DapL pathway in pathogens such as Chlamydia and Leptospira, opens avenues for designing narrow-spectrum antibiotics that target specific groups of bacteria.[15]
Experimental Protocols
A variety of experimental techniques are employed to study the DAP biosynthesis pathway. Below are outlines of key methodologies.
Genetic Complementation Assay
This method is used to identify the function of a gene by its ability to rescue a mutant phenotype. For example, to confirm that a gene (e.g., ct390 from Chlamydia) encodes a functional aminotransferase, it can be expressed in an E. coli mutant that is auxotrophic for DAP because it lacks a functional DapD or DapE enzyme.
Workflow:
-
Construct Preparation : The candidate gene is cloned into an expression vector suitable for the host organism (e.g., E. coli).
-
Transformation : The expression vector is transformed into a specific E. coli DAP auxotrophic mutant strain (e.g., ΔdapD).
-
Selection and Growth Analysis : Transformed cells are plated on minimal medium lacking DAP.
-
Interpretation : If the candidate gene is functional and can replace the missing enzyme's activity, the mutant will be "rescued" and will grow on the minimal medium. This is known as restoring prototrophy.[3]
Enzyme Activity Assays
Biochemical assays are crucial for characterizing the kinetic properties of DAP pathway enzymes.
Example: L,L-Diaminopimelate Aminotransferase (DapL) Assay
The activity of DapL can be measured in the reverse direction (LL-DAP to THDPA) using a coupled spectrophotometric assay.
Protocol Outline:
-
Reaction Mixture : Prepare a reaction buffer (e.g., 100 mM HEPES-KOH, pH 7.5) containing the substrates LL-DAP and α-ketoglutarate, and the cofactor pyridoxal (B1214274) 5'-phosphate (PLP).
-
Coupling Enzyme : Add a coupling enzyme that uses the product of the DapL reaction. For instance, the conversion of THDPA to m-DAP can be monitored by coupling it with m-DAP dehydrogenase (Ddh) from Corynebacterium glutamicum.[11]
-
Initiation : The reaction is initiated by adding the purified DapL enzyme.
-
Measurement : The reaction is monitored by the change in absorbance at 340 nm, corresponding to the reduction of NADP⁺ by the Ddh coupling enzyme.[11]
-
Data Analysis : The initial reaction velocity is calculated from the rate of change in absorbance. Kinetic parameters (Km, Vmax) can be determined by varying the substrate concentrations.
| Enzyme | Substrate | Km (µM) | Reference |
| Methanocaldococcus jannaschii DapL (MJ1391) | LL-DAP | 82.8 ± 10 | [13] |
| Methanocaldococcus jannaschii DapL (MJ1391) | α-ketoglutarate | 420 ± 20 | [13] |
Conclusion
The diaminopimelic acid biosynthesis pathway represents a fascinating case study in metabolic evolution, showcasing how a central biochemical route can diversify across the domains of life. The existence of four distinct variants—the succinylase, acetylase, dehydrogenase, and aminotransferase pathways—reflects a complex interplay of evolutionary pressures, including metabolic efficiency and adaptation to different environments. For researchers in drug development, this diversity is not a complication but an opportunity. The enzymes unique to these pathways, which are essential for bacterial survival but absent in humans, provide a rich collection of targets for the design of novel, specific, and potent antibiotics to combat the growing threat of antimicrobial resistance. A thorough understanding of the evolution, function, and regulation of the DAP pathway is therefore paramount to advancing both basic science and applied medicine.
References
- 1. Reconstruction of the Diaminopimelic Acid Pathway to Promote L-lysine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. l,l-diaminopimelate aminotransferase, a trans-kingdom enzyme shared by Chlamydia and plants for synthesis of diaminopimelate/lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An ll-Diaminopimelate Aminotransferase Defines a Novel Variant of the Lysine Biosynthesis Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methanococci Use the Diaminopimelate Aminotransferase (DapL) Pathway for Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Evolution of the Lysine Biosynthetic Pathways - ProQuest [proquest.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Cornerstone of Bacterial Fortitude: An In-depth Technical Guide on the Role of meso-Diaminopimelic Acid in Cell Wall Rigidity
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a deep dive into the critical role of meso-diaminopimelic acid (meso-DAP) in maintaining the structural integrity of bacterial cell walls. This whitepaper provides a thorough examination of the biochemical pathways, enzymatic processes, and structural significance of meso-DAP, a key component that underpins the rigidity and survival of many bacterial species. The guide aims to consolidate current knowledge and provide detailed experimental frameworks to spur further research and the development of novel antimicrobial agents targeting this essential molecule.
The bacterial cell wall is a formidable barrier, primarily composed of peptidoglycan (PG), a massive, mesh-like macromolecule. The strength of this wall is paramount for bacteria to withstand internal turgor pressure and resist external stresses, preventing cell lysis.[1][2] A central player in conferring this rigidity is meso-DAP, a unique diamino acid found in the peptidoglycan of most Gram-negative and some Gram-positive bacteria.[3][4] Its presence is crucial for the formation of peptide cross-links that stitch together the glycan strands of the peptidoglycan sacculus, creating a robust and protective exoskeleton.[5][6]
This technical guide elucidates the intricate mechanisms by which meso-DAP contributes to cell wall architecture. It details the enzymatic pathways responsible for meso-DAP biosynthesis, which are absent in mammals, making them attractive targets for antibiotic development.[5][7][8] Furthermore, it explores the function of D,D-transpeptidases and L,D-transpeptidases, the enzymes that forge the critical 4-3 and 3-3 cross-links involving meso-DAP, respectively, thereby reinforcing the peptidoglycan meshwork.[9][10][11]
Quantitative Insights into meso-DAP's Contribution to Cell Wall Mechanics
The mechanical properties of the bacterial cell wall are a direct reflection of its molecular architecture. The degree and nature of peptidoglycan cross-linking, heavily reliant on meso-DAP, are key determinants of cell wall stiffness. Quantitative data from various experimental approaches underscore the significance of this molecule.
| Parameter | Bacterium | Condition | Value | Reference |
| Effective Longitudinal Young's Modulus | Escherichia coli | Wild-type | 50–150 MPa | [12] |
| Bacillus subtilis | Wild-type | 100–200 MPa | [12] | |
| Pseudomonas aeruginosa | Wild-type | 100–200 MPa | [12] | |
| Cell Wall Young's Modulus | Escherichia coli | Intact cells | Axial: 23 ± 8 MPa, Circumferential: 49 ± 20 MPa | [13] |
| Turgor Pressure | Escherichia coli | Live cells | 29 ± 3 kPa | [13] |
| Relative Abundance of Cross-link Types | Escherichia coli | Exponential phase | DAP³→DAP³ (3-3): ~3% | [11] |
| Escherichia coli | Stationary phase | DAP³→DAP³ (3-3): ~10% | [11] |
Visualizing the Central Role of meso-DAP
To provide a clearer understanding of the complex processes involving meso-DAP, this guide includes detailed diagrams of key pathways and experimental workflows.
Detailed Experimental Protocols
A cornerstone of this technical guide is the inclusion of detailed methodologies for key experiments cited. This hands-on information is intended to facilitate the replication and extension of pivotal studies in the field.
Protocol 1: Isolation and Analysis of Peptidoglycan by UPLC
This protocol outlines the purification of peptidoglycan sacculi from bacterial cultures and the subsequent analysis of its constituent muropeptides using Ultra-Performance Liquid Chromatography (UPLC).[14][15][16]
1. Bacterial Culture and Harvest:
-
Grow bacterial cultures to the desired optical density in the appropriate liquid medium.
-
Harvest cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in ice-cold phosphate-buffered saline (PBS).
2. Cell Lysis and Sacculi Isolation:
-
Add the cell suspension dropwise into an equal volume of boiling 8% sodium dodecyl sulfate (B86663) (SDS) solution with vigorous stirring.
-
Boil the mixture for 30 minutes to lyse the cells and denature proteins.
-
Cool the lysate to room temperature and collect the insoluble peptidoglycan sacculi by ultracentrifugation (e.g., 100,000 x g for 60 minutes at 25°C).
-
Wash the pellet repeatedly with sterile, distilled water to completely remove the SDS.
3. Enzymatic Digestion:
-
Resuspend the purified sacculi in a suitable digestion buffer (e.g., 50 mM sodium phosphate, pH 4.9).
-
Add a muramidase, such as mutanolysin or cellosyl, to digest the glycan backbone of the peptidoglycan.
-
Incubate the mixture at 37°C for 16-18 hours.
-
Stop the digestion by boiling for 5 minutes.
-
Centrifuge to pellet any undigested material and collect the supernatant containing the soluble muropeptides.
4. Sample Reduction and UPLC Analysis:
-
Reduce the muropeptide sample by adding sodium borohydride (B1222165) to prevent the anomerization of the C1 reducing end of MurNAc, which can cause peak splitting during chromatography.
-
After 20 minutes, stop the reaction by adding phosphoric acid to adjust the pH to 2-4.
-
Inject the sample onto a reverse-phase UPLC column (e.g., C18).
-
Elute the muropeptides using a gradient of a suitable mobile phase (e.g., buffer A: 0.1% trifluoroacetic acid in water; buffer B: 0.1% trifluoroacetic acid in acetonitrile).
-
Detect the eluted muropeptides at 206 nm.
-
Muropeptide peaks can be identified by comparison to known standards or by collection and subsequent analysis by mass spectrometry.[17]
Protocol 2: Measurement of Bacterial Cell Wall Stiffness by Atomic Force Microscopy (AFM)
This protocol describes a general method for measuring the mechanical properties of live bacterial cells, such as the Young's modulus, using AFM.[3][12][18][19]
1. Sample Preparation:
-
Grow bacteria to the desired growth phase.
-
Immobilize the live bacterial cells on a suitable substrate (e.g., a poly-L-lysine coated glass slide or a porous membrane).
-
Ensure the cells remain hydrated in a physiologically relevant buffer throughout the experiment.
2. AFM Setup and Calibration:
-
Use an AFM equipped with a liquid cell.
-
Select a cantilever with an appropriate spring constant for probing bacterial cells.
-
Calibrate the spring constant of the cantilever using the thermal noise method.
-
Determine the deflection sensitivity of the photodetector on a hard, non-deformable surface.
3. Force Spectroscopy:
-
Position the AFM tip over a single bacterial cell.
-
Perform force-distance measurements by approaching the tip to the cell surface, indenting it, and then retracting the tip.
-
Record multiple force curves at different locations on the cell surface to obtain a representative measure of the cell's mechanical properties.
4. Data Analysis:
-
Process the obtained force-distance curves to generate force-indentation curves.
-
Fit the indentation portion of the curve to an appropriate contact mechanics model (e.g., the Hertz model for spherical indenters or the Sneddon model for conical/pyramidal indenters) to extract the Young's modulus, which represents the stiffness of the cell envelope.[18]
-
Statistical analysis of the Young's modulus values from multiple cells and different locations provides a quantitative measure of cell wall rigidity.
References
- 1. Facile Synthesis and Metabolic Incorporation of m-DAP Bioisosteres Into Cell Walls of Live Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Bacterial Cell Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Identification of the l,d-Transpeptidases for Peptidoglycan Cross-Linking in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Remodeling of Crossbridges Controls Peptidoglycan Crosslinking Levels in Bacterial Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors essential for L,D-transpeptidase-mediated peptidoglycan cross-linking and β-lactam resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring the stiffness of bacterial cells from growth rates in hydrogels of tunable elasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. en.bio-protocol.org [en.bio-protocol.org]
- 17. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simultaneous determination of the mechanical properties and turgor of a single bacterial cell using atomic force microscopy - Nanoscale (RSC Publishing) DOI:10.1039/D2NR02577A [pubs.rsc.org]
- 19. journals.asm.org [journals.asm.org]
The Pivotal Role of meso-Diaminopimelic Acid in Bacterial Spore Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial spores, highly resilient dormant structures produced by certain bacteria in response to harsh environmental conditions, pose significant challenges in healthcare and food safety. Their remarkable resistance to heat, radiation, and chemical agents is largely attributed to their unique multi-layered structure. At the core of this resilience lies the spore's peptidoglycan (PG), particularly the specialized cortex layer. A key component of this cortex is meso-diaminopimelic acid (meso-DAP), a unique amino acid that plays a critical role in the structural integrity and properties of the spore. This technical guide provides an in-depth exploration of the multifaceted role of meso-DAP in bacterial spore formation, offering valuable insights for researchers and professionals in drug development seeking to target this essential pathway.
The Unique Structure of Spore Peptidoglycan
Unlike the highly cross-linked peptidoglycan of vegetative cells, the spore's peptidoglycan is composed of two distinct layers: the germ cell wall and the cortex. The germ cell wall, which develops into the cell wall of the new vegetative cell upon germination, has a structure similar to that of a growing bacterium. In contrast, the spore cortex is a thicker, more loosely cross-linked layer with unique structural modifications.
One of the defining features of the spore cortex is the reduced degree of peptide cross-linking and the presence of muramic-δ-lactam. In Bacillus subtilis, for instance, only about 2.9% of the muramic acid residues in the spore peptidoglycan are cross-linked, a stark contrast to the approximately 33% cross-linkage in vegetative cell walls[1]. This low level of cross-linking is crucial for the cortex's flexibility and its proposed role in maintaining the dehydrated state of the spore core, a key factor in spore dormancy and resistance[2].
Meso-DAP is a central component of the peptide side chains of the peptidoglycan in many spore-forming bacteria, including species of Bacillus and Clostridium. The percentage of meso-DAP involved in interpeptide cross-links in the spore cortex of Bacillus megaterium and Bacillus subtilis has been determined to be between 31% and 37%[3]. This level of cross-linking, while lower than in vegetative cells, is critical for the cortex's structural integrity.
Quantitative Analysis of Spore Peptidoglycan Composition
The following tables summarize the quantitative differences in peptidoglycan composition between vegetative cells and spores of Bacillus subtilis, highlighting the unique features of the spore cortex.
| Peptidoglycan Feature | Vegetative Cells of B. subtilis | Spores of B. subtilis | Reference |
| Degree of Cross-linking | ~33% | ~2.9% - 4% | [1][4] |
| Muramic-δ-lactam | Absent | ~49-50% of muramic acid residues | [1][4] |
| Single L-alanine side chains | Minor component | ~23.3-24% of muramic acid residues | [1][4] |
| Tetrapeptide side chains | Major component | ~25.7% of muramic acid residues | [1] |
| Muropeptide Composition of B. subtilis Spore Peptidoglycan | Relative Abundance (%) |
| Monomers with tetrapeptide | ~25.7 |
| Monomers with single L-alanine | ~23.3 |
| Dimers (cross-linked) | ~2.9 |
| Trimers (cross-linked) | <1 |
| Muramic-δ-lactam containing structures | ~49 |
Data synthesized from multiple sources, primarily focusing on Bacillus subtilis as a model organism.[1][4]
Synthesis and Incorporation of meso-DAP into the Spore Cortex
The synthesis of meso-DAP is a crucial branch of the aspartate metabolic pathway in bacteria. This pathway is absent in humans, making it an attractive target for antimicrobial drug development. During sporulation, the synthesis of peptidoglycan precursors, including those containing meso-DAP, is tightly regulated.
Signaling Pathways Regulating Cortex Formation
The formation of the spore cortex is a complex process orchestrated by a cascade of sporulation-specific sigma factors. In Bacillus subtilis, the mother cell-specific sigma factor, σE , initiates the expression of genes required for cortex synthesis, including spoVD, spoVE, and dacB[5][6]. Later in sporulation, the activation of another mother cell-specific sigma factor, σK , leads to an increase in the synthesis of soluble peptidoglycan precursors[4]. This two-stage regulation ensures the timely and controlled assembly of the cortex.
The proteins SpoVD and SpoVE are essential for the polymerization of the cortex peptidoglycan and are thought to be part of the core machinery for peptidoglycan synthesis in the intermembrane space of the developing spore[5][6]. Mutations in the genes encoding these proteins block cortex synthesis and lead to the accumulation of peptidoglycan precursors[4].
The following diagram illustrates the key regulatory steps in spore cortex synthesis:
The meso-DAP Synthesis Pathway
The synthesis of meso-DAP from aspartate involves a series of enzymatic reactions. The following diagram outlines the key steps in the succinylase pathway, which is common in many bacteria.
Experimental Protocols
Purification of Bacterial Spores
A pure spore suspension is essential for accurate analysis of spore-specific components like the cortex peptidoglycan.
Workflow for Spore Purification:
Detailed Methodology:
-
Harvesting: Centrifuge the sporulating culture (e.g., grown on a suitable sporulation medium for 24-72 hours) to pellet the cells and spores.
-
Lysis of Vegetative Cells: Resuspend the pellet in a buffer containing lysozyme (e.g., 1 mg/ml in TE buffer) and incubate to digest the cell walls of any remaining vegetative cells.
-
Solubilization of Debris: Add Sodium Dodecyl Sulfate (SDS) to a final concentration of 1-2% and incubate to solubilize cell membranes and other debris.
-
Washing: Pellet the spores by centrifugation and wash them repeatedly with sterile, deionized water until all traces of SDS are removed. This may require multiple cycles of centrifugation and resuspension.
-
Purity Check: Verify the purity of the spore suspension by phase-contrast microscopy, looking for phase-bright spores and the absence of vegetative cells or debris.
Extraction and Analysis of Spore Peptidoglycan
This protocol outlines the steps for isolating and analyzing the muropeptide composition of spore peptidoglycan using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
Workflow for Peptidoglycan Analysis:
Detailed Methodology:
-
Spore Breakage: Resuspend the pure spore suspension in a suitable buffer and mechanically disrupt the spores using methods like bead beating to release the peptidoglycan sacculi.
-
Purification of Sacculi: Boil the disrupted spore suspension in a solution of SDS (e.g., 4%) to solubilize proteins, lipids, and other non-peptidoglycan components.
-
Washing: Pellet the insoluble peptidoglycan sacculi by ultracentrifugation and wash extensively with water to remove all traces of SDS.
-
Enzymatic Digestion: Resuspend the purified sacculi in a suitable buffer and digest with a muramidase, such as mutanolysin or cellosyl, which cleaves the glycan backbone of the peptidoglycan, releasing soluble muropeptides[4].
-
Reduction of Muropeptides: Reduce the soluble muropeptides with sodium borohydride to prevent the formation of anomers of the reducing muramic acid residue, which would complicate the chromatographic analysis.
-
Chromatographic Separation: Separate the reduced muropeptides by reverse-phase HPLC or UPLC. The separated muropeptides are detected by their absorbance at 202-210 nm.
-
Analysis and Identification: Identify and quantify the individual muropeptide peaks based on their retention times compared to known standards or by collecting fractions for mass spectrometry analysis[7][8].
Spore Germination Assay
Assessing spore germination is crucial for understanding the functional consequences of alterations in spore structure, including the peptidoglycan cortex.
Detailed Methodology:
-
Spore Preparation: Prepare a suspension of purified spores in sterile water to a known optical density (e.g., OD600 of 1.0).
-
Heat Activation (Optional but recommended for many species): Heat-activate the spore suspension (e.g., 60-80°C for 10-30 minutes) to promote synchronous germination. Cool the suspension on ice immediately after.
-
Initiation of Germination: Add the heat-activated spore suspension to a germination solution containing specific germinants (e.g., L-alanine, inosine, or a mixture of nutrients) in a suitable buffer.
-
Monitoring Germination: Monitor the decrease in optical density (OD600) of the spore suspension over time at a constant temperature (e.g., 37°C). The drop in OD600 corresponds to the rehydration of the spore core and the loss of its phase-bright appearance.
-
Data Analysis: Plot the OD600 as a function of time to determine the rate and extent of germination.
meso-DAP as a Target for Drug Development
The essentiality of meso-DAP for both peptidoglycan synthesis and as a precursor for lysine in many bacteria, coupled with its absence in humans, makes the meso-DAP biosynthetic pathway an attractive target for the development of novel antibiotics. Inhibitors targeting the enzymes of this pathway, such as dihydrodipicolinate synthase (DapA) and diaminopimelate epimerase (DapF), could disrupt cell wall synthesis in vegetative cells and, importantly, interfere with the formation of resilient spores. By preventing the synthesis of a proper spore cortex, such inhibitors could render spores more susceptible to environmental stresses and sterilization methods, providing a novel strategy to combat spore-forming pathogens.
Conclusion
Meso-diaminopimelic acid is a cornerstone of bacterial spore structure and function. Its incorporation into the spore cortex peptidoglycan, a process tightly regulated during sporulation, is fundamental to the spore's unique properties of dormancy and resistance. A thorough understanding of the synthesis of meso-DAP and its role in spore formation, facilitated by the detailed experimental protocols and pathway analyses presented in this guide, is paramount for developing innovative strategies to combat persistent and pathogenic spore-forming bacteria. The continued exploration of the meso-DAP pathway holds significant promise for the discovery of new antimicrobial agents that can effectively target both the vegetative and dormant states of these formidable microorganisms.
References
- 1. Compositional analysis of bacterial peptidoglycan: insights from peptidoglycomics into structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidoglycan transformations during Bacillus subtilis sporulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cortical peptidoglycan from spores of Bacillus megaterium and Bacillus subtilis is not highly cross-linked - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spore cortex formation in Bacillus subtilis is regulated by accumulation of peptidoglycan precursors under the control of sigma K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shaping an Endospore: Architectural Transformations During Bacillus subtilis Sporulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sporulation Is Controlled by Sigma Factors [almerja.com]
- 7. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Methodological & Application
Application Notes and Protocols for Isotopic Labeling of meso-Diaminopimelic Acid (m-DAP) in Bacterial Peptidoglycan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-diaminopimelic acid (m-DAP) is a unique amino acid and a crucial component of the peptidoglycan (PG) cell wall in most Gram-negative and certain Gram-positive bacteria. Its presence is vital for maintaining the structural integrity of the bacterial cell wall. The biosynthesis and incorporation of m-DAP into PG represent a key pathway that is absent in mammals, making it an attractive target for the development of novel antimicrobial agents. Isotopic labeling of m-DAP provides a powerful tool for studying PG synthesis, remodeling, and dynamics. This document offers detailed protocols for the metabolic labeling of m-DAP within the bacterial peptidoglycan using stable isotopes and subsequent analysis by mass spectrometry.
Principle of the Method
The protocol described here is based on the metabolic incorporation of stable isotopes, such as ¹³C and ¹⁵N, into the entire peptidoglycan macromolecule. Bacteria are cultured in a minimal medium where the primary carbon and nitrogen sources (e.g., glucose and ammonium (B1175870) chloride) are replaced with their heavy isotope-labeled counterparts. As the bacteria grow and synthesize their cell walls, the heavy isotopes are incorporated into all components of the peptidoglycan, including m-DAP. Subsequent analysis of the labeled peptidoglycan fragments (muropeptides) by high-resolution mass spectrometry allows for the precise quantification of newly synthesized material and provides insights into cell wall metabolism.[1][2]
Applications
-
Studying Peptidoglycan Synthesis and Remodeling: Tracing the incorporation of heavy isotopes over time allows for the kinetic analysis of peptidoglycan synthesis and turnover.[1][2]
-
Mechanism of Action Studies for Antibiotics: Evaluating the impact of antimicrobial compounds on the incorporation of labeled m-DAP can elucidate their mechanisms of action.
-
Drug Discovery: Screening for compounds that inhibit m-DAP incorporation can identify novel antibacterial agents.
-
Host-Pathogen Interactions: Investigating the turnover and release of m-DAP-containing peptidoglycan fragments, which are recognized by the host immune system.
Experimental Protocols
Protocol 1: Metabolic Labeling of E. coli Peptidoglycan with ¹³C and ¹⁵N
This protocol is adapted from the methodology described by Hugonnet et al. in eLife, 2022.[1][2]
Materials:
-
E. coli strain of interest
-
Minimal medium (e.g., M9 minimal medium)
-
Unlabeled glucose and ammonium chloride
-
¹³C-labeled glucose (e.g., U-¹³C₆-glucose)
-
¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl)
-
Culture flasks
-
Shaking incubator
-
Spectrophotometer
-
Centrifuge and centrifuge tubes
-
Buffers and solutions for peptidoglycan extraction (see below)
Procedure:
-
Preparation of Labeling Media:
-
Prepare "light" minimal medium containing unlabeled glucose and ammonium chloride.
-
Prepare "heavy" minimal medium containing U-¹³C₆-glucose and ¹⁵NH₄Cl as the sole carbon and nitrogen sources, respectively.
-
-
Bacterial Culture Growth:
-
Inoculate an overnight culture of E. coli in the "heavy" isotope-labeled minimal medium.
-
Grow the culture in a shaking incubator at 37°C to an optical density at 600 nm (OD₆₀₀) of 0.4. This ensures that the peptidoglycan is fully labeled with heavy isotopes.[2]
-
-
Medium Switch (Pulse-Chase Experiment):
-
Sample Collection:
-
Collect samples at various time points after the medium switch (e.g., 5, 30, 45, 65, and 85 minutes) to monitor the incorporation of unlabeled precursors into the labeled cell wall.[2]
-
-
Peptidoglycan Extraction and Digestion:
-
Harvest bacterial cells by centrifugation.
-
Isolate crude peptidoglycan by boiling the cell pellet in SDS, followed by washing steps to remove other cellular components.
-
Digest the purified peptidoglycan with a muramidase (B13767233) (e.g., cellosyl) to generate soluble muropeptides.
-
-
Analysis by Mass Spectrometry:
-
Separate the resulting muropeptides by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the eluted fractions by high-resolution mass spectrometry (MS) and tandem mass spectrometry (MS/MS) to identify and quantify the different isotopologues of m-DAP-containing muropeptides.[1]
-
Data Presentation
The analysis of muropeptides by mass spectrometry will yield data on the relative abundance of different isotopologues. This data can be presented in tabular format to compare the extent of labeling and the kinetics of incorporation.
| Muropeptide | Time after Medium Switch (min) | % Unlabeled (Newly Synthesized) |
| Disaccharide-tripeptide | 5 | ~10% |
| 85 | ~90% | |
| Disaccharide-tetrapeptide | 5 | ~15% |
| 85 | ~94% | |
| Tetra-Tetra Dimer | 5 | ~5% |
| 85 | ~80% |
Table 1: Representative quantitative data showing the percentage of unlabeled (newly synthesized) muropeptides at different time points after switching from a heavy to a light medium. The data illustrates the kinetics of new cell wall synthesis.
Visualization of Workflows and Pathways
Experimental Workflow for Isotopic Labeling
Caption: Experimental workflow for the isotopic labeling of bacterial peptidoglycan.
Simplified m-DAP Biosynthesis and Incorporation Pathway
Caption: Simplified pathway of m-DAP biosynthesis and its incorporation into peptidoglycan.
References
- 1. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs | eLife [elifesciences.org]
Application Notes and Protocols: Synthesis of meso-DAP Analogs for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of meso-diaminopimelic acid (meso-DAP) analogs and their application in enzyme inhibition studies. The focus is on key enzymes in the bacterial lysine (B10760008) biosynthesis pathway, a critical metabolic route absent in mammals, making it an attractive target for the development of novel antibiotics.
Introduction to the Diaminopimelate (DAP) Pathway
The diaminopimelate (DAP) pathway is essential for the synthesis of L-lysine and meso-diaminopimelic acid in most bacteria and plants. meso-DAP is a crucial component of the peptidoglycan cell wall in many Gram-negative bacteria.[1][2] The enzymes in this pathway are prime targets for antimicrobial drug development because they are absent in humans, who obtain lysine through their diet.[1][3][4]
Key enzymes in the DAP pathway that are frequently targeted for inhibition include:
-
LL-diaminopimelate aminotransferase (DapL or LL-DAP-AT): Catalyzes the conversion of tetrahydrodipicolinate to LL-diaminopimelate.[2][5][6]
-
Diaminopimelate epimerase (DapF): Responsible for the stereochemical inversion of LL-DAP to meso-DAP.[7][8][9]
-
meso-diaminopimelate dehydrogenase (m-Ddh): Catalyzes the direct conversion of tetrahydrodipicolinate to meso-DAP in some bacteria.[10][11]
-
Diaminopimelate decarboxylase (DAPDC or LysA): Catalyzes the final step, the decarboxylation of meso-DAP to L-lysine.[12][13]
Synthesis of meso-DAP Analogs
The synthesis of meso-DAP analogs is a critical step in the development of inhibitors for DAP pathway enzymes. Various synthetic strategies have been employed to create a diverse range of analogs with modified backbones and functional groups.
A general approach for the stereoselective synthesis of meso-DAP and its precursor, LL-DAP, involves the stereoselective reduction of a common enone-derived amino acid.[14] Subsequent steps can include an Overman rearrangement, hydrogenation, and ruthenium-catalyzed arene oxidation to yield the desired stereoisomers.[14] Other synthetic routes may involve cross-metathesis reactions to form the DAP backbone.[15] For instance, orthogonally protected meso-DAP can be prepared via a cross-metathesis between a Garner aldehyde-derived vinyl glycine (B1666218) equivalent and a protected allyl glycine.[15]
Heterocyclic analogs of DAP have also been synthesized by replacing the carboxyl groups with moieties like tetrazole or imidazole (B134444) and substituting the central carbon atom with sulfur.[16][17] The synthesis of these analogs often involves the condensation of N-Trityl protected five-membered heterocycles with a thiol group, followed by oxidation and deprotection.[17]
Enzyme Inhibition Studies
The synthesized meso-DAP analogs are evaluated for their inhibitory activity against the target enzymes in the DAP pathway. This typically involves in vitro enzymatic assays to determine key inhibition parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Quantitative Data on meso-DAP Analog Inhibition
The following tables summarize the inhibitory activities of various meso-DAP analogs against key enzymes in the DAP pathway.
Table 1: Inhibitors of LL-diaminopimelate aminotransferase (DapL)
| Inhibitor Class | Specific Analog | Target Organism | IC50 (µM) | Ki (µM) | Reference |
| Aryl Hydrazide | o-sulfonamido-arylhydrazide | Arabidopsis thaliana | ~5 | - | [18] |
| Rhodanine Derivatives | - | Arabidopsis thaliana | - | - | [5] |
| Hydrazide Moiety | - | Various | 4.7 - 250 | - | [6] |
Table 2: Inhibitors of Diaminopimelate Epimerase (DapF)
| Inhibitor Class | Specific Analog | Target Organism | IC50 (µM) | Ki (nM) | Reference |
| α-Methyl Amino Acids | D,L-α-methylDAP | Anabaena sp. | - | - | [7][8] |
| Aziridine-based Inhibitors | L,L- and D,L-aziDAP | Anabaena sp. | - | - | [7][8] |
| Chloro-DAP Analog | 3-chloro-DAP | Escherichia coli | - | 200 | [9] |
| Thia Analogs | Lanthionine isomers | Escherichia coli | - | 180 - 670 (µM) | [11] |
| N-Hydroxy DAP | N-Hydroxy DAP | Escherichia coli | - | 5.6 (µM) | [11] |
| N-Amino DAP | N-Amino DAP | Escherichia coli | - | 2900 (µM) | [11] |
Table 3: Inhibitors of meso-Diaminopimelate Dehydrogenase (m-Ddh)
| Inhibitor Class | Specific Analog | Target Organism | IC50 (µM) | Ki (µM) | Reference |
| Unsaturated Compounds | Compound 3 | Porphyromonas gingivalis | 226 | - | [10] |
| Unsaturated Compounds | Compound 4 | Porphyromonas gingivalis | 34 | - | [10] |
| Isoxazoline Analogs | Compound 1 | Porphyromonas gingivalis | 14.9 | - | [10] |
Table 4: Inhibitors of meso-Diaminopimelate Decarboxylase (DAPDC)
| Inhibitor Class | Specific Analog | Target Organism | IC50 (%) at 1mM | Ki (mM) | Reference |
| Lanthionine Sulfoxides | Lanthionine sulfoxides | Bacillus sphaericus, Wheat germ | ~50 | - | [13] |
| N-Hydroxy DAP | N-hydroxydiaminopimelate | Bacillus sphaericus | - | 0.91 | [13] |
| N-Hydroxy DAP | N-hydroxydiaminopimelate | Wheat germ | - | 0.71 | [13] |
| N-Amino DAP | N-aminodiaminopimelate | Bacillus sphaericus | - | 0.10 | [13] |
| N-Amino DAP | N-aminodiaminopimelate | Wheat germ | - | 0.084 | [13] |
Experimental Protocols
Protocol 1: General Synthesis of a meso-DAP Analog via Cross-Metathesis
This protocol outlines a general procedure for the synthesis of a protected meso-DAP analog.
Materials:
-
Garner aldehyde-derived vinyl glycine equivalent
-
Protected allyl glycine
-
Grubbs' second-generation catalyst
-
Dichloromethane (DCM)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Methanol (MeOH)
-
Standard glassware for organic synthesis
Procedure:
-
Cross-Metathesis:
-
Dissolve the Garner aldehyde-derived vinyl glycine equivalent and the protected allyl glycine in dry DCM under an inert atmosphere.
-
Add Grubbs' second-generation catalyst to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction and purify the product by column chromatography.
-
-
Hydrogenation:
-
Dissolve the product from the previous step in MeOH.
-
Add Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere until the reduction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the protected meso-DAP analog.
-
Protocol 2: Enzymatic Assay for Diaminopimelate Epimerase (DapF) Inhibition
This protocol describes a coupled spectrophotometric assay to determine the inhibitory activity of compounds against DapF.
Materials:
-
Purified DapF enzyme
-
Purified meso-DAP dehydrogenase (m-Ddh) enzyme
-
LL-diaminopimelic acid (LL-DAP) as substrate
-
NADP+
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Test inhibitor compound
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing buffer, NADP+, and m-Ddh in a cuvette.
-
Add the test inhibitor compound at various concentrations.
-
Add the DapF enzyme to the mixture.
-
Initiate the reaction by adding the substrate, LL-DAP.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
-
The rate of NADPH formation is proportional to the activity of DapF.
-
Calculate the initial reaction velocities at different inhibitor concentrations to determine the IC50 value.
Protocol 3: Enzymatic Assay for meso-Diaminopimelate Dehydrogenase (m-Ddh) Inhibition
This protocol outlines a direct spectrophotometric assay for m-Ddh inhibition.
Materials:
-
Purified m-Ddh enzyme
-
meso-diaminopimelic acid (meso-DAP) as substrate
-
NADP+
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Test inhibitor compound
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing buffer and NADP+.
-
Add the test inhibitor compound at various concentrations.
-
Add the m-Ddh enzyme to the mixture.
-
Initiate the reaction by adding the substrate, meso-DAP.
-
Monitor the formation of NADPH by measuring the increase in absorbance at 340 nm.
-
Determine the initial reaction velocities at each inhibitor concentration to calculate the IC50 value.
Visualizations
Caption: Simplified overview of the Diaminopimelate (DAP) biosynthetic pathway.
Caption: General experimental workflow for the synthesis and evaluation of meso-DAP analogs.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of inhibitors for diaminopimelate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and inhibition of diaminopimelic acid epimerase by slow‐binding α‐methyl amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and inhibition of diaminopimelic acid epimerase by slow-binding α-methyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Escherichia coli growth and diaminopimelic acid epimerase by 3-chlorodiaminopimelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Binding Mechanisms of Diaminopimelic Acid Analogs to meso-Diaminopimelate Dehydrogenase by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analogs of diaminopimelic acid as inhibitors of meso-diaminopimelate dehydrogenase and LL-diaminopimelate epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An optimized coupled assay for quantifying diaminopimelate decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analogs of diaminopimelic acid as inhibitors of meso-diaminopimelate decarboxylase from Bacillus sphaericus and wheat germ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Facile Synthesis of Fully Protected meso-Diaminopimelic Acid (DAP) and Its Application to the Preparation of Lipophilic N-Acyl iE-DAP | MDPI [mdpi.com]
- 16. eurekaselect.com [eurekaselect.com]
- 17. Discovery of Heterocyclic Analogs of Diaminopimelic Acid as Promi...: Ingenta Connect [ingentaconnect.com]
- 18. Synthesis and structure-activity relationships of o-sulfonamido-arylhydrazides as inhibitors of LL-diaminopimelate aminotransferase (LL-DAP-AT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Meso-DAP Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The meso-diaminopimelate (meso-DAP) pathway is an essential metabolic route in most bacteria for the biosynthesis of L-lysine and meso-DAP, a key component of the peptidoglycan cell wall.[1][2][3] The absence of this pathway in mammals makes its constituent enzymes attractive targets for the development of novel antibacterial agents.[1][2][3] High-throughput screening (HTS) is a critical tool for identifying novel inhibitors of these enzymes from large compound libraries. This document provides detailed application notes and protocols for developing and executing HTS campaigns against key enzymes in the meso-DAP pathway.
The Meso-DAP Biosynthetic Pathway: A Prime Target for Antibacterials
The meso-DAP pathway involves a series of enzymatic reactions that convert L-aspartate into meso-DAP and L-lysine. Several of these enzymes have been validated as potential drug targets.[4] Inhibition of these enzymes can disrupt peptidoglycan synthesis, leading to cell lysis and bacterial death.[4][5]
High-Throughput Screening Workflow
A typical HTS workflow for identifying meso-DAP pathway inhibitors involves several stages, from initial screening to hit validation and lead optimization.
Data Presentation: Summary of Reported Inhibitors
The following table summarizes quantitative data for inhibitors identified against various enzymes of the meso-DAP pathway.
| Target Enzyme | Organism | Compound | IC50 (µM) | MIC (µg/mL) | Assay Type | Reference |
| Dihydrodipicolinate Reductase (DapB) | Mycobacterium tuberculosis | B27 | 4.4 | >40 | Biochemical (Coupled) | [5] |
| Dihydrodipicolinate Reductase (DapB) | Mycobacterium tuberculosis | B2 | 5 | >40 | Biochemical (Coupled) | [5] |
| Dihydrodipicolinate Reductase (DapB) | Mycobacterium tuberculosis | B17 | 6 | >40 | Biochemical (Coupled) | [5] |
| Dihydrodipicolinate Reductase (DapB) | Mycobacterium tuberculosis | B59 | 11 | 20 | Biochemical (Coupled) | [5] |
| Dihydrodipicolinate Synthase (DHDPS) | Acinetobacter baumannii | PMSH | low µM | 8-16 | Biochemical | [6] |
| Diaminopimelate Epimerase (DapF) | Escherichia coli | Thio-DAP (Compound 1) | Docking Score: -9.823 kcal/mol | - | In silico | [7] |
| Diaminopimelate Epimerase (DapF) | Escherichia coli | Oxa-DAP (Compound 2) | Docking Score: -10.098 kcal/mol | - | In silico | [7] |
Experimental Protocols
Protocol 1: Biochemical HTS for Dihydrodipicolinate Reductase (DapB) Inhibitors
This protocol describes a coupled enzyme assay suitable for HTS to identify inhibitors of DapB. The reaction monitors the oxidation of NADPH to NADP+ at 340 nm.
Materials:
-
Purified recombinant Dihydrodipicolinate Synthase (DapA)
-
Purified recombinant Dihydrodipicolinate Reductase (DapB)
-
L-aspartate-β-semialdehyde (ASA)
-
Sodium pyruvate
-
NADPH
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM KCl)
-
Compound library
-
384-well UV-transparent microplates
-
Microplate reader with 340 nm absorbance capability
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing assay buffer, DapA, ASA, and sodium pyruvate. This mixture will generate the DapB substrate, (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinate (HTPA).
-
Prepare a solution of DapB and NADPH in assay buffer.
-
-
Compound Dispensing:
-
Dispense a small volume (e.g., 100 nL) of each compound from the library into individual wells of a 384-well plate.
-
For controls, dispense DMSO (negative control) and a known DapB inhibitor (positive control).
-
-
Enzyme and Substrate Addition:
-
Add the DapB-NADPH solution to each well and incubate for a short period (e.g., 5-10 minutes) to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the DapA-ASA-pyruvate mixture.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 15-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
-
Normalize the data to the controls and calculate the percent inhibition for each compound.
-
Determine a hit threshold (e.g., >50% inhibition) to identify primary hits.
-
Calculate the Z' factor to assess assay quality. A Z' factor > 0.5 is generally considered excellent for HTS.
-
Protocol 2: Biochemical HTS for Diaminopimelate Decarboxylase (LysA) Inhibitors
This protocol utilizes a coupled enzyme assay to detect the production of L-lysine from the decarboxylation of meso-DAP by LysA. The formation of lysine is coupled to the oxidation of NADH by saccharopine dehydrogenase, which is monitored at 340 nm.[2][8]
Materials:
-
Purified recombinant Diaminopimelate Decarboxylase (LysA)
-
Saccharopine dehydrogenase
-
meso-diaminopimelate (meso-DAP)
-
α-ketoglutarate
-
NADH
-
Pyridoxal 5'-phosphate (PLP)
-
Assay buffer (e.g., 200 mM Tris-HCl, pH 8.0)
-
Compound library
-
384-well UV-transparent microplates
-
Microplate reader with 340 nm absorbance capability
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing assay buffer, saccharopine dehydrogenase, meso-DAP, α-ketoglutarate, NADH, and PLP.
-
-
Compound Dispensing:
-
Dispense compounds and controls into a 384-well plate as described in Protocol 1.
-
-
Enzyme Addition:
-
Add a solution of LysA to each well to initiate the reaction.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the endpoint absorbance at 340 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound based on the change in absorbance relative to controls.
-
Identify hits and assess assay performance using the Z' factor.
-
Protocol 3: Whole-Cell Phenotypic Screening
This protocol describes a general method for screening compound libraries for antibacterial activity against a target bacterium.
Materials:
-
Bacterial strain of interest (e.g., Escherichia coli, Acinetobacter baumannii)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Resazurin (B115843) solution
-
Compound library
-
96- or 384-well microplates
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Bacterial Culture Preparation:
-
Grow an overnight culture of the target bacterium.
-
Dilute the culture to a standardized cell density (e.g., 5 x 10^5 CFU/mL) in fresh growth medium.
-
-
Compound Dispensing:
-
Dispense compounds and controls (DMSO for negative, known antibiotic for positive) into the wells of a microplate.
-
-
Inoculation:
-
Add the diluted bacterial suspension to each well.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
-
Growth Measurement:
-
Add resazurin solution to each well and incubate for a further 2-4 hours.
-
Measure the absorbance at 570 nm and 600 nm, or fluorescence (Excitation: 560 nm, Emission: 590 nm). A color change from blue to pink indicates cell viability.
-
-
Data Analysis:
-
Calculate the percent growth inhibition for each compound.
-
Determine the Minimum Inhibitory Concentration (MIC) for active compounds by performing a dose-response experiment.
-
Protocol 4: Supplementation Assay for Mechanism of Action Confirmation
This assay is used to confirm that the antibacterial activity of a hit compound is due to the inhibition of the meso-DAP pathway.
Materials:
-
Active compound (hit)
-
Target bacterial strain
-
Growth medium
-
meso-diaminopimelic acid (meso-DAP)
-
L-lysine
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare Media:
-
Prepare growth medium.
-
Prepare growth medium supplemented with meso-DAP (e.g., 500 µM).
-
Prepare growth medium supplemented with both meso-DAP and L-lysine.
-
-
Set up Assay:
-
In a 96-well plate, perform a serial dilution of the hit compound in each of the three types of media.
-
Inoculate all wells with the target bacterium at a standardized density.
-
Include no-compound controls for each medium type.
-
-
Incubation and Measurement:
-
Incubate the plate and measure bacterial growth as described in Protocol 3.
-
-
Data Analysis:
-
Determine the MIC of the compound in each of the media.
-
If the antibacterial activity is rescued (i.e., the MIC increases significantly) in the medium supplemented with meso-DAP, it provides strong evidence that the compound targets the meso-DAP pathway.
-
Conclusion
The protocols and application notes provided here offer a comprehensive guide for researchers initiating HTS campaigns to discover novel inhibitors of the bacterial meso-DAP pathway. The combination of biochemical and whole-cell screening approaches, followed by mechanism-of-action studies, provides a robust strategy for identifying and validating new antibacterial drug candidates. The essential nature and bacterial specificity of the meso-DAP pathway continue to make it a high-value target in the fight against antibiotic resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. A target-specific whole cell assay for antibacterial drug discovery protocol v1 [protocols.io]
- 6. A high-performance liquid chromatography method for the simultaneous assay of diaminopimelate epimerase and decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A spectrophotometric assay for meso-diaminopimelate decarboxylase and L-alpha-amino-epsilon-caprolactam hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing meso-Diaminopimelate (meso-DAP) as a Substrate in In Vitro Enzyme Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Meso-diaminopimelate (meso-DAP) is a crucial component of the peptidoglycan cell wall in many bacteria, and it serves as the direct precursor to L-lysine in bacterial and plant biosynthesis pathways.[1][2] The enzymes involved in the metabolism of meso-DAP are absent in mammals, making them attractive targets for the development of novel antimicrobial agents.[2][3] These application notes provide detailed protocols for in vitro assays of key enzymes that utilize meso-DAP as a substrate, including meso-diaminopimelate dehydrogenase (DAPDH), diaminopimelate epimerase (DapF), diaminopimelate decarboxylase (LysA), and UDP-N-acetylmuramoyl-L-alanyl-D-glutamyl-meso-diaminopimelate ligase (MurE).
The provided protocols are designed to facilitate the characterization of these enzymes, screen for potential inhibitors, and advance drug discovery efforts targeting bacterial cell wall biosynthesis.
meso-Diaminopimelate Dehydrogenase (DAPDH) Assay
meso-Diaminopimelate dehydrogenase (DAPDH; EC 1.4.1.16) is an NADP+-dependent enzyme that catalyzes the reversible oxidative deamination of the D-center of meso-DAP to produce L-2-amino-6-oxopimelate.[4][5]
Signaling Pathway: meso-DAP Biosynthesis and Utilization
Caption: Overview of meso-DAP biosynthesis and its incorporation into peptidoglycan or conversion to lysine.
Experimental Protocol: Oxidative Deamination of meso-DAP
This is a direct spectrophotometric assay that monitors the reduction of NADP+ to NADPH at 340 nm.
Materials:
-
Purified DAPDH enzyme
-
meso-Diaminopimelic acid (meso-DAP)
-
NADP+
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate with the following components:
-
Incubate the plate at 30°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the purified DAPDH enzyme to each well.
-
Immediately monitor the increase in absorbance at 340 nm (OD340) at 30°C. The molar absorption coefficient of NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹.[4]
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.
Data Presentation: Kinetic Parameters for DAPDH
| Enzyme Source | Substrate | K_m (mM) | k_cat (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |
| Symbiobacterium thermophilum | meso-DAP | 1.9 ± 0.2 | (7.85 ± 0.43) x 10³ | 11.5 | ~70 | [5] |
| Corynebacterium glutamicum | meso-DAP | 3.1 | N/A | Alkaline | N/A | [5] |
| Bacillus sphaericus | meso-DAP | 2.5 | N/A | Alkaline | N/A | [5] |
| Ureibacillus thermosphaericus | meso-DAP | 1.6 | N/A | Alkaline | >60 | [5] |
N/A: Data not available in the provided search results.
Experimental Workflow: DAPDH Assay
Caption: Step-by-step workflow for the in vitro DAPDH enzyme assay.
Diaminopimelate Epimerase (DapF) Assay
Diaminopimelate epimerase (DapF; EC 5.1.1.7) catalyzes the conversion of L,L-diaminopimelate to meso-DAP.[6] A robust kinetic assay for DapF activity utilizes a coupled system with diaminopimelate decarboxylase (LysA).[7]
Experimental Protocol: Coupled Assay with Diaminopimelate Decarboxylase
This assay monitors the consumption of meso-DAP produced by DapF. The decarboxylation of meso-DAP by LysA can be monitored by various methods, including a coupled assay with saccharopine dehydrogenase where the oxidation of NADH is followed at 340 nm.[8]
Principle: DapF converts L,L-DAP to meso-DAP. The newly formed meso-DAP is then decarboxylated by LysA.
Materials:
-
Purified DapF enzyme (test enzyme)
-
Purified LysA (coupling enzyme)
-
L,L-Diaminopimelic acid (L,L-DAP)
-
Other components for the LysA detection system (e.g., saccharopine dehydrogenase, NADH, α-ketoglutarate, PLP for the coupled assay)[8]
Procedure:
-
Prepare a reaction mixture containing the assay buffer, varying concentrations of L,L-DAP, and the components of the LysA detection system.
-
Add a saturating amount of the coupling enzyme (LysA and any other required enzymes for detection).
-
Incubate the mixture at a constant temperature (e.g., 37°C) for thermal equilibration.
-
Initiate the reaction by adding the DapF enzyme.
-
Monitor the appropriate change in absorbance over time (e.g., decrease in absorbance at 340 nm for the saccharopine dehydrogenase coupled assay).[8]
-
Calculate the initial reaction velocity.
Diaminopimelate Decarboxylase (LysA) Assay
Diaminopimelate decarboxylase (LysA; EC 4.1.1.20) catalyzes the irreversible decarboxylation of meso-DAP to yield L-lysine.[6]
Experimental Protocol: Coupled Assay with Saccharopine Dehydrogenase
This is a continuous spectrophotometric assay that couples the production of L-lysine to the oxidation of NADH by saccharopine dehydrogenase.[8]
Materials:
-
Purified LysA enzyme
-
meso-Diaminopimelic acid (meso-DAP)
-
Saccharopine dehydrogenase
-
NADH
-
α-ketoglutarate
-
Pyridoxal-5'-phosphate (PLP)
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Assay Buffer: 200 mM Tris buffer, pH 8.0[8]
Procedure:
-
Prepare a pre-initiation mixture containing assay buffer, varying concentrations of meso-DAP (e.g., 0.25–40 mM), 2.5 µM saccharopine dehydrogenase, 0.16 mM NADH, 1 mM TCEP, 25 mM α-ketoglutarate, and 0.1 mM PLP.[8]
-
Incubate the mixture for 10 minutes at 37°C.[8]
-
Initiate the reaction by adding the LysA enzyme (final concentration 5–500 nM).[8]
-
Monitor the decrease in absorbance at 340 nm as a function of time.[8]
-
Determine the kinetic parameters by fitting the data to the Michaelis-Menten equation.
Data Presentation: Kinetic Parameters for LysA
| Enzyme Source | Substrate | K_m (mM) | k_cat (s⁻¹) | Reference |
| Bacillus anthracis | meso-DAP | 0.68 | 58 | [8] |
| Escherichia coli | meso-DAP | 0.97 | 55 | [8] |
| Mycobacterium tuberculosis | meso-DAP | 1.6 | 28 | [8] |
| Vibrio cholerae | meso-DAP | 1.9 | 22 | [8] |
UDP-N-acetylmuramoyl-L-alanyl-D-glutamyl-meso-diaminopimelate Ligase (MurE) Assay
UDP-N-acetylmuramoyl-L-alanyl-D-glutamyl-meso-diaminopimelate ligase (MurE; EC 6.3.2.13) is an essential enzyme in bacterial cell wall biosynthesis that incorporates meso-DAP into the peptidoglycan precursor UDP-MurNAc-L-Ala-D-Glu.[9][10]
Experimental Protocol: Radio-enzymatic Assay
A common method for assaying MurE activity involves the use of a radiolabeled substrate.
Materials:
-
Purified MurE enzyme
-
UDP-MurNAc-L-Ala-D-Glu
-
Radiolabeled meso-DAP (e.g., [³H]meso-DAP or [¹⁴C]meso-DAP)
-
ATP
-
MgCl₂
-
Assay Buffer (e.g., Tris-HCl buffer with appropriate pH)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, UDP-MurNAc-L-Ala-D-Glu, radiolabeled meso-DAP, ATP, and MgCl₂.
-
Pre-incubate the mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the purified MurE enzyme.
-
Incubate for a defined period.
-
Stop the reaction (e.g., by boiling or adding acid).
-
Separate the radiolabeled product (UDP-MurNAc-L-Ala-D-Glu-meso-DAP) from the unreacted radiolabeled meso-DAP using a suitable method (e.g., thin-layer chromatography, HPLC, or binding to an ion-exchange resin).
-
Quantify the amount of radioactivity incorporated into the product using liquid scintillation counting.
-
Calculate the enzyme activity based on the amount of product formed over time.
Note: For detailed substrate preparation and specific assay conditions, refer to specialized literature on MurE ligase assays.[11]
Logical Relationship: MurE Catalyzed Reaction
Caption: The enzymatic reaction catalyzed by MurE ligase.
The protocols and data presented in these application notes provide a comprehensive resource for researchers studying enzymes involved in meso-DAP metabolism. These assays are fundamental for understanding the catalytic mechanisms of these enzymes, identifying and characterizing inhibitors, and ultimately for the rational design of new antimicrobial agents. The provided workflows and diagrams aim to facilitate the straightforward implementation of these assays in a research setting.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. A Novel meso-Diaminopimelate Dehydrogenase from Symbiobacterium thermophilum: Overexpression, Characterization, and Potential for d-Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Dimerization of Bacterial Diaminopimelate Decarboxylase Is Essential for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Genomic and Biochemical Analysis of the Diaminopimelate and Lysine Biosynthesis Pathway in Verrucomicrobium spinosum: Identification and Partial Characterization of L,L-Diaminopimelate Aminotransferase and UDP-N-Acetylmuramoylalanyl-D-glutamyl-2,6-meso-Diaminopimelate Ligase [frontiersin.org]
- 10. UDP-N-acetylmuramoylalanyl-D-glutamate-2,6-diamino-pimelate ligase - Wikipedia [en.wikipedia.org]
- 11. Biochemical Characterization of UDP-N-acetylmuramoyl-L-alanyl-D-glutamate: meso-2,6-diaminopimelate ligase (MurE) from Verrucomicrobium spinosum DSM 4136T - PMC [pmc.ncbi.nlm.nih.gov]
Application of meso-Diaminopimelic Acid (meso-DAP) in Studying Bacterial Growth Rates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-diaminopimelic acid (meso-DAP) is a unique amino acid and a crucial component of the peptidoglycan (PG) cell wall in most Gram-negative and some Gram-positive bacteria.[1][2] Its presence in the pentapeptide stem of the PG provides structural integrity and is essential for bacterial survival.[1] Unlike mammalian cells, bacteria synthesize meso-DAP de novo, making the enzymes in its biosynthetic pathway attractive targets for novel antibacterial agents.[3][4] The metabolic incorporation of meso-DAP and its fluorescent or bio-orthogonal analogs into the bacterial cell wall provides a powerful tool for studying bacterial growth, cell division, and the efficacy of antimicrobial compounds.[5][6] This document provides detailed application notes and protocols for utilizing meso-DAP and its bioisosteres in bacterial research.
Signaling and Metabolic Pathways
meso-DAP Biosynthesis Pathway
The biosynthesis of meso-DAP is a multi-step enzymatic process that begins with L-aspartate.[3][7] There are several variations of this pathway across different bacterial species, including the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.[7][8][9] The succinylase pathway, common in many Gram-negative bacteria like E. coli, is depicted below.[7]
Caption: The succinylase pathway for meso-DAP biosynthesis.
Peptidoglycan Synthesis and Incorporation of meso-DAP
meso-DAP is incorporated into the pentapeptide precursor of peptidoglycan in the cytoplasm.[10] This precursor, Lipid II, is then transported across the cell membrane and polymerized into the growing cell wall.[1][11]
Caption: Incorporation of meso-DAP into the peptidoglycan cell wall.
Host Recognition of meso-DAP via NOD1 Signaling
Fragments of peptidoglycan containing meso-DAP, such as γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), are recognized by the intracellular pattern recognition receptor NOD1 in host cells, triggering an innate immune response.[12][13][14]
Caption: Activation of the NOD1 signaling pathway by meso-DAP containing peptidoglycan fragments.
Quantitative Data Presentation
The incorporation of radiolabeled meso-DAP can be used to quantify bacterial growth. The following tables summarize kinetic data from pulse-labeling experiments in Escherichia coli.
Table 1: Uptake and Incorporation of [³H]meso-DAP in E. coli Strains [15]
| Strain | Genotype | Doubling Time (min) | Steady-state Incorporation Reached (fraction of doubling time) | Relative Incorporation Rate |
| W7 | dap lys mutant | 60 | ~0.75 | 1.0 |
| MC4100 lysA | lysA mutant | 60 | ~0.2 | >1.0 |
Table 2: Effect of Amino Acid Supplementation on [³H]meso-DAP Incorporation in E. coli MC4100 lysA [15]
| Condition | Lag Period for Incorporation | Relative Incorporation Rate |
| No additions | Diminished compared to W7 | 1.0 |
| + Threonine & Methionine | Further diminished | Increased |
Experimental Protocols
Protocol 1: Metabolic Labeling of Bacteria with a Fluorescent meso-DAP Bioisostere for Flow Cytometry
This protocol is adapted from studies using a tripeptide probe containing the meso-DAP mimic, meso-cystine (B1588554) (m-CYT), conjugated to a fluorophore (e.g., TAMRA).[5] This method allows for the quantification of bacterial growth and cell wall synthesis activity.
Materials:
-
Bacterial strain of interest (e.g., Mycobacterium smegmatis, Listeria monocytogenes)
-
Appropriate liquid growth medium (e.g., 7H9 broth for M. smegmatis)
-
Fluorescent tripeptide probe (e.g., TAMRA-TriEmCYTNH2) at a stock concentration of 10 mM in DMSO
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Workflow:
Caption: Workflow for metabolic labeling and flow cytometry analysis.
Procedure:
-
Inoculate the appropriate liquid medium with the bacterial strain and grow to the mid-logarithmic phase.
-
Add the fluorescent tripeptide probe to the culture to a final concentration of 100 µM.
-
Incubate the culture overnight under appropriate growth conditions.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Discard the supernatant and wash the cell pellet three times with PBS.
-
Resuspend the final cell pellet in PBS.
-
Analyze the cell suspension using a flow cytometer, exciting at the appropriate wavelength for the fluorophore (e.g., 555 nm for TAMRA) and measuring emission (e.g., 580 nm).
-
Gate on the bacterial population based on forward and side scatter to determine the mean fluorescence intensity, which correlates with the level of probe incorporation and thus, cell wall synthesis.
Protocol 2: Pulse-Labeling of E. coli with Radiolabeled meso-DAP to Determine Incorporation Kinetics
This protocol is based on the classical method for studying peptidoglycan synthesis kinetics using radiolabeled precursors.[15]
Materials:
-
E. coli strain (e.g., an auxotroph for lysine or DAP to increase specific activity of the label)
-
Minimal growth medium
-
[³H]meso-diaminopimelic acid
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Grow the E. coli strain in minimal medium to a steady-state exponential phase.
-
At time zero, add [³H]meso-DAP to the culture at a known concentration and specific activity.
-
At various time points, withdraw aliquots of the culture.
-
Immediately mix the aliquots with an equal volume of ice-cold 10% TCA to precipitate macromolecules, including peptidoglycan, and stop metabolic activity.
-
Incubate the samples on ice for at least 30 minutes.
-
Collect the precipitate by filtration through a membrane filter (e.g., 0.45 µm pore size).
-
Wash the filters with cold 5% TCA to remove unincorporated radiolabel.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Plot the incorporated radioactivity against time to determine the rate of meso-DAP incorporation, which reflects the rate of peptidoglycan synthesis and bacterial growth.
Applications in Drug Development
The study of meso-DAP incorporation is a valuable tool in the discovery and development of new antibiotics.
-
Target Validation: Inhibition of meso-DAP incorporation by a test compound can validate that its mechanism of action involves the cell wall biosynthesis pathway.
-
High-Throughput Screening: Fluorescent probe-based assays can be adapted for high-throughput screening of compound libraries to identify inhibitors of peptidoglycan synthesis.
-
Mechanism of Action Studies: These assays can be used to characterize the effects of known and novel antibiotics on bacterial growth and cell wall integrity. For example, a decrease in fluorescent probe incorporation after treatment with a beta-lactam antibiotic would be expected.
-
Bacterial Viability and Growth Rate Determination: The rate of meso-DAP incorporation provides a direct measure of the rate of new cell wall synthesis, which is tightly coupled to bacterial growth and viability.
Conclusion
The unique and essential role of meso-diaminopimelic acid in the cell wall of many bacterial species makes it an excellent target for both fundamental research and drug discovery. The protocols and data presented here provide a framework for utilizing meso-DAP and its analogs to probe bacterial growth, understand cell wall dynamics, and screen for novel antimicrobial agents. The development of fluorescent and bio-orthogonal probes that mimic meso-DAP has significantly advanced our ability to study these processes in live bacteria with high spatial and temporal resolution.
References
- 1. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 2. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00086E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Facile Synthesis and Metabolic Incorporation of m-DAP Bioisosteres Into Cell Walls of Live Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reconstruction of the Diaminopimelic Acid Pathway to Promote L-lysine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Genomic and Biochemical Analysis of the Diaminopimelate and Lysine Biosynthesis Pathway in Verrucomicrobium spinosum: Identification and Partial Characterization of L,L-Diaminopimelate Aminotransferase and UDP-N-Acetylmuramoylalanyl-D-glutamyl-2,6-meso-Diaminopimelate Ligase [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Peptidoglycan Structure and Biosynthesis [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Meso-diaminopimelic acid and meso-lanthionine, amino acids specific to bacterial peptidoglycans, activate human epithelial cells through NOD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetics of uptake and incorporation of meso-diaminopimelic acid in different Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing meso-Diaminopimelic Acid (meso-DAP) to Measure Bacterial Contamination in Food
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and rapid detection of bacterial contamination in food is paramount for ensuring food safety and quality. Traditional methods, such as plate counting, can be time-consuming and may not capture the full extent of the bacterial load, especially for viable but non-culturable (VBNC) bacteria. A promising alternative is the use of chemical markers specific to bacteria. meso-Diaminopimelic acid (meso-DAP) is a unique amino acid component of peptidoglycan, the major structural element of bacterial cell walls.[1][2] Crucially, meso-DAP is found in the cell walls of most Gram-negative and some Gram-positive bacteria but is absent in archaea, eukaryotes, and thus, in food matrices of plant or animal origin.[1] This specificity makes meso-DAP an excellent biomarker for quantifying the total bacterial biomass in food products, offering a culture-independent method for assessing contamination.
This application note provides a detailed protocol for the quantification of meso-DAP in food samples as an indicator of bacterial contamination.
Principle
The protocol is based on the hydrolysis of bacterial peptidoglycan in a food sample to release free meso-DAP. The liberated meso-DAP is then derivatized to allow for sensitive detection and quantification using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection. The concentration of meso-DAP is directly proportional to the bacterial biomass present in the sample.
Biochemical Pathway of meso-DAP Synthesis
Meso-DAP is an essential component of the peptidoglycan in many bacteria, where it plays a crucial role in cross-linking the glycan chains, thereby providing structural integrity to the cell wall.[1] It is synthesized through the diaminopimelate (DAP) pathway, which is a branch of the aspartate metabolic pathway. There are several variations of the DAP pathway, with the succinylase and dehydrogenase pathways being the most common. The succinylase pathway, prevalent in most Gram-negative and many Gram-positive bacteria, involves a series of enzymatic steps starting from L-aspartate.
Caption: The succinylase pathway for meso-DAP biosynthesis in bacteria.
Data Presentation
The following table provides an estimated correlation between bacterial load (expressed as Colony Forming Units per gram or mL) and the corresponding concentration of meso-DAP in a food sample. These estimations are based on the average peptidoglycan content of bacterial cells and can be used as a reference for interpreting analytical results. It is important to note that the actual meso-DAP concentration can vary depending on the specific bacterial species present.
| Food Product | Typical Bacterial Load at Spoilage (CFU/g or mL) | Estimated meso-DAP Concentration (µg/g or µL) |
| Raw Meat | > 107 - 108 | 1.0 - 10 |
| Pasteurized Milk | > 106 - 107 | 0.1 - 1.0 |
| Fresh Vegetables | > 108 | > 10 |
| Processed Meats | > 107 | > 1.0 |
Note: These values are estimates and should be validated for specific food matrices and contaminating flora.
Experimental Protocols
Sample Preparation
The goal of sample preparation is to create a homogenous sample and release the meso-DAP from the bacterial cell walls through acid hydrolysis.
Materials:
-
Food sample (e.g., meat, milk, vegetable homogenate)
-
6 M Hydrochloric acid (HCl)
-
Internal standard (optional, e.g., D,L-α,ε-diaminopimelic acid)
-
Centrifuge tubes (acid-resistant)
-
Heating block or oven
-
Centrifuge
-
pH meter
-
Sodium hydroxide (B78521) (NaOH) solution (for neutralization)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
Procedure:
-
Homogenization: Homogenize solid food samples in a sterile blender with a suitable buffer (e.g., phosphate-buffered saline) to create a slurry. Liquid samples can be used directly.
-
Aliquoting: Transfer a known amount (e.g., 1-5 g of slurry or 1-5 mL of liquid) of the homogenized sample into a screw-cap centrifuge tube.
-
Acid Hydrolysis: Add an equal volume of 6 M HCl to the sample. If using an internal standard, add it at this stage.
-
Heating: Securely cap the tubes and heat at 100-110°C for 16-24 hours to hydrolyze the peptidoglycan.
-
Centrifugation: After cooling, centrifuge the hydrolysate at high speed (e.g., 10,000 x g) for 10 minutes to pellet any solid debris.
-
Neutralization: Carefully transfer the supernatant to a new tube and neutralize to pH 7.0 with NaOH solution.
-
Cleanup (Optional): For complex food matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
-
Filtration: Filter the neutralized hydrolysate through a 0.22 µm syringe filter before HPLC analysis.
HPLC Analysis
This protocol describes a common method using pre-column derivatization with o-phthalaldehyde (B127526) (OPA) for fluorescence detection.
Materials:
-
OPA derivatizing reagent
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column
-
Mobile phase A: Acetonitrile
-
Mobile phase B: Aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 6.5)
-
meso-DAP standard solutions for calibration
Procedure:
-
Derivatization: Mix a small volume of the filtered sample hydrolysate with the OPA reagent and allow the reaction to proceed for a few minutes at room temperature.
-
Injection: Inject the derivatized sample onto the HPLC column.
-
Chromatographic Separation: Elute the derivatized meso-DAP using a gradient of mobile phase A and B. A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the analyte.
-
Detection: Monitor the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 455 nm. If using a UV detector, monitor at an appropriate wavelength (e.g., 337 nm).
-
Quantification: Create a calibration curve using the meso-DAP standard solutions. Determine the concentration of meso-DAP in the sample by comparing its peak area to the calibration curve.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of meso-DAP in food samples.
Caption: Workflow for meso-DAP analysis in food.
Conclusion
The quantification of meso-diaminopimelic acid provides a robust and reliable method for assessing the total bacterial load in food products. As a culture-independent technique, it overcomes some of the limitations of traditional microbiological methods. This application note offers a comprehensive protocol that can be adapted for various food matrices, providing a valuable tool for quality control, food safety research, and the development of new antimicrobial strategies.
References
Detecting a Bacterial Fingerprint: Application Notes and Protocols for Meso-Diaminopimelic Acid (meso-DAP) Detection in Clinical Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-diaminopimelic acid (meso-DAP) is a unique amino acid component of peptidoglycan in the cell walls of most Gram-negative and some Gram-positive bacteria. Its absence in mammalian cells makes it a highly specific biomarker for detecting the presence of bacteria. The quantification of meso-DAP in clinical samples such as serum, plasma, and urine can provide valuable insights into bacterial infections, gut microbiome translocation, and the efficacy of antimicrobial therapies. This document provides detailed application notes and experimental protocols for the detection and quantification of meso-DAP in clinical settings.
The primary methods for meso-DAP detection involve chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An indirect method leveraging the activation of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) signaling pathway also presents a viable approach.
I. Chromatographic Methods for Meso-DAP Quantification
Chromatographic methods offer high sensitivity and specificity for the direct quantification of meso-DAP in complex biological matrices. The choice between HPLC with fluorescence detection and LC-MS/MS will depend on the required sensitivity, specificity, and available instrumentation.
A. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method relies on the derivatization of meso-DAP with a fluorescent tag, allowing for sensitive detection. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol.
Experimental Workflow
Protocol: HPLC with Fluorescence Detection
-
Sample Preparation (Acid Hydrolysis):
-
To 100 µL of serum, plasma, or urine, add 100 µL of 12 M HCl.
-
Hydrolyze the sample at 110°C for 16-24 hours in a sealed tube to release meso-DAP from peptidoglycan fragments.
-
Cool the sample and neutralize with an equal volume of 12 M NaOH.
-
Centrifuge to remove any precipitate and filter the supernatant through a 0.22 µm filter.
-
-
Derivatization with o-phthalaldehyde (OPA):
-
Prepare a fresh OPA reagent by mixing OPA, a thiol (e.g., N-acetyl-L-cysteine), and a borate (B1201080) buffer (pH 10.0).
-
Mix 20 µL of the hydrolyzed sample with 20 µL of the OPA reagent.
-
Allow the reaction to proceed for 1 minute at room temperature.[1]
-
Stop the reaction by adding 5 µL of 5% acetic acid.[1]
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM sodium acetate (B1210297) buffer (pH 5.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 338 nm and emission at 450 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of meso-DAP standard.
-
Quantify the meso-DAP concentration in the samples by comparing their peak areas to the standard curve.
-
Data Presentation
| Parameter | Value | Reference |
| Limit of Detection (LOD) | ~0.1 nM (with CE/LIF) | [2] |
| Limit of Quantitation (LOQ) | 0.04% (for enantiomeric impurity) | [3] |
| Recovery | 92.3 - 113.3% | [3] |
| Intra-day Precision (%RSD) | < 5% | General expectation |
| Inter-day Precision (%RSD) | < 10% | General expectation |
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher specificity and sensitivity compared to HPLC-fluorescence and does not always require derivatization.
Experimental Workflow
Protocol: LC-MS/MS
-
Sample Preparation (Protein Precipitation): [1]
-
Dilution and Internal Standard Spiking:
-
Dilute the supernatant with an appropriate volume of mobile phase A containing a known concentration of a suitable internal standard (e.g., isotopic meso-DAP).
-
-
LC-MS/MS Analysis:
-
Column: Reversed-phase C18 or Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of meso-DAP from other matrix components.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
-
Mass Spectrometry Parameters:
-
Precursor Ion (Q1): m/z 191.1
-
Product Ions (Q3): Monitor for characteristic fragment ions (to be determined by direct infusion of a meso-DAP standard).
-
Collision Energy: Optimize for the specific instrument and transitions.
-
-
Quantification:
-
Generate a standard curve using known concentrations of meso-DAP standard.
-
Quantify the meso-DAP concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Data Presentation
| Parameter | Expected Value |
| Limit of Detection (LOD) | Low nM to pM range |
| Limit of Quantitation (LOQ) | Low nM to pM range |
| Linearity (r²) | > 0.99 |
| Accuracy (% bias) | ± 15% |
| Precision (%RSD) | < 15% |
II. Indirect Detection via NOD1 Activation Assay
Meso-DAP is a known ligand for the intracellular pattern recognition receptor NOD1. Activation of NOD1 triggers a signaling cascade leading to the production of pro-inflammatory cytokines such as IL-8. This biological activity can be harnessed for the indirect detection of meso-DAP.
Signaling Pathway
Protocol: NOD1 Activation Assay
-
Cell Culture:
-
Use a human cell line that expresses NOD1, such as HEK293T cells stably transfected with a NOD1 expression vector and an NF-κB-luciferase reporter construct.
-
-
Sample Preparation:
-
Prepare clinical samples (serum, plasma, or urine) by heat inactivation (56°C for 30 minutes) and filtration (0.22 µm) to remove potential contaminants.
-
-
Cell Stimulation:
-
Plate the NOD1-expressing cells in a 96-well plate.
-
Add the prepared clinical samples to the cells at various dilutions.
-
Include positive controls (known concentrations of meso-DAP or other NOD1 agonists) and negative controls (untreated cells).
-
Incubate for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Express the results as fold induction of luciferase activity over the negative control.
-
A significant increase in luciferase activity indicates the presence of NOD1-activating substances, such as meso-DAP, in the clinical sample.
-
Data Presentation
| Sample Type | Expected Outcome |
| Healthy Control Serum | Low to no NOD1 activation |
| Septic Patient Serum | Significant NOD1 activation |
| Urine from patient with UTI | Potential for NOD1 activation |
III. Application Notes
-
Clinical Significance: Elevated levels of meso-DAP in normally sterile body fluids like blood are indicative of a bacterial infection. In urine, meso-DAP levels may reflect the gut bacterial load and intestinal permeability, which can be altered in conditions like inflammatory bowel disease.[4][5] In the context of sepsis, early detection of bacterial components like meso-DAP could aid in rapid diagnosis and treatment initiation.[6][7][8]
-
Sample Stability: Proper handling and storage of clinical samples are crucial. It is recommended to store samples at -80°C for long-term storage to prevent degradation of meso-DAP.
-
Method Validation: All analytical methods should be thoroughly validated for linearity, accuracy, precision, sensitivity, and specificity in the respective clinical matrix according to established guidelines.
-
Limitations: The indirect NOD1 activation assay is not specific to meso-DAP, as other bacterial products can also activate this pathway. Therefore, positive results should be confirmed with a more specific method like LC-MS/MS.
Conclusion
The detection and quantification of meso-DAP in clinical samples provide a powerful tool for researchers and clinicians in the study and management of bacterial infections and related inflammatory conditions. The choice of method will depend on the specific research or clinical question, available resources, and the required level of sensitivity and specificity. The protocols outlined in this document provide a foundation for the implementation of robust and reliable meso-DAP detection methodologies.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Increased incidence of urinary matrix metalloproteinases as predictors of disease in pediatric patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fecal, Blood, and Urinary Biomarkers in Inflammatory Bowel Diseases [xiahepublishing.com]
- 5. mdpi.com [mdpi.com]
- 6. Early diagnosis of sepsis using serum biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Identification of novel biomarkers for sepsis diagnosis via serum proteomic analysis using iTRAQ‐2D‐LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Antibodies Against Meso-Diaminopimelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-diaminopimelic acid (m-DAP) is a unique amino acid component of the peptidoglycan in the cell walls of most Gram-negative and some Gram-positive bacteria. As such, it represents a key pathogen-associated molecular pattern (PAMP) recognized by the host's innate immune system, primarily through the NOD1 receptor. The generation of specific antibodies against m-DAP is a valuable tool for a variety of research and diagnostic applications. These antibodies can be utilized for the detection and quantification of bacteria, the study of bacterial cell wall metabolism, and the development of novel diagnostic assays and therapeutic agents.
This document provides a detailed protocol for the generation of polyclonal antibodies against m-DAP. The process involves the conjugation of m-DAP as a hapten to a larger carrier protein to render it immunogenic, followed by immunization of host animals and subsequent screening and purification of the resulting antibodies.
Principle
Small molecules like m-DAP are generally not immunogenic on their own. To elicit a robust immune response, they must be covalently coupled to a large carrier molecule, such as a protein. This hapten-carrier conjugate can then be recognized by the immune system, leading to the production of antibodies that specifically recognize the hapten (m-DAP). The choice of carrier protein and the conjugation chemistry are critical for a successful outcome. Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are commonly used carrier proteins due to their high immunogenicity. The carbodiimide (B86325) reaction, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a widely used method for coupling haptens with carboxyl groups to the primary amines of carrier proteins.
Experimental Protocols
Preparation of m-DAP-Carrier Protein Conjugate
This protocol describes the conjugation of m-DAP to Keyhole Limpet Hemocyanin (KLH) using EDC chemistry. A similar protocol can be followed for conjugation to other carrier proteins like BSA.
Materials:
-
Meso-diaminopimelic acid (m-DAP)
-
Keyhole Limpet Hemocyanin (KLH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Carrier Protein: Dissolve 10 mg of KLH in 2 mL of Conjugation Buffer.
-
Dissolve Hapten: Dissolve 5 mg of m-DAP in 1 mL of Activation Buffer.
-
Activate Hapten: In a separate tube, add 10 mg of EDC and 5 mg of NHS to the m-DAP solution. Incubate for 15 minutes at room temperature with gentle stirring. This reaction activates the carboxyl groups of m-DAP to form an NHS-ester.
-
Conjugation: Immediately add the activated m-DAP solution dropwise to the KLH solution while gently stirring.
-
Reaction: Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with continuous gentle stirring.
-
Purification:
-
Transfer the conjugation mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against 1 L of PBS (pH 7.4) at 4°C for 24 hours, with at least three buffer changes. This step removes unreacted hapten and crosslinking reagents.
-
-
Characterization (Optional but Recommended):
-
Determine the protein concentration of the conjugate using a BCA protein assay.
-
The conjugation efficiency (hapten-to-carrier ratio) can be estimated using techniques such as MALDI-TOF mass spectrometry or by quantifying the remaining free amino groups on the carrier protein using a TNBSA assay.
-
-
Storage: Store the purified m-DAP-KLH conjugate at -20°C in small aliquots.
Immunization Protocol (Rabbit)
This protocol outlines a general immunization schedule for generating polyclonal antibodies in rabbits. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
m-DAP-KLH conjugate
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile PBS, pH 7.4
-
Syringes and needles (e.g., 23-25 gauge)
Procedure:
-
Pre-immune Bleed: Collect a blood sample from the rabbit before the first immunization to serve as a negative control (pre-immune serum).
-
Primary Immunization (Day 0):
-
Prepare an emulsion by mixing 500 µg of the m-DAP-KLH conjugate (in 0.5 mL of PBS) with an equal volume of Complete Freund's Adjuvant (CFA).
-
Emulsify the mixture by vortexing or repeated passage through a syringe until a stable, thick emulsion is formed.
-
Inject the emulsion (total volume of 1 mL) subcutaneously at multiple sites on the back of the rabbit.
-
-
Booster Immunizations (Days 14, 28, 49):
-
Prepare an emulsion by mixing 250 µg of the m-DAP-KLH conjugate (in 0.5 mL of PBS) with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Inject the emulsion subcutaneously at multiple sites.
-
-
Test Bleed and Titer Determination (Day 56):
-
Collect a small blood sample from the ear vein.
-
Allow the blood to clot and centrifuge to separate the serum.
-
Determine the antibody titer using an ELISA (see Protocol 3).
-
-
Further Booster Immunizations: If the antibody titer is low, additional booster immunizations can be administered at 2-3 week intervals.
-
Final Bleed (Exsanguination): Once a satisfactory antibody titer is achieved, perform a final bleed by cardiac puncture under terminal anesthesia.
Antibody Titer Determination by ELISA
An indirect ELISA is used to determine the concentration of anti-m-DAP antibodies in the serum. For this, an m-DAP conjugate with a different carrier protein (e.g., BSA) should be used for coating the ELISA plate to avoid detecting antibodies against the primary carrier protein (KLH).
Materials:
-
m-DAP-BSA conjugate (for coating)
-
96-well ELISA plates
-
Coating Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST
-
Rabbit serum samples (pre-immune and immune)
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
TMB Substrate Solution
-
Stop Solution: 2 M H₂SO₄
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the m-DAP-BSA conjugate to 5 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation:
-
Prepare serial dilutions of the rabbit serum (e.g., from 1:100 to 1:1,024,000) in Blocking Buffer.
-
Add 100 µL of each dilution to the wells. Include pre-immune serum as a negative control.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated goat anti-rabbit IgG in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a blue color develops.
-
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader. The antibody titer is defined as the highest dilution of the serum that gives a positive signal (typically 2-3 times the background).
Antibody Purification
For applications requiring high specificity, the polyclonal antibodies can be purified from the rabbit serum by affinity chromatography.
Materials:
-
Rabbit antiserum
-
Protein A or Protein G affinity chromatography column
-
Binding Buffer: PBS, pH 7.4
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Spectrophotometer
Procedure:
-
Serum Preparation: Centrifuge the rabbit antiserum at 10,000 x g for 10 minutes to remove any particulate matter. Filter the supernatant through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the Protein A or Protein G column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the prepared serum onto the column.
-
Washing: Wash the column with 10-15 column volumes of Binding Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline.
-
Elution: Elute the bound antibodies with Elution Buffer. Collect the eluate in fractions containing a small amount of Neutralization Buffer to immediately neutralize the low pH.
-
Concentration and Purity Check:
-
Monitor the protein concentration of the fractions by measuring the absorbance at 280 nm.
-
Pool the fractions containing the purified antibody.
-
Assess the purity of the antibody by SDS-PAGE.
-
-
Buffer Exchange: Dialyze the purified antibody against PBS (pH 7.4) to remove the elution and neutralization buffers.
-
Storage: Store the purified antibody at 4°C for short-term use or at -20°C or -80°C in aliquots containing a cryoprotectant (e.g., glycerol) for long-term storage.
Data Presentation
The following tables summarize key quantitative data that should be recorded during the antibody generation process.
Table 1: Hapten-Carrier Conjugation Parameters
| Parameter | m-DAP-KLH Conjugate | m-DAP-BSA Conjugate |
| Carrier Protein Concentration (initial) | 5 mg/mL | 5 mg/mL |
| Hapten Concentration (initial) | 5 mg/mL | 5 mg/mL |
| EDC:NHS:Hapten Molar Ratio | 10:5:1 (Typical) | 10:5:1 (Typical) |
| Final Conjugate Concentration | To be determined | To be determined |
| Hapten Density (moles hapten/mole carrier) | To be determined | To be determined |
Table 2: Immunization Schedule and Antibody Titer
| Animal ID | Immunization Day | Immunogen Dose | Adjuvant | Bleed Day | ELISA Titer |
| Rabbit 1 | Day 0 | 500 µg | CFA | Pre-immune | < 1:100 |
| Day 14 | 250 µg | IFA | |||
| Day 28 | 250 µg | IFA | |||
| Day 49 | 250 µg | IFA | Day 56 | To be determined | |
| ... | ... | ... | ... | To be determined |
Table 3: ELISA Parameters
| Parameter | Concentration/Dilution |
| Coating Antigen (m-DAP-BSA) | 5 µg/mL |
| Blocking Buffer | 5% non-fat milk in PBST |
| Primary Antibody (Rabbit Serum) | Serial dilutions (1:100 - 1:1,024,000) |
| Secondary Antibody (HRP-anti-rabbit IgG) | 1:5,000 (or as recommended) |
| Incubation Times | 1-2 hours at room temperature |
| Substrate Incubation Time | 15-30 minutes |
Visualizations
Caption: Experimental workflow for generating anti-m-DAP antibodies.
Caption: EDC/NHS chemistry for m-DAP conjugation.
Caption: Principle of indirect ELISA for antibody screening.
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of meso-Diaminopimelic Acid (meso-DAP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of meso-diaminopimelic acid (meso-DAP).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of meso-DAP, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (Formation of L,L- or D,D-isomers) | - Inadequate stereocontrol in the key bond-forming step.- Racemization during a reaction or workup step.- Incorrect choice of chiral auxiliary or catalyst. | - Optimize the reaction conditions of the stereodetermining step (e.g., temperature, solvent, reagent stoichiometry).- Employ a different chiral auxiliary or catalyst with higher stereochemical induction.- Consider enzymatic resolution or asymmetric catalysis for key transformations.[1] |
| Difficulty in Separating Diastereomers | - Similar physical properties (e.g., solubility, polarity) of the meso and chiral isomers. | - Utilize chiral chromatography (e.g., HPLC with a chiral stationary phase) for separation.[2]- Convert the mixture of diastereomers into derivatives with more distinct physical properties to facilitate separation by crystallization or chromatography.[3][4][5] |
| Poor Overall Yield | - Multi-step synthesis with suboptimal yields in individual steps.[6][7][8]- Use of harsh reaction conditions leading to product decomposition.[6][7][8] | - Re-evaluate the synthetic route for efficiency; consider convergent strategies.- Optimize reaction conditions for each step to maximize yield.- Explore alternative synthetic pathways with fewer steps or higher-yielding reactions, such as those employing cross-metathesis.[6][7][8] |
| Challenges with Protecting Groups | - Difficulty in selective removal of a specific protecting group.- Protecting group instability under certain reaction conditions. | - Choose orthogonal protecting groups that can be removed under specific and non-interfering conditions.- Carefully plan the protecting group strategy at the beginning of the synthesis.- Consult literature for robust protecting groups suitable for the planned reaction sequence. |
| Starting Material Accessibility | - Use of commercially unavailable or expensive starting materials.[6][7][8] | - Design a synthetic route that starts from readily available and inexpensive precursors.- Develop an efficient in-house synthesis for a key starting material if it is not commercially viable. |
Frequently Asked Questions (FAQs)
1. What are the primary challenges in the stereoselective synthesis of meso-DAP?
The main challenge lies in controlling the stereochemistry at the two chiral centers to selectively obtain the meso diastereomer ((2S, 6R) or (2R, 6S) configuration) while avoiding the formation of the corresponding chiral L,L- and D,D-isomers. Other significant hurdles include the need for orthogonal protection of the two amino and two carboxylic acid functionalities, the often lengthy and low-yielding synthetic routes, the use of harsh reaction conditions, and the accessibility of starting materials.[6][7][8]
2. What are the common strategies for achieving stereocontrol in meso-DAP synthesis?
Several strategies are employed to control the stereochemistry, including:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids (e.g., aspartic acid, glutamic acid, serine), to introduce one or both stereocenters.[9][10]
-
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions.
-
Substrate-Controlled Reactions: Designing substrates where the existing stereocenter directs the stereochemical outcome of a subsequent reaction.[11]
-
Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.[1]
3. Can you provide an overview of a common synthetic workflow for orthogonally protected meso-DAP?
A representative workflow often involves the coupling of two chiral building blocks or the stereoselective functionalization of a prochiral substrate. One common approach is the cross-metathesis of two protected amino acid derivatives, followed by reduction and further modifications.
Caption: A generalized workflow for the synthesis of orthogonally protected meso-DAP.
4. What are some key experimental protocols for the synthesis of meso-DAP?
Below are illustrative protocols for key reactions in a synthetic sequence leading to a protected meso-DAP derivative.
Protocol 1: Cross-Metathesis This protocol describes the coupling of a Garner's aldehyde-derived vinyl glycine equivalent with a protected allyl glycine using a Grubbs catalyst.[6][7]
-
Materials: Garner's aldehyde-derived vinyl glycine (1.0 eq), protected allyl glycine (1.2 eq), Grubbs second-generation catalyst (0.05 eq), anhydrous dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve the Garner's aldehyde derivative and protected allyl glycine in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Add the Grubbs second-generation catalyst to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding ethyl vinyl ether.
-
Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Hydrogenation This protocol details the reduction of the double bond and removal of benzyl-type protecting groups.
-
Materials: Cross-metathesis product (1.0 eq), Palladium on carbon (Pd/C, 10 mol%), methanol (B129727) or ethyl acetate.
-
Procedure:
-
Dissolve the cross-metathesis product in methanol or ethyl acetate.
-
Add Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the hydrogenated product.
-
5. How can I analyze the stereochemical purity of my meso-DAP sample?
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating and quantifying the different stereoisomers of DAP (meso, L,L, and D,D).[2] Derivatization with a chiral derivatizing agent followed by analysis on a standard achiral HPLC column can also be employed to separate the resulting diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, sometimes with the addition of a chiral shift reagent, to distinguish between the diastereomers.
6. Are there any biological or enzymatic approaches to meso-DAP synthesis?
Yes, the biosynthesis of meso-DAP is a key part of the lysine (B10760008) biosynthesis pathway in most bacteria and plants.[12][13] This pathway involves a series of enzymatic reactions. Researchers have explored using these enzymes, such as diaminopimelate epimerase, which converts L,L-DAP to meso-DAP, for the in vitro synthesis of meso-DAP.[13] While not as common for large-scale chemical synthesis, enzymatic methods can offer high stereoselectivity under mild reaction conditions.
Caption: Simplified bacterial biosynthetic pathway to meso-DAP and L-lysine.
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. Measurement of total and separate stereoisomers of diaminopimelic acid in rumen bacteria by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
- 7. A Facile Synthesis of Fully Protected meso-Diaminopimelic Acid (DAP) and Its Application to the Preparation of Lipophilic N-Acyl iE-DAP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pnas.org [pnas.org]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing HPLC Separation of Diaminopimelic Acid Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the High-Performance Liquid Chromatography (HPLC) separation of diaminopimelic acid (DAP) isomers. Find detailed protocols, troubleshooting guides, and frequently asked questions to enhance the accuracy and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is diaminopimelic acid (DAP) and why is its isomeric form important? Diaminopimelic acid is a non-proteinogenic amino acid that is a key component of the peptidoglycan in the cell walls of most bacteria. Peptidoglycan structure, and therefore bacterial classification, can vary based on the specific stereoisomer of DAP present. The three main isomers are LL-DAP, DD-DAP, and the internally compensated meso-DAP. Accurate separation and quantification of these isomers are crucial for bacterial chemotaxonomy, studying cell wall biosynthesis, and identifying targets for novel antibiotics.
Q2: What is the most common method for separating DAP isomers by HPLC? The most prevalent method involves pre-column derivatization of the DAP isomers followed by reversed-phase HPLC (RP-HPLC) with fluorescence detection.[1][2] This approach converts the amino acids into fluorescent derivatives, significantly enhancing detection sensitivity.
Q3: What derivatization agent is typically used for DAP analysis? Ortho-phthalaldehyde (OPA), in conjunction with a chiral thiol, is a widely used derivatizing agent for creating chiral derivatives of DAP.[1][2] This allows for the separation of the different stereoisomers on a standard achiral C18 column. The derivatization reaction is rapid and provides highly fluorescent products.
Q4: Why is a chiral thiol necessary with OPA for separating stereoisomers? OPA itself is not chiral. When it reacts with a primary amine (like DAP) and an achiral thiol, it forms a fluorescent but achiral isoindole derivative. To separate stereoisomers, a chiral environment is needed. By using a chiral thiol, diastereomeric derivatives are formed with the different DAP isomers. These diastereomers have distinct physicochemical properties, allowing them to be separated on a conventional achiral stationary phase.
Q5: Are OPA-derivatives of DAP stable? The stability of OPA derivatives can be a concern as they can degrade over time at room temperature. For improved reproducibility, it is recommended to automate the derivatization process using an autosampler to ensure consistent reaction times before injection.[3][4] Alternatively, samples should be kept cool (e.g., 4°C) and analyzed promptly after derivatization.
Experimental Workflow and Protocols
A typical workflow for the analysis of DAP isomers from bacterial cell walls involves hydrolysis to release the amino acids, followed by derivatization and HPLC analysis.
Detailed Experimental Protocol
This protocol is adapted from the frequently cited method by McKerrow et al. (2000).[1]
1. Acid Hydrolysis of Bacterial Cell Walls: a. Weigh approximately 10 mg of freeze-dried bacterial cells into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum or flush with nitrogen to prevent oxidation. d. Heat at 110°C for 24 hours to hydrolyze the peptidoglycan and release the amino acids. e. After cooling, centrifuge the tube to pellet any debris. f. Transfer the supernatant to a clean tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator. g. Reconstitute the dried hydrolysate in a known volume of ultrapure water (e.g., 1 mL). The sample is now ready for derivatization.
2. Pre-Column Derivatization: a. Prepare the OPA derivatizing reagent. Exact composition may vary, but a typical reagent involves dissolving OPA in borate (B1201080) buffer with a chiral thiol like N-acetyl-L-cysteine. b. In an autosampler vial, mix a specific volume of the sample hydrolysate with the OPA reagent. c. Allow the reaction to proceed for a consistent, optimized time (typically 1-2 minutes) before injection. For manual injections, ensure this timing is precisely controlled.
3. HPLC Analysis: a. HPLC System: A standard HPLC system with a fluorescence detector. b. Column: Agilent TC-C18 column (250 x 4.6 mm, 5 µm particle size) or equivalent.[1] c. Mobile Phase: An isocratic mixture of 15% acetonitrile (B52724) and 85% 0.05 M phosphate (B84403) buffer (pH 7.2).[1] d. Flow Rate: 0.5 mL/min.[1] e. Column Temperature: 40°C. f. Injection Volume: 10-20 µL. g. Detection: Fluorescence detector set to an excitation wavelength of 365 nm and an emission wavelength of 455 nm.[1]
Quantitative Data Summary
Achieving good separation is critical for accurate quantification. The following table presents example retention times for DAP isomers using a specific HPLC method involving derivatization with 1-fluoro-2,4-dinitrophenylalanine amide. While the derivatizing agent differs from OPA, these data illustrate the typical elution order and separation achievable.
| Isomer | Retention Time (minutes) |
| meso-DAP | 39.4 |
| LL-DAP | 63.1 |
| DD-DAP | 77.7 |
| Lysine (Potential Contaminant) | 122.8 |
| Data sourced from Nagasawa et al. (1996), using a Merck LiChrospher 100 RP-18 column with a mobile phase of 0.05 M triethylamine (B128534) phosphate (pH 3.0) and acetonitrile (78.5:21.5, v/v).[5] |
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the HPLC separation of DAP isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Isomers | 1. Mobile Phase pH is Off: The pH of the mobile phase is critical for the separation of these closely related diastereomers. | 1. Carefully prepare the buffer and verify the final pH of the mobile phase. A small deviation from the optimal pH (e.g., 7.2) can cause peaks to merge. |
| 2. Column Aging/Contamination: The stationary phase has degraded or become contaminated, losing its resolving power. | 2. Flush the column with a strong solvent (e.g., 75% acetonitrile:25% isopropanol). If resolution does not improve, replace the column. Using a guard column can extend the life of the analytical column. | |
| 3. Incorrect Acetonitrile Concentration: The organic modifier concentration directly impacts retention and selectivity. | 3. Prepare fresh mobile phase, ensuring accurate mixing. A small change in the acetonitrile percentage (e.g., ±1%) can be tested to optimize resolution. | |
| No Peaks or Very Small Peaks | 1. Incomplete/Failed Derivatization: The OPA reagent may have degraded, or the reaction conditions (pH, time) were incorrect. | 1. Prepare fresh OPA reagent. Ensure the borate buffer pH is correct to facilitate the reaction. Confirm the reaction time is sufficient (usually 1-2 minutes). |
| 2. Fluorescence Detector Off/Incorrect Settings: The lamp may be off, or the excitation/emission wavelengths are set incorrectly. | 2. Verify that the detector lamp is on and has sufficient lifetime. Confirm the wavelengths are set correctly for OPA derivatives (e.g., Ex: 365 nm, Em: 455 nm).[1] | |
| 3. Incomplete Hydrolysis: The DAP was not fully released from the peptidoglycan. | 3. Ensure the hydrolysis was performed for the full duration (24h) at the correct temperature (110°C) with 6 M HCl. | |
| Peak Tailing | 1. Secondary Interactions with Column: Residual silanols on the silica (B1680970) backbone of the C18 column can interact with the amine groups of DAP. | 1. Ensure the mobile phase pH is appropriate. Adding a small amount of a competing amine like triethylamine (TEA) to the mobile phase can sometimes reduce tailing, but may alter selectivity. |
| 2. Column Frit Blockage: Particulates from the sample or mobile phase are blocking the inlet frit. | 2. Filter all samples and mobile phases through a 0.22 µm filter. If blockage is suspected, try back-flushing the column at a low flow rate. | |
| Ghost Peaks / Extraneous Peaks | 1. Contamination from Hydrolysate: Bacterial hydrolysates are complex mixtures containing other amino acids and cell components. Lysine is a known potential interferent.[5][6] | 1. Run a standard of other common amino acids (especially lysine) to check for co-elution. Adjusting the mobile phase composition may be necessary to resolve interfering peaks from the DAP isomers. |
| 2. Reagent Impurities: Impurities in the derivatization reagents or mobile phase solvents. | 2. Use high-purity, HPLC-grade reagents and solvents. Run a reagent blank (derivatization reagent without sample) to identify any peaks originating from the reagents themselves. | |
| Shifting Retention Times | 1. Inconsistent Column Temperature: Fluctuations in ambient temperature can affect retention on the column. | 1. Use a column oven to maintain a constant, elevated temperature (e.g., 40°C). This improves reproducibility. |
| 2. Mobile Phase Composition Change: Evaporation of the organic component or inconsistent mixing. | 2. Keep mobile phase reservoirs covered to prevent evaporation. If using a gradient pump to mix solvents online, ensure the pump is functioning correctly. Premixing the mobile phase can improve consistency. | |
| 3. Column Equilibration: The column was not properly equilibrated with the mobile phase before injection. | 3. Ensure the column is flushed with at least 10-15 column volumes of the mobile phase before the first injection and between runs with different mobile phases. |
References
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [research.usc.edu.au]
- 3. axionlabs.com [axionlabs.com]
- 4. agilent.com [agilent.com]
- 5. Measurement of total and separate stereoisomers of diaminopimelic acid in rumen bacteria by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Overcoming Matrix Effects in meso-DAP Quantification
Welcome to the technical support center for meso-diaminopimelic acid (meso-DAP) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect meso-DAP quantification?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of meso-DAP quantification, particularly with liquid chromatography-mass spectrometry (LC-MS), these effects can lead to either ion suppression or enhancement.[2][3] This interference can significantly impact the accuracy, precision, and sensitivity of your results, leading to an underestimation or overestimation of the true meso-DAP concentration.[1][4] Common sources of matrix effects in biological samples include salts, phospholipids (B1166683), and other endogenous metabolites.[1][2]
Q2: I'm observing poor reproducibility and accuracy in my meso-DAP quantification. How can I determine if matrix effects are the cause?
A: To determine if matrix effects are impacting your results, you can perform a post-extraction spike experiment.[4][5] This involves comparing the signal response of a known amount of meso-DAP spiked into a blank matrix extract to the response of the same amount in a clean solvent. A significant difference between the two indicates the presence of matrix effects.
The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[2][6]
Another qualitative method is the post-column infusion technique, where a constant flow of a meso-DAP standard is introduced into the mass spectrometer after the analytical column.[4][7] Injection of a blank matrix extract will show a dip or rise in the baseline signal at the retention time of interfering components, indicating regions of ion suppression or enhancement.[4][7]
Q3: My meso-DAP signal is suppressed. What are the primary strategies to overcome this?
A: There are three main strategies to combat matrix effects:
-
Optimize Sample Preparation: The goal is to remove interfering components from your sample before LC-MS analysis.[4][8]
-
Improve Chromatographic Separation: Modifying your LC method can help separate meso-DAP from the matrix components that are causing ion suppression.[4]
-
Use an Appropriate Internal Standard: This is a corrective approach that compensates for signal variability.[4][8]
The following workflow illustrates the decision-making process for addressing matrix effects:
Caption: A logical workflow for identifying and mitigating matrix effects in meso-DAP quantification.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
Solid-phase extraction is an effective technique for cleaning up complex samples and reducing matrix effects.[9]
Objective: To remove interfering substances from a biological matrix prior to meso-DAP quantification.
Materials:
-
Mixed-mode or ion-exchange SPE cartridges
-
Sample (e.g., plasma, cell lysate)
-
Deionized water
-
Acidic and basic solutions for pH adjustment (e.g., formic acid, ammonium (B1175870) hydroxide)
-
Elution solvent (e.g., methanol with formic acid)
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer at a specific pH to ensure the target analyte and sorbent are in the correct ionic state.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., water or a low percentage of organic solvent) to remove unretained interfering compounds.
-
Elution: Elute the bound meso-DAP with a small volume of a strong solvent (e.g., 1 mL of methanol containing 2% formic acid).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
Protocol 2: Quantification of Matrix Effects using Post-Extraction Spike
Objective: To quantitatively assess the degree of ion suppression or enhancement.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Standard): A known concentration of meso-DAP standard in the initial mobile phase.
-
Set B (Pre-extraction Spike): A blank matrix sample spiked with the same concentration of meso-DAP as Set A before the extraction procedure.
-
Set C (Post-extraction Spike): A blank matrix sample is extracted first, and then the supernatant/eluate is spiked with the same concentration of meso-DAP as Set A.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Effect and Recovery using the peak areas obtained.
| Parameter | Calculation | Ideal Value |
| Recovery (%) | (Peak Area of Set B / Peak Area of Set C) * 100 | Close to 100% |
| Matrix Effect (%) | (Peak Area of Set C / Peak Area of Set A) * 100 | Close to 100% |
A significant deviation from 100% in the Matrix Effect calculation indicates ion suppression or enhancement.[6]
Advanced Troubleshooting and Solutions
Q4: I've tried basic sample cleanup, but I'm still seeing significant matrix effects. What are my next steps?
A: If simple protein precipitation or dilution is insufficient, more advanced strategies are necessary.
-
Change Sample Preparation Technique: Move from protein precipitation to more selective methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[9][10] SPE, in particular, can offer significant improvements in matrix removal.[9]
-
Chromatographic Modification:
-
Gradient Optimization: A shallower gradient can improve the separation between meso-DAP and interfering matrix components.
-
Column Chemistry: Consider a different column chemistry. For a polar analyte like meso-DAP, a HILIC (Hydrophilic Interaction Liquid Chromatography) column might provide better retention and separation from non-polar interferences like phospholipids.
-
-
Stable Isotope Dilution (SID): This is the most robust method for correcting matrix effects.[4][8] A stable isotope-labeled (e.g., ¹³C or ¹⁵N) meso-DAP internal standard is added to the sample at the very beginning of the sample preparation process.[11][12] This internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of any signal suppression or enhancement.[8]
The following diagram illustrates the principle of using a stable isotope-labeled internal standard:
Caption: Workflow demonstrating how a stable isotope-labeled internal standard corrects for matrix effects.
Q5: Are there specific LC-MS parameters I can adjust to minimize matrix effects?
A: Yes, optimizing your mass spectrometry conditions can help.
-
Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2] If your instrumentation allows, testing APCI could be an option, although ESI is more common for amino acids.
-
Source Parameters: Fine-tuning parameters like capillary voltage, gas flow rates, and temperature can sometimes mitigate the impact of matrix components on the ionization of meso-DAP.
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Typical Matrix Removal Efficiency | Throughput | Cost | Key Consideration |
| Protein Precipitation (PPT) | Low to Moderate | High | Low | May not remove phospholipids effectively.[10] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate | Solvent selection is critical for analyte recovery.[10] |
| Solid-Phase Extraction (SPE) | High | Low to Moderate | High | Highly effective but requires method development.[9] |
Table 2: Example Linearity Data for meso-DAP Quantification
The following table shows an example of a calibration curve for meso-DAP, demonstrating the linearity that can be achieved with an optimized method.
| Concentration (ng/mL) | Peak Area |
| 0.2 | 15,432 |
| 1.0 | 78,123 |
| 5.0 | 395,678 |
| 25.0 | 1,987,456 |
| 50.0 | 3,998,765 |
| 100.0 | 8,012,345 |
| R² Value | 0.998 |
This data is illustrative and based on typical performance. Actual results may vary. A high R² value is indicative of a good linear response, which is essential for accurate quantification.[13]
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. What is matrix effect and how is it quantified? [sciex.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Matrix removal in state of the art sample preparation methods for serum by charged aerosol detection and metabolomics-based LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diaminopimelic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
Technical Support Center: meso-Diaminopimelic Acid (m-DAP) Purification
Welcome to the technical support center for meso-diaminopimelic acid (m-DAP) purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of m-DAP in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is meso-diaminopimelic acid (m-DAP) and why is its purification important?
A1: meso-Diaminopimelic acid is a non-proteinogenic amino acid that is an essential component of the peptidoglycan cell wall of most Gram-negative bacteria and some Gram-positive bacteria.[1][2][3] Its unique structure is crucial for the integrity and rigidity of the bacterial cell wall. The purification of m-DAP is critical for a variety of research applications, including the study of bacterial cell wall biosynthesis, the development of novel antibiotics targeting peptidoglycan synthesis, and the investigation of immune responses to bacterial components, as m-DAP-containing fragments are recognized by the intracellular receptor Nod1.[3][4] Since this stereoisomer is not widely available commercially, efficient in-house purification is often necessary.[1][2]
Q2: What are the common starting materials for m-DAP purification?
A2: Common starting materials for m-DAP purification are typically crude mixtures obtained from chemical synthesis or bacterial cell wall hydrolysates. Synthetic routes often result in a mixture of stereoisomers (LL-DAP, DD-DAP, and meso-DAP), requiring purification to isolate the desired meso form.[1][5] When isolating from bacterial sources, the peptidoglycan is first extracted and then hydrolyzed to break it down into its constituent amino acids and amino sugars, from which m-DAP can then be purified.[6]
Q3: What are the primary methods for purifying m-DAP?
A3: The primary methods for purifying m-DAP include:
-
Ion-Exchange Chromatography (IEX): This is a widely used technique that separates molecules based on their net charge.[5][7][8]
-
High-Performance Liquid Chromatography (HPLC): Particularly with chiral stationary phases, HPLC is effective for separating the different stereoisomers of diaminopimelic acid.[1][2]
-
Crystallization: Fractional crystallization can be employed to separate isomers and purify m-DAP from a concentrated solution.[7]
Q4: How can I confirm the purity and identity of my purified m-DAP?
A4: The purity and identity of m-DAP can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for structural elucidation and confirmation of the stereochemistry of the purified product.[1][2][4]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the purified compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC, especially with a chiral column, can be used to assess the purity and determine the isomeric composition of the final product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of meso-diaminopimelic acid.
Low Yield After Purification
| Potential Cause | Recommended Solution(s) |
| Incomplete hydrolysis of starting material (bacterial peptidoglycan) | Ensure complete hydrolysis by optimizing the acid concentration, temperature, and time of the hydrolysis reaction. Monitor the completion of the reaction by analyzing small aliquots. |
| Co-elution with other amino acids during ion-exchange chromatography | Optimize the pH and ionic strength of the buffers used for elution. A shallower gradient can improve the resolution between m-DAP and other closely eluting compounds.[9] Performic acid oxidation of the sample prior to chromatography can convert methionine to methionine-sulfone, which elutes earlier and prevents interference with the m-DAP peak.[8] |
| Loss of product during desalting and concentration steps | Use appropriate molecular weight cutoff membranes for dialysis or ultrafiltration to prevent loss of the relatively small m-DAP molecule. Monitor the sample volume carefully during evaporation or lyophilization. |
| Precipitation of m-DAP during purification | Maintain the pH of the solutions within a range where m-DAP is soluble. Check the solubility of m-DAP in the buffers used at the working temperature. |
| Inefficient recovery from the chromatographic column | Ensure that the column is not overloaded with the sample. After elution, wash the column with a stronger eluent to check for any remaining bound product. |
Poor Resolution of Stereoisomers (Contamination with LL-DAP or DD-DAP)
| Potential Cause | Recommended Solution(s) |
| Inadequate separation by ion-exchange chromatography | While ion-exchange chromatography can separate m-DAP from many other amino acids, it may not be sufficient to resolve the different stereoisomers of diaminopimelic acid. |
| Suboptimal conditions for chiral HPLC | Optimize the mobile phase composition and flow rate. Ensure the chiral column is appropriate for the separation of amino acid isomers. A crown ether-based chiral stationary phase has been shown to be effective for separating underivatized diaminopimelic acid isomers.[1][2] |
| Ineffective fractional crystallization | The success of fractional crystallization depends on the differential solubility of the stereoisomers in the chosen solvent system. Experiment with different solvents and solvent mixtures to find conditions that maximize the precipitation of the meso isomer while keeping the others in solution. Seeding the solution with pure meso-DAP crystals can sometimes promote selective crystallization. |
Presence of Unknown Impurities in the Final Product
| Potential Cause | Recommended Solution(s) |
| Contaminants from starting materials or reagents | Use high-purity solvents and reagents for all steps of the purification process. Ensure that the starting material is as clean as possible before beginning the purification. |
| Degradation of m-DAP during purification | Avoid harsh pH conditions and high temperatures for extended periods. Store intermediate fractions and the final product at low temperatures to minimize degradation. |
| Leaching of contaminants from columns or apparatus | Thoroughly clean and rinse all glassware and chromatography equipment before use. If using a new column, perform a blank run to check for any leachable impurities. |
Experimental Protocols
General Workflow for m-DAP Purification
The following diagram outlines a general workflow for the purification of meso-diaminopimelic acid from a crude synthetic mixture or a bacterial hydrolysate.
Detailed Methodology: Ion-Exchange Chromatography
This protocol is a representative example for the purification of m-DAP using cation-exchange chromatography.
-
Resin Preparation: Swell a cation-exchange resin (e.g., Dowex-50W-X4) in deionized water and then equilibrate it with the starting buffer (e.g., 0.2 N sodium citrate (B86180) buffer, pH 3.2).
-
Sample Preparation: Dissolve the crude m-DAP mixture in the starting buffer and adjust the pH if necessary. Filter the sample to remove any insoluble material.
-
Column Packing and Equilibration: Pack a column with the equilibrated resin. Wash the packed column with several column volumes of the starting buffer until the pH and conductivity of the eluate are stable.
-
Sample Loading: Apply the prepared sample to the top of the column.
-
Washing: Wash the column with the starting buffer to remove unbound and weakly bound impurities.
-
Elution: Elute the bound amino acids using a pH or ionic strength gradient. For example, a stepwise or linear gradient of increasing pH and/or salt concentration (e.g., using sodium citrate or lithium citrate buffers of increasing pH) can be used. Collect fractions throughout the elution process.
-
Fraction Analysis: Analyze the collected fractions for the presence of m-DAP using a suitable method, such as analytical HPLC or a ninhydrin (B49086) assay.
-
Pooling and Desalting: Pool the fractions containing pure m-DAP. Remove the salts from the pooled fractions by dialysis, gel filtration, or by using a volatile buffer system that can be removed by lyophilization.
-
Final Product: Lyophilize the desalted solution to obtain pure m-DAP as a solid.
Signaling Pathway Involving m-DAP Recognition
The following diagram illustrates the recognition of m-DAP-containing peptidoglycan fragments by the intracellular Nod1 receptor, leading to the activation of the NF-κB signaling pathway.
References
- 1. deepdyve.com [deepdyve.com]
- 2. A simple chromatographic route for the isolation of meso diaminopimelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of diaminopimelic acid containing peptidoglycan fragments and tracheal cytotoxin (TCT) and investigation of their biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Facile Synthesis of Fully Protected meso-Diaminopimelic Acid (DAP) and Its Application to the Preparation of Lipophilic N-Acyl iE-DAP [mdpi.com]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. Diaminopimelic Acid Amidation in Corynebacteriales: NEW INSIGHTS INTO THE ROLE OF LtsA IN PEPTIDOGLYCAN MODIFICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
Technical Support Center: DAP Pathway Enzyme Inhibition Assays
This technical support center provides comprehensive troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals working with enzyme inhibition assays for the Diaminopimelate (DAP) pathway. The DAP pathway is a critical metabolic route in most bacteria for the biosynthesis of L-lysine and is an essential component of the peptidoglycan cell wall, making its enzymes attractive targets for novel antimicrobial agents.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Problem 1: No or Very Low Enzyme Activity in Controls
Question: My positive control (enzyme without inhibitor) shows little to no activity. What could be the cause?
Answer: This is a common issue that points to a fundamental problem with the assay setup or reagents. Here are the most likely causes and solutions:
-
Reagent Integrity:
-
Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles.[2] Always use fresh samples or store them at the correct temperatures.[3] Run a control with a new or known-active batch of the enzyme to verify its viability.[2]
-
Substrate/Cofactor Degradation: Substrates or essential cofactors (like PLP or NAD(P)H) may have expired or degraded.[2] Prepare fresh solutions and store them appropriately, protected from light if necessary.
-
Incorrect Buffer Components: The assay buffer must be at the correct pH and ionic strength for optimal enzyme activity.[4] Verify the pH of your buffer, as even small deviations can significantly impact enzyme function.[4] Also, ensure there are no interfering substances like EDTA, SDS, or high concentrations of certain detergents.[3]
-
-
Assay Conditions:
-
Incorrect Temperature: Most enzymatic assays are temperature-sensitive.[4] Ensure your incubator or plate reader is set to the optimal temperature for your specific enzyme (e.g., 37°C).[1] Allow all reagents to equilibrate to the assay temperature before starting the reaction.[1]
-
Incorrect Wavelength: Reading the plate at the wrong wavelength will result in no detectable signal. Double-check the recommended wavelength for your specific assay's chromophore or fluorophore.[3]
-
-
Instrument & Setup:
-
Pipetting Errors: Inaccurate pipetting can lead to incorrect concentrations of enzyme, substrate, or other reagents.[3] Ensure your pipettes are calibrated.
-
Incorrect Reagent Order: Some protocols require a specific order of reagent addition. Review the protocol to ensure all steps were followed correctly.[2]
-
Problem 2: High Background Signal in No-Enzyme Controls
Question: I'm observing a high signal in my negative control wells (without the primary enzyme). Why is this happening?
Answer: A high background signal can mask the true enzymatic activity and interfere with inhibitor screening. Potential causes include:
-
Substrate Instability: The substrate may be unstable and spontaneously break down, releasing the product that your assay detects.
-
Reagent Contamination: One of the assay components (e.g., the substrate, buffer, or a coupling enzyme) may be contaminated with an enzyme that can produce a similar signal.[5]
-
Inhibitor Interference: If you are testing compounds, the inhibitor itself might be fluorescent or absorb light at the detection wavelength. Run a control with the inhibitor in the assay buffer without the enzyme to check for this.
-
Coupling Enzyme Side Reactions: In coupled assays, the secondary enzyme might react with other components in the mixture, including the test compound, leading to a false signal.[6]
Problem 3: Inconsistent Results and Poor Reproducibility
Question: My results vary significantly between wells and between experiments. How can I improve reproducibility?
Answer: Poor reproducibility can invalidate your results. The key is to control all variables tightly.
-
"Edge Effect": Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in reagent concentrations.[4] To mitigate this, avoid using the outer wells or fill them with buffer/water to create a humidity barrier.
-
Temperature Fluctuations: Ensure uniform temperature across the entire microplate.[4] A temperature change of just one degree can alter enzyme activity by 4-8%.[4]
-
Pipetting and Mixing: Use calibrated pipettes and consistent technique.[3] Ensure thorough but gentle mixing after adding each reagent to avoid introducing air bubbles.[3] Preparing a master mix of common reagents for all wells can significantly reduce pipetting variability.[3]
-
Reagent Stability: Use freshly prepared reagents whenever possible. If using frozen stocks, thaw them completely and mix gently before use to ensure homogeneity.[3]
Problem 4: Non-Linear Reaction Progress Curves
Question: My reaction rate is not linear over time, even in the initial phase. What does this indicate?
Answer: The assumption of a linear initial velocity is crucial for accurate kinetic analysis.[7] Non-linearity can arise from several factors:
-
Substrate Depletion: If the enzyme concentration is too high or the reaction runs for too long, more than 10-15% of the substrate can be consumed, causing the rate to slow down.[7] Try reducing the enzyme concentration or measuring the reaction over a shorter time period.
-
Product Inhibition: The product of the reaction may act as an inhibitor to the enzyme, causing the rate to decrease as the product accumulates.[8] This is a common issue in non-coupled assays.
-
Coupled Assay Mismatch: In a coupled assay, the secondary (coupling) enzyme must be in excess and have a high enough activity to ensure the primary enzyme's reaction is the rate-limiting step.[8][9] If the coupling enzyme is too slow, the product of the first reaction will accumulate, potentially causing a lag or a non-linear rate.[8][10]
-
Enzyme Instability: The enzyme may be unstable under the assay conditions and lose activity over the course of the measurement.
Data & Protocols
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| No/Low Activity | Inactive enzyme, degraded substrate/cofactors, incorrect buffer pH. | Use a new enzyme lot, prepare fresh reagents, and verify buffer pH.[2][3] |
| High Background | Substrate instability, reagent contamination, compound interference. | Test substrate stability, use high-purity reagents, run controls for compound fluorescence/absorbance.[5] |
| Poor Reproducibility | "Edge effect," temperature variance, inconsistent pipetting. | Avoid outer wells, ensure uniform temperature, use master mixes, and calibrate pipettes.[3][4] |
| Non-Linear Kinetics | Substrate depletion, product inhibition, insufficient coupling enzyme. | Reduce primary enzyme concentration, use a coupled assay, or increase coupling enzyme concentration.[7][8][10] |
Reference Enzyme Kinetic Parameters
The following table provides example kinetic data for Diaminopimelate Decarboxylase (DAPDC or LysA), the final enzyme in the DAP pathway, from different bacterial species. These values can serve as a benchmark for your own experiments.
| Enzyme Source | Substrate | KM (mM) | kcat (s-1) | Assay Conditions |
| Escherichia coli | meso-DAP | 0.97 | 55 | 37°C, pH 8.0, Tris buffer[11][12] |
| Mycobacterium tuberculosis | meso-DAP | 1.62 | 28 | 37°C, pH 8.0, Tris buffer[11][12] |
| Bacillus anthracis | meso-DAP | 0.68 | 58 | 37°C, pH 8.0, Tris buffer[11][12] |
Detailed Protocol: Coupled Assay for DAP Decarboxylase (LysA/DAPDC) Inhibition
This protocol describes a continuous spectrophotometric assay for measuring the activity and inhibition of DAPDC. The production of L-lysine by DAPDC is coupled to the oxidation of NADH by saccharopine dehydrogenase (SDH). The rate of NADH depletion is monitored by the decrease in absorbance at 340 nm.[1][11]
Materials:
-
Assay Buffer: 200 mM Tris buffer, pH 8.0.[1]
-
Substrate: meso-diaminopimelic acid (meso-DAP) stock solution (e.g., 100 mM).
-
Cofactors: Pyridoxal 5'-phosphate (PLP) (1 mM) and NADH (10 mM).[1]
-
Coupling Reagents: α-ketoglutarate (250 mM) and purified saccharopine dehydrogenase (SDH) enzyme.[1]
-
Test Enzyme: Purified DAP Decarboxylase (DAPDC).
-
Inhibitor: Test compound dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare Reaction Mixture: In a 96-well UV-transparent plate, prepare a pre-initiation mixture for each reaction. For a 200 µL final volume, add:
-
Assay Buffer (to final volume)
-
meso-DAP (at varying concentrations, e.g., 0.25–40 mM)[1]
-
NADH (to a final concentration of 0.16 mM)[1]
-
α-ketoglutarate (to a final concentration of 25 mM)[1]
-
PLP (to a final concentration of 0.1 mM)[1]
-
SDH (e.g., 2.5 µM, ensure it is not rate-limiting)[1]
-
Test inhibitor at desired concentrations or solvent control (e.g., DMSO).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow for temperature equilibration and any inhibitor binding.[1]
-
Initiate Reaction: Start the reaction by adding the DAPDC enzyme to each well.
-
Monitor Absorbance: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) from the linear portion of the absorbance vs. time plot.
-
For inhibition studies, plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
To determine the mechanism of inhibition, repeat the assay with varying substrate concentrations and fit the data to appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).
-
Visualizations
Diagrams of Pathways and Workflows
Caption: Simplified Diaminopimelate (DAP) biosynthetic pathway in bacteria.
Caption: General experimental workflow for an enzyme inhibition assay.
Caption: Logical troubleshooting flow for common assay problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzyme targets in the DAP pathway for inhibitor development? A1: The enzymes in the DAP pathway are attractive targets for drug development because they are essential for bacteria but absent in mammals.[1] Key targets include Dihydrodipicolinate Synthase (DHDPS, DapA) and Dihydrodipicolinate Reductase (DHDPR, DapB), which catalyze the first committed steps.[13][14] Other important targets are Diaminopimelate Epimerase (DapF) and Diaminopimelate Decarboxylase (DAPDC, LysA).[1][15]
Q2: How do I select the appropriate substrate concentration for screening inhibitors? A2: For identifying competitive inhibitors, it is ideal to use a substrate concentration at or below the Michaelis constant (KM).[7] Using substrate concentrations much higher than the KM will make it more difficult to identify competitive inhibitors, as a higher concentration of the inhibitor would be needed to compete with the substrate.[7] Therefore, determining the KM of your enzyme for its substrate is a critical first step in assay development.
Q3: What are common artifacts in coupled enzyme assays? A3: Coupled assays are powerful but can introduce artifacts.[5] A primary issue is that the coupling enzyme may become rate-limiting, causing a lag in the signal or an underestimation of the primary enzyme's true rate.[8][10] Additionally, test compounds can inhibit the coupling enzyme instead of the primary target, leading to false positives. It is crucial to run a counterscreen where the product of the primary reaction is used as the substrate for the coupling enzyme in the presence of the inhibitor to rule this out.
Q4: My test compound is fluorescent. How do I control for this interference? A4: Compound interference is a common source of false positives in fluorescence-based assays. To control for this, you must run a control reaction containing the assay buffer, all cofactors, and the test compound, but without the enzyme. Any signal detected in this well is due to the intrinsic fluorescence of the compound and should be subtracted from the signal obtained in the wells containing the enzyme.
Q5: What is the "edge effect" in microplates and how can it be minimized? A5: The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate experience a higher rate of evaporation than the central wells.[4] This changes the concentration of reagents and can lead to significant variability in results. To minimize this, you can (1) avoid using the outermost rows and columns for experimental data, (2) fill the outer wells with water or buffer to create a humidity barrier, or (3) use specialized plates designed to reduce evaporation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 5. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure and inhibition of diaminopimelic acid epimerase by slow‐binding α‐methyl amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An optimized coupled assay for quantifying diaminopimelate decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. "The Enzymatic Activity and Inhibition of DapE Encoded N-Succinyl-L,l-D" by Tahirah Heath [ecommons.luc.edu]
Technical Support Center: Enhancing the Stability of Meso-DAP Analogs in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with meso-diaminopimelic acid (meso-DAP) analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My meso-DAP analog solution has turned yellow. What could be the cause?
A1: A yellow discoloration in your meso-DAP analog solution may indicate oxidative degradation. Certain amino acid residues are susceptible to oxidation, which can be accelerated by exposure to air, light, or the presence of trace metal ions.
Q2: I'm observing precipitation in my stock solution after a freeze-thaw cycle. How can I prevent this?
A2: Precipitation after freeze-thaw cycles is often due to aggregation or exceeding the solubility limit of the analog at lower temperatures. To mitigate this, consider preparing smaller aliquots of your stock solution to minimize the number of freeze-thaw cycles. The addition of cryoprotectants such as glycerol (B35011) or sucrose (B13894) may also help maintain solubility and prevent aggregation.
Q3: My meso-DAP analog appears to be losing activity over time, even when stored at -20°C. What are the potential reasons?
A3: Loss of activity can be attributed to several factors, including chemical degradation (e.g., hydrolysis, oxidation) or physical instability (e.g., aggregation). Even at -20°C, slow degradation can occur. It is crucial to ensure the analog is stored in a properly sealed container, protected from light, and dissolved in a suitable buffer at an optimal pH. For long-term storage, lyophilization is a recommended strategy to enhance stability.
Q4: What is the optimal pH range for storing my meso-DAP analog solution?
A4: The optimal pH for storage depends on the specific structure of the meso-DAP analog. Generally, a pH that minimizes hydrolysis and maintains the desired charge state of the molecule is preferred. It is advisable to perform a pH stability study to determine the ideal range for your specific analog. As a starting point, a neutral pH (around 7.0-7.4) buffered with a non-reactive buffer system like phosphate (B84403) buffer is often a reasonable choice.
Q5: Can I use common excipients to improve the stability of my meso-DAP analog in solution?
A5: Yes, various excipients can be used to enhance stability. Antioxidants like methionine or ascorbic acid can be added to prevent oxidative degradation. Buffering agents are essential for pH control. For lyophilized formulations, bulking agents and cryoprotectants such as mannitol (B672) or trehalose (B1683222) are often included.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Activity in Aqueous Solution
Possible Causes:
-
Hydrolysis: The amide or ester bonds within the analog may be susceptible to hydrolysis, especially at non-optimal pH values.
-
Oxidation: Reactive functional groups can be prone to oxidation.
-
Aggregation: The formation of insoluble aggregates can lead to a decrease in the effective concentration of the active monomeric analog.
Troubleshooting Steps:
-
pH Optimization: Determine the pH profile of your analog's stability. Prepare solutions in a range of buffers (e.g., pH 5, 6, 7, 8) and monitor the concentration of the intact analog over time using a stability-indicating analytical method like HPLC.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Antioxidant Addition: Supplement the solution with a compatible antioxidant.
-
Excipient Screening: Evaluate the effect of stabilizing excipients on the analog's stability.
Issue 2: Inconsistent Results in Biological Assays
Possible Causes:
-
Stock Solution Instability: The concentration of your stock solution may be decreasing over time due to degradation.
-
Adsorption to Surfaces: The analog may adsorb to the surfaces of storage vials or assay plates, leading to a lower effective concentration.
-
Interaction with Assay Components: The analog may interact with components of the assay medium or other reagents.
Troubleshooting Steps:
-
Freshly Prepared Solutions: Use freshly prepared solutions for each experiment to ensure consistent concentrations.
-
Low-Binding Labware: Utilize low-protein-binding microplates and tubes to minimize adsorption.
-
Pre-treatment of Surfaces: In some cases, pre-treating labware with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding.
-
Solubility Check: Ensure the analog is fully dissolved in the assay buffer at the final concentration and that the solvent used for the stock solution is compatible with the assay.
Data Presentation
Table 1: Example of a pH Stability Study for a Meso-DAP Analog
| pH | Buffer System (50 mM) | % Remaining Analog after 24h at 25°C | Observations |
| 5.0 | Acetate | 85% | Slight precipitation observed |
| 6.0 | Phosphate | 95% | Clear solution |
| 7.0 | Phosphate | 98% | Clear solution |
| 8.0 | Tris | 92% | Slight yellowing |
Table 2: Effect of Excipients on the Stability of a Meso-DAP Analog in Solution (pH 7.0, 25°C)
| Excipient | Concentration | % Remaining Analog after 48h |
| None | - | 88% |
| Methionine | 10 mM | 96% |
| Sucrose | 5% (w/v) | 94% |
| Polysorbate 80 | 0.01% (v/v) | 90% |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution: Prepare a stock solution of the meso-DAP analog in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 7 days.
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method such as HPLC-UV or LC-MS to identify and quantify the parent analog and any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
1. Column and Mobile Phase Selection:
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically effective for separating the parent analog from its degradation products.
2. Method Optimization:
-
Inject the samples from the forced degradation study.
-
Optimize the gradient, flow rate, and column temperature to achieve good resolution between the peak for the intact analog and the peaks for the degradation products.
-
The detector wavelength should be chosen to maximize the signal for the analog and its degradation products. A photodiode array (PDA) detector is useful for this purpose.
3. Method Validation: Once optimized, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.
Visualizations
Technical Support Center: Optimizing Enzymatic Synthesis of meso-DAP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of meso-diaminopimelate (meso-DAP).
Frequently Asked Questions (FAQs)
Q1: Which enzymatic pathway is best for in vitro meso-DAP synthesis?
A1: Several enzymatic pathways can be used for meso-DAP synthesis, each with its own set of enzymes and considerations. The most common pathways found in bacteria include the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.[1][2] The choice of pathway often depends on the availability of purified enzymes, the desired stereoselectivity, and the specific experimental goals. The succinylase and dehydrogenase pathways are frequently utilized for in vitro synthesis.
Q2: What are the key enzymes involved in the succinylase pathway for meso-DAP synthesis?
A2: The succinylase pathway involves a series of enzymatic reactions starting from L-aspartate-semialdehyde and pyruvate. The key enzymes are Dihydrodipicolinate synthase (DapA), Dihydrodipicolinate reductase (DapB), Tetrahydrodipicolinate succinylase (DapD), N-succinyl-diaminopimelate aminotransferase (DapC), N-succinyl-diaminopimelate desuccinylase (DapE), and Diaminopimelate epimerase (DapF).[1][3]
Q3: What cofactors are required for the enzymatic synthesis of meso-DAP?
A3: The cofactor requirements depend on the specific enzymes in the chosen pathway. For instance, Dihydrodipicolinate reductase (DapB) and meso-diaminopimelate dehydrogenase (DAPDH) typically require NADPH as a cofactor.[4][5] It is crucial to ensure that all necessary cofactors are present in the reaction mixture at optimal concentrations.
Q4: How can I monitor the progress of the reaction and quantify the production of meso-DAP?
A4: The progress of the reaction can be monitored by quantifying the consumption of substrates or the formation of products. High-Performance Liquid Chromatography (HPLC) is a sensitive and reliable method for separating and quantifying the different isomers of diaminopimelic acid (LL-DAP, meso-DAP, and DD-DAP).[6] Derivatization with reagents like o-phthaldialdehyde (OPA) can enhance detection sensitivity.[6] Coupled enzyme assays, where the product of one reaction is the substrate for a reporter enzyme that generates a measurable signal (e.g., change in absorbance), can also be used for real-time monitoring of specific enzymatic steps.[7][8][9]
Q5: How can I purify the synthesized meso-DAP from the reaction mixture?
A5: Purification of meso-DAP from the reaction mixture typically involves techniques that separate small molecules from proteins and other reaction components. Initial separation can be achieved by protein precipitation or ultrafiltration. Further purification and isolation of meso-DAP can be accomplished using ion-exchange chromatography, taking advantage of the amino acid's charge properties.
Troubleshooting Guides
Issue 1: Low or No Yield of meso-DAP
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme(s) | - Verify the activity of each enzyme individually using a standard assay before setting up the multi-enzyme reaction. - Ensure proper protein expression, purification, and storage. Avoid multiple freeze-thaw cycles.[10][11][12] - Check for the presence of protease inhibitors during purification if protein degradation is suspected. |
| Suboptimal Reaction Conditions | - pH: The optimal pH can vary for each enzyme in the pathway. It's important to determine a consensus pH that allows for reasonable activity of all enzymes. For example, the optimal pH for reductive amination by Symbiobacterium thermophilum meso-DAPDH is 9.0.[5] - Temperature: Similar to pH, a compromise temperature that maintains the stability and activity of all enzymes is necessary. The optimal temperature for oxidative deamination by Thermosyntropha lipolytica meso-DAPDH is 55°C.[13] - Buffer: Ensure the chosen buffer system does not inhibit any of the enzymes. Tris-HCl and HEPES-KOH are commonly used buffers.[2][7] |
| Incorrect Substrate/Enzyme/Cofactor Concentrations | - Titrate the concentration of each enzyme to identify the optimal ratio for the cascade reaction. - Ensure that substrate concentrations are not limiting and are above the Km values of the respective enzymes. - Verify the concentration and purity of all cofactors (e.g., NADPH, NADP+).[5] |
| Product Inhibition | - High concentrations of intermediates or the final product, meso-DAP, may inhibit one or more enzymes in the pathway. Monitor the reaction over time and consider strategies like in situ product removal if inhibition is suspected. |
| Enzyme Instability | - Some enzymes may have limited stability under the reaction conditions. Perform stability tests for each enzyme at the chosen reaction temperature and pH. - Consider adding stabilizing agents like glycerol (B35011) or using immobilized enzymes to enhance stability. |
Issue 2: Accumulation of Intermediates and Incomplete Conversion
| Potential Cause | Troubleshooting Steps |
| Rate-Limiting Enzyme | - Identify the slowest step in the pathway by measuring the concentration of intermediates over time using HPLC or LC-MS. - Increase the concentration of the rate-limiting enzyme to enhance the overall reaction flux. - Consider using a more active enzyme variant from a different organism or through protein engineering. |
| Enzyme Inhibition by Intermediates | - An accumulated intermediate may be inhibiting a downstream enzyme. Analyze the kinetic properties of each enzyme in the presence of other pathway intermediates. |
| Incorrect Stoichiometry of Coupled Reactions | - In pathways with cofactor regeneration cycles, ensure that the regeneration system is efficient and not limiting the overall reaction. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Enzyme Promiscuity | - Some enzymes may exhibit activity on non-natural substrates or catalyze side reactions. Characterize the substrate specificity of each enzyme. - If significant side products are formed, consider using enzymes with higher specificity or engineering the existing enzymes to reduce promiscuity. |
| Chemical Degradation of Substrates/Intermediates | - Assess the stability of all substrates and intermediates under the reaction conditions (pH, temperature) in the absence of enzymes. - Adjust reaction conditions to minimize chemical degradation if observed. |
| Incorrect Stereoisomer Formation | - Ensure that the epimerase (DapF) is active and functioning correctly to convert LL-DAP to meso-DAP. - Use analytical methods that can distinguish between the different stereoisomers of DAP to monitor the conversion.[6] |
Data Presentation
Table 1: Kinetic Parameters of Key Enzymes in meso-DAP Synthesis
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Reference |
| meso-DAPDH | Symbiobacterium thermophilum | Pyruvic Acid | 3.5 ± 0.3 | (1.29 ± 0.09) x 104 | [5] |
| meso-DAPDH | Symbiobacterium thermophilum | NH4Cl | 120.5 ± 26.6 | (1.29 ± 0.09) x 104 | [5] |
| meso-DAPDH | Symbiobacterium thermophilum | meso-DAP | 1.6 ± 0.2 | (2.73 ± 0.08) x 104 | [5] |
| DAPDC | Escherichia coli | meso-DAP | 0.97 | 55 | [7][14] |
| DAPDC | Mycobacterium tuberculosis | meso-DAP | 1.62 | 28 | [7][14] |
| DAPDC | Bacillus anthracis | meso-DAP | 0.68 | 58 | [7][14] |
Table 2: Optimal Conditions for meso-DAP Dehydrogenase (DAPDH) Activity
| Organism | Reaction Type | Optimal pH | Optimal Temperature (°C) | Reference |
| Symbiobacterium thermophilum | Reductive Amination | 9.0 | >70 (stable for 1h) | [5][15] |
| Symbiobacterium thermophilum | Oxidative Deamination | 11.5 | >70 (stable for 1h) | [5][15] |
| Thermosyntropha lipolytica | Oxidative Deamination | 10.5 | 55 | [13] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant His-tagged Enzymes (General Protocol)
This protocol provides a general framework for the expression and purification of His-tagged enzymes from the meso-DAP synthesis pathway, which can be adapted based on the specific enzyme and expression system.
-
Transformation: Transform E. coli expression strains (e.g., BL21(DE3)) with the plasmid containing the gene for the desired His-tagged enzyme.
-
Culture Growth: Grow the transformed cells in an appropriate volume of LB medium containing the necessary antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[16]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.[10]
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) and lyse the cells by sonication on ice.[10]
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble protein.[10]
-
Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.[10]
-
Washing: Wash the column with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[10]
-
Buffer Exchange/Desalting: If necessary, exchange the buffer of the purified protein solution to a suitable storage buffer (e.g., containing 20 mM Tris-HCl, 100 mM NaCl, pH 8.0) using dialysis or a desalting column.[10]
-
Purity Analysis and Storage: Analyze the purity of the protein by SDS-PAGE. Store the purified enzyme in aliquots at -80°C.
Protocol 2: In Vitro Multi-Enzyme Synthesis of meso-DAP (Succinylase Pathway - A Representative Protocol)
This protocol is a representative example and should be optimized for the specific enzymes and substrates being used.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Buffer (e.g., 100 mM HEPES-KOH, pH 7.6)
-
Starting substrates (e.g., L-aspartate-semialdehyde, pyruvate, succinyl-CoA, L-glutamate) at optimized concentrations.
-
Cofactors (e.g., NADPH) at an appropriate concentration (e.g., 0.3-0.5 mM).[5]
-
Purified enzymes (DapA, DapB, DapD, DapC, DapE, DapF) at their determined optimal concentrations.
-
-
Incubation: Incubate the reaction mixture at the optimized temperature (e.g., 37°C) with gentle agitation.
-
Time-Course Sampling: At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding an equal volume of cold methanol (B129727) or by heat inactivation).
-
Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the precipitated enzymes.
-
Analysis: Analyze the supernatant for the presence of meso-DAP and other intermediates using a validated HPLC method.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Frontiers | L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. A Novel meso-Diaminopimelate Dehydrogenase from Symbiobacterium thermophilum: Overexpression, Characterization, and Potential for d-Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-performance liquid chromatography method for the simultaneous assay of diaminopimelate epimerase and decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An optimized coupled assay for quantifying diaminopimelate decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An ll-Diaminopimelate Aminotransferase Defines a Novel Variant of the Lysine Biosynthesis Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methanococci Use the Diaminopimelate Aminotransferase (DapL) Pathway for Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The purification, crystallization and preliminary X-ray diffraction analysis of two isoforms of meso-diaminopimelate decarboxylase from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production and Purification of Recombinant SUMOylation Enzymes and SUMO Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Engineering the meso-Diaminopimelate Dehydrogenase from Symbiobacterium thermophilum by Site Saturation Mutagenesis for d-Phenylalanine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
avoiding degradation of meso-diaminopimelic acid during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with meso-diaminopimelic acid (meso-DAP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid degradation of meso-DAP during sample preparation and ensure accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of meso-DAP degradation during sample preparation?
A1: The degradation of meso-diaminopimelic acid during sample preparation can primarily be attributed to two main factors: enzymatic activity and harsh chemical treatments, particularly during acid hydrolysis.
-
Enzymatic Degradation: If samples contain active bacterial enzymes, meso-DAP can be enzymatically converted to other molecules. Key enzymes include:
-
Diaminopimelate (DAP) Decarboxylase: This enzyme catalyzes the decarboxylation of meso-DAP to produce L-lysine.
-
meso-Diaminopimelate Dehydrogenase (m-Ddh): This enzyme is involved in the biosynthesis and degradation of meso-DAP.
-
-
Chemical Degradation: Acid hydrolysis, a common method to release meso-DAP from peptidoglycan, can lead to its degradation if conditions are not optimized. High temperatures and prolonged exposure to strong acids can cause decarboxylation, deamination, or other side reactions. Racemization, the conversion of one stereoisomer to another, can also occur under harsh conditions, potentially affecting the accurate quantification of the meso-isomer.
Q2: I am seeing lower than expected yields of meso-DAP after acid hydrolysis. What could be the cause?
A2: Low recovery of meso-DAP following acid hydrolysis is a common issue. Several factors could be contributing to this problem:
-
Incomplete Hydrolysis: The hydrolysis conditions (acid concentration, temperature, and time) may not be sufficient to completely break down the peptidoglycan and release all the meso-DAP.
-
Degradation During Hydrolysis: Conversely, the hydrolysis conditions may be too harsh, leading to the chemical degradation of the released meso-DAP. Finding the optimal balance is crucial.
-
Analyte Loss During Sample Handling: Meso-DAP can be lost during subsequent sample processing steps such as drying, derivatization, or transfer between vials.
-
Suboptimal Derivatization: If you are using a derivatization step for detection (e.g., for HPLC analysis), incomplete or inefficient derivatization will result in lower signals and an underestimation of the meso-DAP concentration.
Q3: Can meso-DAP be converted to other stereoisomers during sample preparation?
A3: Yes, racemization of meso-DAP to its other stereoisomers (L,L-DAP and D,D-DAP) is a possibility, especially under harsh chemical conditions like prolonged acid hydrolysis at high temperatures. This is a critical consideration as it can lead to an underestimation of meso-DAP if your analytical method is specific for the meso form. The presence of diaminopimelate racemase in the initial sample could also contribute to the interconversion of stereoisomers if not properly inactivated.[1]
Troubleshooting Guides
Issue 1: Suspected Enzymatic Degradation of meso-DAP
Symptoms:
-
Consistently low or no detectable meso-DAP in fresh samples.
-
High variability in meso-DAP levels between replicate samples.
-
Presence of high levels of lysine, a potential degradation product.
Troubleshooting Steps:
-
Immediate Enzyme Inactivation: The most critical step is to inactivate endogenous enzymes as soon as the cells are harvested or the tissue is collected.
-
Heat Inactivation: Immediately after harvesting, heat the sample (e.g., by boiling in a buffer or lyophilizing) to denature enzymes.
-
Solvent Precipitation: Precipitate proteins (including enzymes) by adding a high concentration of an organic solvent like methanol (B129727) or acetonitrile.
-
-
Use of Protease and Enzyme Inhibitors: Incorporate a cocktail of protease inhibitors into your lysis and extraction buffers to prevent general protein degradation, which can release active enzymes.
-
Maintain Low Temperatures: Perform all sample preparation steps on ice or at 4°C to reduce the activity of any remaining enzymes.
-
pH Control: Maintain a pH outside the optimal range for meso-DAP metabolizing enzymes. For example, many bacterial diaminopimelate decarboxylases have optimal activity in the neutral to slightly alkaline range.
Issue 2: Poor Recovery of meso-DAP After Acid Hydrolysis
Symptoms:
-
Low signal-to-noise ratio for the meso-DAP peak in chromatograms.
-
Inconsistent quantification results.
Troubleshooting Steps:
-
Optimize Hydrolysis Conditions: The goal is to achieve complete hydrolysis of the peptidoglycan with minimal degradation of the released meso-DAP.
-
Acid Concentration: 6N HCl is a commonly used concentration for peptidoglycan hydrolysis.
-
Temperature and Time: While traditional methods involve heating at 100-110°C for extended periods (16-20 hours), this can lead to degradation. Microwave-assisted hydrolysis offers a much faster alternative (less than 10 minutes), which can significantly reduce degradation.[2]
-
-
Vapor-Phase Hydrolysis: Consider using vapor-phase hydrolysis with 6N HCl. This method can reduce the exposure of the sample to harsh liquid acid and simplifies the subsequent acid removal step, potentially improving recovery.[2]
-
Internal Standard: Incorporate a stable isotope-labeled meso-DAP internal standard at the beginning of your sample preparation. This will allow you to account for any losses during hydrolysis and subsequent processing steps, leading to more accurate quantification.
-
Minimize Post-Hydrolysis Processing: After hydrolysis, the acid needs to be removed. This is often done by evaporation under a stream of nitrogen or by using a vacuum concentrator. Perform this step at a moderate temperature to avoid degradation of the dried sample.
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymatic activity that can lead to meso-DAP degradation and the conditions for sample hydrolysis.
Table 1: Optimal Conditions for Key meso-DAP Metabolizing Enzymes
| Enzyme | Organism | Optimal pH | Optimal Temperature (°C) |
| Diaminopimelate Decarboxylase | Escherichia coli | ~7.6 | 37 |
| meso-Diaminopimelate Dehydrogenase | Symbiobacterium thermophilum | 11.5 (deamination) | 70 |
Note: These values can vary between different species.
Table 2: Comparison of Hydrolysis Methods for meso-DAP Release
| Hydrolysis Method | Acid Concentration | Temperature (°C) | Duration | Reported Outcome | Reference |
| Traditional Acid Hydrolysis | 6 N HCl | 100-110 | 16-20 hours | Effective but potential for degradation | [2] |
| Microwave-Assisted Hydrolysis | 6 N HCl | High | < 10 minutes | Drastic reduction in hydrolysis time, minimizing degradation | [2] |
| Vapor-Phase Microwave Hydrolysis | 6 N HCl | High | < 10 minutes | Reduces hydrolysis time and simplifies HCl removal | [2] |
Experimental Protocols
Protocol 1: Microwave-Assisted Acid Hydrolysis for meso-DAP Analysis
This protocol is designed to rapidly hydrolyze bacterial cell walls to release meso-DAP while minimizing degradation.
Materials:
-
Lyophilized bacterial cell pellets
-
6 N HCl
-
Microwave oven equipped with pressure and temperature control
-
Sealed microwave-safe vessels
-
Vacuum concentrator or nitrogen evaporator
-
Derivatization reagents (if required for your analytical method)
-
HPLC or other analytical instrument
Procedure:
-
Place a known amount of lyophilized bacterial cells into a microwave-safe vessel.
-
Add 6 N HCl to the vessel.
-
Seal the vessel according to the manufacturer's instructions.
-
Place the vessel in the microwave oven.
-
Set the microwave program to reach a high temperature (e.g., 120-150°C) and hold for a short duration (e.g., 5-10 minutes). Note: Optimal time and temperature should be determined empirically for your specific sample type and microwave system.
-
After hydrolysis, allow the vessel to cool to room temperature.
-
Carefully open the vessel in a fume hood.
-
Transfer the hydrolysate to a clean tube.
-
Remove the HCl by evaporation using a vacuum concentrator or a stream of nitrogen gas at a moderate temperature (e.g., 40-50°C).
-
Reconstitute the dried sample in a suitable buffer for your analytical method.
-
Proceed with derivatization (if necessary) and analysis.
Visualizations
Caption: Experimental workflow for meso-DAP analysis.
Caption: Potential degradation pathways of meso-DAP.
References
- 1. The stereoisomers of α∈-diaminopimelic acid. 3. Properties and distribution of diaminopimelic acid racemase, an enzyme causing interconversion of the ll and meso isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid detection of meso-diaminopimelic acid in lactic acid bacteria by microwave cell wall hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing meso-DAP Detection Sensitivity
Welcome to the technical support center for meso-diaminopimelic acid (meso-DAP) detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in meso-DAP analysis and improve detection sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is meso-DAP, and why is its sensitive detection important?
A1: meso-Diaminopimelic acid (meso-DAP) is a unique amino acid and a crucial component of the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria. Its absence in mammalian cells makes the enzymes in its biosynthetic pathway attractive targets for novel antibiotics. Sensitive and accurate detection of meso-DAP is vital for various research areas, including microbiology, antimicrobial drug development, and bacterial biomass estimation in environmental samples.
Q2: Which analytical method offers the highest sensitivity for meso-DAP detection?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the most sensitive method for meso-DAP quantification. Optimized LC-MS/MS methods can achieve ultra-low detection limits, reaching levels as low as approximately 0.2 ng/mL.[1] This high sensitivity is crucial when working with low-biomass samples or when trace-level detection is required.[1]
Q3: Is it possible to distinguish between different stereoisomers of DAP?
A3: Yes, distinguishing between meso-DAP, LL-DAP, and DD-DAP is possible and often necessary for specific research applications. Chromatographic methods, particularly HPLC and LC-MS/MS, can be optimized with specific columns and mobile phases to achieve baseline separation of these isomers.[1][2] For instance, one HPLC method uses a C18 column with a triethylamine (B128534) phosphate (B84403) and acetonitrile (B52724) mobile phase to separate the three stereoisomers after derivatization.[2]
Q4: What are the common sample preparation methods for meso-DAP analysis?
A4: The most common first step is the hydrolysis of bacterial cell walls to release meso-DAP. Traditional methods involve acid hydrolysis with 6 N HCl overnight at around 100°C.[3] For more rapid analysis, microwave-assisted acid hydrolysis has been developed, significantly reducing the hydrolysis time to under 10 minutes without compromising the qualitative results.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during meso-DAP detection experiments.
Low Signal or Poor Sensitivity
Problem: My meso-DAP signal is very low or undetectable.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Cell Lysis/Hydrolysis | Ensure complete hydrolysis of the bacterial cell wall. For traditional acid hydrolysis, confirm the HCl concentration and incubation time/temperature. Consider using a rapid microwave hydrolysis protocol for faster and potentially more efficient release of meso-DAP.[3] |
| Poor Derivatization Efficiency | For methods requiring derivatization (e.g., HPLC-FLD), ensure the derivatizing agent (e.g., o-Phthalaldehyde (OPA), FMOC-Cl) is fresh and used at the optimal pH and reaction time.[1][4] Prepare derivatizing solutions fresh before use and protect them from light.[4] |
| Suboptimal LC-MS/MS Parameters | Optimize mass spectrometry parameters, including ionization mode (ESI Positive Mode is common), precursor and product ion selection for multiple reaction monitoring (MRM), and collision energy.[1] Use an appropriate internal standard for accurate quantification. |
| Matrix Effects | Complex sample matrices (e.g., soil, tissues) can suppress the signal.[1] Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances. |
Poor Chromatographic Resolution
Problem: I cannot separate the meso-DAP peak from other components or its stereoisomers.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate HPLC Column | Use a high-resolution column suitable for amino acid analysis, such as a C18 column.[1][2] The choice of stationary phase is critical for resolving stereoisomers. |
| Suboptimal Mobile Phase Composition | Adjust the mobile phase composition and gradient. For isomer separation, an isocratic mobile phase with a specific ratio of buffer (e.g., triethylamine phosphate or ammonium (B1175870) acetate) and organic solvent (e.g., acetonitrile) may be required.[2][4] |
| Incorrect Flow Rate or Column Temperature | Optimize the flow rate and column temperature to improve peak shape and resolution. A lower flow rate and controlled column temperature can enhance separation.[2][4] |
Assay Variability and Poor Reproducibility
Problem: My results are inconsistent between replicates.
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent Sample Preparation | Standardize every step of the sample preparation process, from cell harvesting and washing to hydrolysis and derivatization. Use precise volumes and incubation times. |
| Degradation of Derivatizing Agent or Product | Prepare derivatization reagents fresh and analyze samples immediately after derivatization, as some derivatives can be unstable.[4] |
| Instrument Instability | Ensure the analytical instrument (HPLC, LC-MS/MS) is properly equilibrated and calibrated. Run quality control (QC) standards throughout the analytical batch to monitor instrument performance.[1] |
Quantitative Data Summary
The following table summarizes the performance of various meso-DAP detection methods.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Key Advantages | Reference |
| LC-MS/MS | ~0.2 ng/mL | - | >0.995 | High sensitivity and specificity, excellent for complex matrices. | [1] |
| HPLC-FLD (OPA Derivatization) | - | - | - | Cost-effective and reliable for routine analysis. | [1][5] |
| HPLC-UV (Chiral Derivatization) | 0.3 µg/mL | 1 µg/mL | - | Suitable for isomer-specific quantification. | [4] |
| HPLC (Dinitrophenylalanine Amide Derivatization) | 2.5 µM | - | - | Can determine total DAP or separate stereoisomers. | [2] |
| Enzymatic/Spectrophotometric Assay | - | - | - | Useful for measuring enzyme kinetics and screening inhibitors. | [6][7][8] |
Experimental Protocols
Rapid Microwave Hydrolysis for Sample Preparation
This protocol is an alternative to lengthy traditional acid hydrolysis.
Materials:
-
Bacterial cell pellet
-
6 N HCl
-
Microwave oven equipped with pressure and temperature probes
-
Sealed microwave-safe vessels
Procedure:
-
Place approximately 50 mg (wet weight) of bacterial cells into a microwave-safe vessel.
-
Add 1 mL of 6 N HCl.
-
Seal the vessel and place it in the microwave oven.
-
Heat using a program that maintains a high temperature and pressure for a short duration (e.g., ramp to 150°C and hold for 5-10 minutes).
-
After hydrolysis, allow the vessel to cool completely.
-
Evaporate the sample to dryness under a vacuum to remove the HCl.
-
Re-dissolve the hydrolysate in deionized water for subsequent analysis.[3]
HPLC-FLD with OPA Derivatization
This method is suitable for sensitive fluorescence-based detection.
Materials:
-
Hydrolyzed sample
-
o-Phthalaldehyde (OPA) derivatizing solution
-
HPLC system with a fluorescence detector and a C18 column
Procedure:
-
Derivatization: Mix the sample with the OPA derivatizing solution. The reaction is typically rapid and occurs at room temperature.
-
Chromatography:
-
Inject the derivatized sample onto the C18 column.
-
Use a suitable mobile phase gradient, often a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[9]
-
Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 455 nm.[1][9]
-
-
Quantification: Compare the peak area of the meso-DAP derivative in the sample to a standard curve prepared with known concentrations of meso-DAP.
Visual Guides
General Workflow for meso-DAP Detection
Caption: A generalized workflow for the detection and quantification of meso-DAP.
Troubleshooting Logic for Low Signal Intensity
Caption: A decision tree for troubleshooting low signal intensity in meso-DAP analysis.
References
- 1. Diaminopimelic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Measurement of total and separate stereoisomers of diaminopimelic acid in rumen bacteria by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.asm.org [journals.asm.org]
- 6. An optimized coupled assay for quantifying diaminopimelate decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly stable meso-diaminopimelate dehydrogenase from an Ureibacillus thermosphaericus strain A1 isolated from a Japanese compost: purification, characterization and sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reconstruction of diaminopimelic acid biosynthesis allows characterisation of Mycobacterium tuberculosis N-succinyl-L,L-diaminopimelic acid desuccinylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Catalytic Determinants of Diaminopimelate and Ornithine Decarboxylases Using Alternate Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cross-Reactivity in Meso-DAP Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting cross-reactivity in meso-diaminopimelic acid (meso-DAP) immunoassays. The following resources are designed to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of a meso-DAP immunoassay?
A1: Cross-reactivity occurs when the antibodies in your immunoassay, intended to specifically bind to meso-DAP, also bind to other structurally similar molecules. This can lead to inaccurate quantification and false-positive results.[1][2] Due to the existence of stereoisomers and analogs of meso-DAP, understanding and mitigating cross-reactivity is critical for obtaining reliable data.
Q2: What are the most likely cross-reactants in a meso-DAP immunoassay?
A2: The most common potential cross-reactants for a meso-DAP immunoassay are its stereoisomers, LL-diaminopimelic acid (LL-DAP) and DD-diaminopimelic acid (DD-DAP), as well as structurally related molecules like meso-lanthionine. The degree of cross-reactivity will depend on the specific epitope recognized by the antibody.[3]
Q3: How can I determine if my anti-meso-DAP antibody is cross-reacting with other molecules?
A3: A competitive ELISA (also known as an inhibition ELISA) is the most effective method to determine the specificity of your antibody and quantify cross-reactivity.[2] This involves testing the ability of potential cross-reactants to compete with meso-DAP for binding to the antibody. A significant decrease in signal in the presence of a suspected cross-reactant indicates cross-reactivity.
Q4: My assay is showing a high background signal. What are the common causes and solutions?
A4: High background in an immunoassay can obscure the true signal and reduce sensitivity. Common causes include:
-
Insufficient Blocking: If the blocking step is inadequate, the primary or secondary antibodies can bind non-specifically to the microplate surface.
-
Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound antibodies, leading to a high background.
-
Matrix Effects: Components in your sample matrix (e.g., serum, plasma, cell lysates) can interfere with the assay.[4][5]
Solutions include optimizing your blocking buffer, titrating your antibodies to find the optimal concentration, ensuring a thorough washing procedure, and evaluating for matrix effects.
Q5: What are matrix effects and how can I mitigate them?
A5: Matrix effects occur when components in the sample's matrix interfere with the antibody-antigen binding, leading to either falsely high or low results.[4][5] To identify matrix effects, you can perform a spike and recovery experiment. Mitigation strategies include:
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering components.[1][4]
-
Matrix-Matched Calibrators: Preparing your standard curve in a matrix that is similar to your samples can help to compensate for matrix effects.
Troubleshooting Guides
Issue 1: Suspected Cross-Reactivity Leading to Inaccurate Quantification
If you suspect that your meso-DAP immunoassay is producing inaccurate results due to cross-reactivity, follow this troubleshooting workflow.
Issue 2: High Background and Low Signal-to-Noise Ratio
A high background can mask the specific signal from meso-DAP. Use this guide to troubleshoot and improve your assay's signal-to-noise ratio.
-
Review Your Protocol: Carefully check your protocol against the manufacturer's recommendations. Even small deviations can impact results.
-
Check Reagents: Ensure that all buffers are correctly prepared and at the proper pH. Contaminated or expired reagents can increase background.
-
Optimize Antibody Concentrations: Perform a titration of both your primary and secondary antibodies to find the concentrations that provide the best signal-to-noise ratio.
-
Optimize Blocking: Test different blocking buffers (e.g., BSA, non-fat dry milk) and incubation times to ensure complete blocking of non-specific sites.
-
Improve Washing Steps: Increase the number of washes or the volume of wash buffer to ensure all unbound reagents are removed.
-
Include Proper Controls: Always run negative controls (e.g., wells with no primary antibody) to assess the level of background signal.
Quantitative Data on Cross-Reactivity
The following table provides an example of how to present cross-reactivity data obtained from a competitive ELISA. The values presented here are for illustrative purposes and should be determined experimentally for your specific antibody and assay conditions.
| Compound | IC50 (nM) | % Cross-Reactivity |
| meso-Diaminopimelic acid (meso-DAP) | 100 | 100% |
| LL-Diaminopimelic acid (LL-DAP) | 500 | 20% |
| DD-Diaminopimelic acid (DD-DAP) | > 10,000 | < 1% |
| meso-Lanthionine | 2,500 | 4% |
| L-Lysine | > 10,000 | < 1% |
Calculation of % Cross-Reactivity:
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of meso-DAP / IC50 of Cross-Reactant) x 100
Experimental Protocols
Protocol for Determining Antibody Specificity using Competitive ELISA
This protocol describes how to perform a competitive ELISA to determine the cross-reactivity of an anti-meso-DAP antibody with potential interfering compounds.
Materials:
-
Microtiter plate
-
meso-DAP standard
-
Potential cross-reactants (e.g., LL-DAP, DD-DAP, meso-lanthionine)
-
Anti-meso-DAP primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with a meso-DAP-protein conjugate (e.g., meso-DAP-BSA) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the meso-DAP standard in assay buffer.
-
Prepare serial dilutions of each potential cross-reactant in assay buffer.
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-meso-DAP primary antibody with each dilution of the standard or cross-reactant for 1-2 hours at room temperature.
-
-
Incubation: Add the antibody-analyte mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Add the stop solution to each well.
-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Plot the absorbance against the log of the concentration for the meso-DAP standard and each of the tested compounds to determine the IC50 value for each. Calculate the percent cross-reactivity using the formula provided above.
Visualizations
Meso-DAP and the NOD1 Signaling Pathway
Meso-DAP is a key component of peptidoglycan in many bacteria and is recognized by the intracellular pattern recognition receptor NOD1, triggering an innate immune response.
Competitive ELISA Workflow
The following diagram illustrates the key steps in a competitive ELISA used to assess antibody specificity.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. elisakits.co.uk [elisakits.co.uk]
- 3. Meso-diaminopimelic acid and meso-lanthionine, amino acids specific to bacterial peptidoglycans, activate human epithelial cells through NOD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Bacterial Culture Conditions for High Meso-DAP Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing bacterial culture conditions for maximizing the yield of meso-diaminopimelic acid (meso-DAP).
Frequently Asked Questions (FAQs)
Q1: What are the primary bacterial strains used for meso-DAP production?
A1: Escherichia coli and Corynebacterium glutamicum are the most commonly used bacterial hosts for meso-DAP production. E. coli is favored for its rapid growth and well-established genetic tools, making it ideal for recombinant protein expression and metabolic pathway engineering. C. glutamicum is a Gram-positive bacterium widely used for the industrial production of amino acids, including L-lysine, which shares a metabolic pathway with meso-DAP.[1][2]
Q2: Which metabolic pathway is most efficient for meso-DAP production?
A2: Bacteria possess four main pathways for meso-DAP biosynthesis: the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.[1][3] The dehydrogenase pathway is often considered the most efficient for industrial production as it involves a single enzymatic step to convert tetrahydrodipicolinate (THDPA) to meso-DAP, thus conserving cellular energy.[3] In contrast, the succinylase pathway, which is native to E. coli, involves four steps from THDPA to meso-DAP.[2][3] Metabolic engineering efforts often focus on introducing a heterologous diaminopimelate dehydrogenase (DapDH) to create a more direct and efficient production route.[2]
Q3: What are the key culture parameters that influence meso-DAP yield?
A3: The key culture parameters that significantly impact meso-DAP yield include:
-
pH: Maintaining an optimal pH is crucial for enzyme activity and cell viability. For enzymes involved in the meso-DAP pathway, the optimal pH is often slightly alkaline.
-
Temperature: Temperature affects both bacterial growth rate and the stability and activity of enzymes. The optimal temperature will depend on the specific bacterial strain and the engineered enzymes.
-
Aeration and Dissolved Oxygen (DO): Sufficient oxygen supply is critical for the growth of aerobic bacteria like E. coli and C. glutamicum and for the activity of certain enzymes in the biosynthetic pathway.
-
Carbon Source: The type and concentration of the carbon source (e.g., glucose, glycerol) directly influence cell growth and the availability of precursors for the meso-DAP pathway.
-
Nitrogen Source: The nitrogen source (e.g., ammonium (B1175870) sulfate, yeast extract) is essential for the synthesis of amino acids, including meso-DAP. The concentration of ammonium ions can affect the efficiency of both the succinylase and dehydrogenase pathways.[1]
Q4: How can meso-DAP be accurately quantified from a bacterial culture?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying meso-DAP. The process typically involves:
-
Hydrolysis: Bacterial cell pellets are hydrolyzed, often using 6 M HCl at high temperatures (e.g., 104-110°C) for an extended period (e.g., 20 hours), to release meso-DAP from peptidoglycan and other cellular components.
-
Derivatization: The hydrolyzed sample is then derivatized, for example, with o-phthalaldehyde (B127526) (OPA), to make the amino acids detectable by fluorescence or UV detectors.
-
Chromatographic Separation: The derivatized sample is injected into an HPLC system with a reverse-phase column (e.g., C18) to separate the different amino acids.
-
Detection and Quantification: The concentration of meso-DAP is determined by comparing the peak area from the sample to a standard curve of known meso-DAP concentrations.[4][5]
Troubleshooting Guides
Issue 1: Low or No meso-DAP Production
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Metabolic Pathway | 1. Pathway Analysis: Verify that the chosen metabolic pathway is active in your strain. For engineered strains, confirm the expression and activity of heterologously expressed enzymes. 2. Pathway Engineering: Consider engineering a more efficient pathway, such as introducing a thermostable diaminopimelate dehydrogenase (DapDH) to bypass the native succinylase pathway in E. coli.[2] |
| Suboptimal Induction of Recombinant Enzymes | 1. Optimize Inducer Concentration: If using an inducible promoter (e.g., lac operator with IPTG), perform a titration experiment with varying concentrations of the inducer (e.g., 0.1 mM to 1.0 mM IPTG) to find the optimal level for target enzyme expression. 2. Optimize Induction Time and Temperature: Test different induction times and temperatures. Lowering the temperature (e.g., 18-25°C) after induction can sometimes improve protein solubility and activity. |
| Incorrect Media Composition | 1. Carbon Source Optimization: Evaluate different carbon sources (e.g., glucose, glycerol) and their concentrations. High glucose concentrations can sometimes lead to the formation of inhibitory byproducts. 2. Nitrogen Source Optimization: Assess the impact of different nitrogen sources and concentrations. For instance, in C. glutamicum, the concentration of NH4+ can influence the efficiency of L-lysine (and thus meso-DAP) biosynthesis.[1] |
| Plasmid Instability in Recombinant Strains | 1. Maintain Selection Pressure: Ensure that the appropriate antibiotic is present at the correct concentration throughout the cultivation to prevent the loss of the expression plasmid. 2. Use Freshly Transformed Cells: Avoid repeated subculturing from glycerol (B35011) stocks, as this can lead to plasmid loss. Use freshly transformed colonies for each experiment. |
Issue 2: Poor Bacterial Growth
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH of the Culture Medium | 1. Monitor and Control pH: Continuously monitor the pH of the culture and use appropriate buffers or a pH control system in the fermenter to maintain it within the optimal range for your bacterial strain (typically pH 6.5-7.5 for E. coli). |
| Inadequate Aeration | 1. Optimize Agitation and Aeration Rates: Ensure sufficient dissolved oxygen levels by adjusting the agitation speed and aeration rate in the fermenter. Oxygen limitation can severely inhibit the growth of aerobic bacteria. |
| Toxicity of Overexpressed Recombinant Proteins | 1. Use a Tightly Regulated Promoter: Employ an expression system with tight control over protein expression to prevent premature or leaky expression that can be toxic to the cells. 2. Lower Induction Levels: Reduce the inducer concentration or the induction temperature to decrease the rate of recombinant protein synthesis, thereby reducing cellular stress. |
| Nutrient Limitation | 1. Media Enrichment: Ensure the growth medium contains all essential nutrients, including trace metals and vitamins, required for robust bacterial growth. 2. Fed-Batch Strategy: For high-density cultures, implement a fed-batch strategy to supply nutrients continuously and avoid depletion. |
Data Presentation
Table 1: Qualitative Impact of Culture Parameters on meso-DAP Yield
| Parameter | Effect on meso-DAP Yield | Rationale |
| Temperature | Strain and enzyme-dependent. | Affects bacterial growth rate and the specific activity and stability of biosynthetic enzymes. Optimal temperature for E. coli is typically around 37°C for growth, but may be lower for recombinant protein expression. |
| pH | Optimal range is typically slightly alkaline. | The activity of key enzymes in the meso-DAP pathway, such as diaminopimelate dehydrogenase, is pH-dependent, often with an optimum in the alkaline range.[6] |
| Carbon Source | High impact. | The type and concentration of the carbon source affect the availability of metabolic precursors for the meso-DAP pathway. For example, glucose concentration can influence the metabolic flux through central carbon metabolism. |
| Nitrogen Source | High impact. | Nitrogen is a direct component of meso-DAP. The concentration of ammonium ions can modulate the activity of enzymes in both the succinylase and dehydrogenase pathways.[1] |
| Aeration (Dissolved Oxygen) | Crucial for aerobic producers. | Sufficient oxygen is required for cellular respiration and energy generation, which are essential for cell growth and meso-DAP synthesis. |
Table 2: Example of Quantitative Data for a Related Product (L-lysine) in Engineered Corynebacterium glutamicum
| Strain | Key Genetic Modification | (NH4)2SO4 (g/L) | L-lysine Titer (g/L) | Carbon Yield (g/g glucose) |
| Wild Type | - | 20 | 71.8 | 0.353 |
| Engineered Strain | Overexpression of thermostable DapDH | 20 | 119.5 | 0.491 |
This table is adapted from a study on L-lysine production and illustrates how metabolic engineering (introducing a more efficient DapDH) and optimized nitrogen source concentration can significantly improve the yield of a product derived from the meso-DAP pathway.[2]
Experimental Protocols
Protocol 1: Bacterial Cell Lysis for meso-DAP Extraction
This protocol describes a general method for lysing bacterial cells to extract intracellular metabolites, including meso-DAP.
Materials:
-
Bacterial cell pellet
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
DNase I
-
Protease inhibitors
-
Microcentrifuge tubes
-
Sonciator or other cell disruption equipment
-
Centrifuge
Procedure:
-
Harvest Cells: Centrifuge the bacterial culture to obtain a cell pellet. Discard the supernatant.
-
Resuspend Pellet: Resuspend the cell pellet in an appropriate volume of cold lysis buffer.
-
Enzymatic Lysis: Add lysozyme to a final concentration of 0.2-1.0 mg/mL to digest the cell wall. Incubate on ice for 30 minutes.
-
DNA Removal: Add DNase I to reduce the viscosity of the lysate caused by released DNA.
-
Mechanical Disruption (Sonication): Sonicate the cell suspension on ice to further disrupt the cells. Use short bursts to prevent overheating and protein denaturation.
-
Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully collect the supernatant, which contains the soluble intracellular metabolites, for subsequent analysis.
Protocol 2: Quantification of meso-DAP by HPLC
This protocol outlines the steps for quantifying meso-DAP from bacterial hydrolysates using HPLC with pre-column derivatization.
Materials:
-
Bacterial cell lysate or cell pellet
-
6 M HCl
-
o-phthalaldehyde (OPA) derivatizing reagent
-
HPLC system with a fluorescence or UV detector
-
C18 reverse-phase HPLC column
-
meso-DAP standard
-
Mobile phases (e.g., acetate (B1210297) buffer and methanol)
Procedure:
-
Acid Hydrolysis:
-
To the bacterial cell pellet or a known volume of lysate, add 6 M HCl.
-
Seal the tube and incubate at 110°C for 20 hours to hydrolyze proteins and peptidoglycan.[5]
-
After hydrolysis, neutralize the sample.
-
-
Derivatization:
-
Mix a small volume of the neutralized hydrolysate with the OPA derivatizing reagent.
-
Allow the reaction to proceed for a short, defined time at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the amino acids using a gradient elution on a C18 column.
-
Detect the derivatized amino acids using a fluorescence detector (e.g., Ex: 330 nm, Em: 418 nm) or a UV detector.[5]
-
-
Quantification:
-
Prepare a standard curve by running known concentrations of meso-DAP standard through the same derivatization and HPLC procedure.
-
Identify the meso-DAP peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the amount of meso-DAP in the sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: The native succinylase pathway for meso-DAP biosynthesis in E. coli.
Caption: The engineered, more efficient dehydrogenase pathway for meso-DAP production.
Caption: A logical workflow for troubleshooting low meso-DAP yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic flux analysis of Escherichia coli in glucose-limited continuous culture. I. Growth-rate-dependent metabolic efficiency at steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Flux analysis and control of the central metabolic pathways in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cloning and Expression of DAP Pathway Enzymes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the cloning and expression of D-amino acid-proline (DAP) pathway enzymes.
Troubleshooting Guides
Problem 1: Low or No Colonies After Transformation
Question: I performed a ligation of my DAP pathway gene into the expression vector and transformed it into E. coli, but I got very few or no colonies. What could be the problem?
Answer: This is a common issue in the initial cloning steps. Here are several potential causes and solutions:
-
Inefficient Ligation:
-
Solution: Verify the integrity and concentration of your vector and insert DNA using gel electrophoresis. Ensure the molar ratio of insert to vector is optimized (typically ranging from 3:1 to 10:1). Confirm the activity of your T4 DNA ligase and the freshness of the ligation buffer, as ATP degrades with multiple freeze-thaw cycles.[1] As a control, try to re-ligate the cut vector without an insert; a low number of colonies here indicates efficient vector digestion.
-
-
Poor Competent Cell Efficiency:
-
Solution: Test the transformation efficiency of your competent cells with a control plasmid (e.g., pUC19). If the efficiency is below 10^6 CFU/µg, consider preparing a fresh batch or using commercially available high-efficiency cells.[2]
-
-
Toxicity of the Cloned Gene:
-
Solution: Some DAP pathway enzymes can be toxic to E. coli, even at low expression levels.[3] Use a low-copy-number plasmid and a tightly regulated promoter (e.g., pBAD or a pET vector in a strain expressing T7 lysozyme (B549824) like pLysS) to minimize basal expression.[4] Alternatively, try incubating the transformation plates at a lower temperature (30°C) for a longer period.[3]
-
-
Restriction Enzyme Issues:
-
Solution: Ensure complete digestion of your vector and PCR product. Confirm that the restriction enzymes are not methylation-sensitive if your DNA was isolated from a methylation-proficient E. coli strain. Use high-quality enzymes and follow the manufacturer's recommended buffer and temperature conditions to avoid star activity.[3]
-
Problem 2: Low Protein Expression Levels
Question: My DAP pathway gene is successfully cloned, but after induction, I see very low or no expression of my target protein on an SDS-PAGE gel. What should I do?
Answer: Low expression is a frequent challenge. Consider the following troubleshooting steps:
-
Codon Usage Bias:
-
Solution: The codon usage of your target gene may not be optimal for E. coli. This can lead to translational stalling and premature termination. Synthesize a codon-optimized version of your gene for E. coli expression. Several online tools and commercial services are available for this purpose.
-
-
Suboptimal Induction Conditions:
-
Solution: Optimize the induction parameters. This includes the inducer concentration (e.g., IPTG), the cell density at the time of induction (typically an OD600 of 0.6-0.8), and the post-induction temperature and duration. Lowering the temperature to 16-25°C and extending the induction time overnight can often improve the yield of soluble protein.[4][5]
-
-
Protein Instability:
-
Solution: Your protein may be rapidly degraded by host cell proteases. Use a protease-deficient E. coli strain (e.g., BL21(DE3) pLysS). Also, ensure that protease inhibitors are added during cell lysis.
-
-
Inefficient Translation Initiation:
-
Solution: Check that your construct has an optimal Shine-Dalgarno sequence and that the start codon is correctly positioned. The secondary structure of the mRNA around the translation initiation site can also impact expression; this can often be improved with codon optimization.
-
Problem 3: Protein is Expressed in an Insoluble Form (Inclusion Bodies)
Question: I have high expression of my DAP pathway enzyme, but it is all in the insoluble fraction (inclusion bodies). How can I obtain soluble protein?
Answer: Inclusion body formation is common for overexpressed recombinant proteins. Here are strategies to improve solubility:
-
Optimize Expression Conditions:
-
Solution: As with low expression, reducing the induction temperature (e.g., 16-20°C) and inducer concentration can slow down protein synthesis, allowing more time for proper folding.[5]
-
-
Use a Solubility-Enhancing Fusion Tag:
-
Solution: Fuse your protein with a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). These tags can often improve the solubility and yield of the target protein. A protease cleavage site can be engineered between the tag and your protein to allow for its removal after purification.
-
-
Co-expression with Chaperones:
-
Solution: Co-express your DAP pathway enzyme with a set of molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) that can assist in proper protein folding. Several commercial plasmids are available that carry chaperone gene sets.
-
-
In Vitro Refolding:
-
Solution: If the above strategies fail, you can purify the inclusion bodies and then attempt to refold the protein in vitro. This typically involves solubilizing the inclusion bodies with strong denaturants (e.g., urea (B33335) or guanidine (B92328) hydrochloride) followed by a gradual removal of the denaturant to allow the protein to refold. This process often requires extensive optimization of buffer conditions, pH, and additives.
-
Frequently Asked Questions (FAQs)
Q1: Which E. coli strain is best for expressing DAP pathway enzymes?
A1: The BL21(DE3) strain and its derivatives are generally a good starting point as they are deficient in Lon and OmpT proteases. If you suspect protein toxicity, strains like C41(DE3) or C43(DE3), which are tolerant to the expression of toxic proteins, can be beneficial. For proteins with rare codons, consider using strains like Rosetta(DE3) or BL21-CodonPlus, which contain plasmids that express tRNAs for rare codons.
Q2: How important is codon optimization for expressing DAP pathway enzymes from other organisms in E. coli?
A2: Codon optimization can be critical, especially if the source organism has a significantly different GC content and codon usage preference compared to E. coli. A codon-optimized gene can lead to a dramatic increase in protein expression levels by avoiding translational bottlenecks.
Q3: My purified DAP pathway enzyme has low or no activity. What could be the issue?
A3: Several factors can contribute to low enzyme activity:
-
Improper Folding: The protein may be misfolded even if it is soluble. Try optimizing expression conditions (lower temperature, co-expression with chaperones) or consider expressing it in a different host system (e.g., yeast or insect cells).
-
Missing Cofactors: Some DAP pathway enzymes require cofactors for activity (e.g., PLP for aminotransferases). Ensure that the necessary cofactors are present in your assay buffer.
-
Incorrect Buffer Conditions: The pH, ionic strength, and presence of specific ions in your assay buffer can significantly impact enzyme activity. Determine the optimal buffer conditions for your specific enzyme.
-
Oxidation: If your enzyme has critical cysteine residues, they may have become oxidized. Include a reducing agent like DTT or β-mercaptoethanol in your purification and storage buffers.
Q4: Are there any specific inhibitors I should be aware of when working with DAP pathway enzymes?
A4: Yes, the end-product of the pathway, L-lysine, is a known feedback inhibitor of several enzymes in the pathway, particularly DHDPS (the dapA gene product).[6] Be mindful of this when designing your experiments and assay conditions.
Data Presentation
Table 1: Kinetic Parameters and Expression Yields of Selected DAP Pathway Enzymes
| Enzyme (Gene) | Source Organism | Expression Host | Typical Yield (mg/L) | Km | kcat (s-1) or Vmax | Reference(s) |
| LysA (DAP Decarboxylase) | Marine Bacteria | E. coli | N/A | 0.72 - 1.90 mM | 12.68 - 32.77 U/mg | [7] |
| At-DAPDC1 | Arabidopsis thaliana | E. coli | N/A | 5.1 mM | 0.005 s-1 | [8] |
| At-DAPDC2 | Arabidopsis thaliana | E. coli | N/A | 4.8 mM | 0.014 s-1 | [8] |
| DapL | Methanocaldococcus jannaschii | E. coli | N/A | 82.8 µM (for ll-DAP) | 0.39 µmol/min/mg | [9] |
| CsDAPDC | Cyanothece sp. ATCC 51142 | E. coli | N/A | 1.20 mM | 1.68 s-1 | [10] |
| DapB | Mycobacterium tuberculosis | E. coli | ~10-20 | N/A | N/A | [11][12] |
| DapE | Campylobacter jejuni | E. coli | ~15-25 | N/A | N/A | [13] |
N/A: Data not available in the cited sources. Yields can vary significantly based on the specific construct and expression conditions.
Experimental Protocols
Detailed Protocol: Cloning, Expression, and Purification of His-tagged E. coli Dihydrodipicolinate Synthase (DapA)
This protocol provides a general framework for producing a His-tagged version of the E. coli DapA enzyme.
1. Gene Amplification and Cloning:
- Design PCR primers to amplify the dapA gene from E. coli K-12 genomic DNA. Include restriction sites on the 5' ends of the primers (e.g., NdeI and XhoI) that are compatible with your chosen expression vector (e.g., pET-28a).
- Perform PCR to amplify the dapA gene.
- Purify the PCR product using a commercial PCR purification kit.
- Digest both the purified PCR product and the pET-28a vector with NdeI and XhoI.
- Purify the digested vector and insert by gel electrophoresis and gel extraction.
- Ligate the digested dapA insert into the digested pET-28a vector using T4 DNA ligase.
- Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α).
- Plate the transformed cells on LB agar (B569324) plates containing kanamycin (B1662678) (the selection marker for pET-28a).
- Screen colonies by colony PCR and confirm the correct insertion by Sanger sequencing of the plasmid DNA from a positive clone.
2. Protein Expression:
- Transform the confirmed pET-28a-dapA plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
- Inoculate 10 mL of LB medium containing kanamycin with a single colony and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium containing kanamycin with the overnight culture.
- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Reduce the temperature to 20°C and continue to shake the culture for 16-18 hours.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
3. Protein Purification (under native conditions):
- Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Equilibrate a Ni-NTA affinity column with lysis buffer.
- Load the clarified lysate onto the column.
- Wash the column with 10 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
- Elute the His-tagged DapA protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
- Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.
- Pool the fractions containing pure DapA and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).
- Determine the protein concentration and store at -80°C.
Visualizations
Caption: Variants of the Diaminopimelate (DAP) biosynthesis pathway for L-lysine production.
Caption: A logical workflow for troubleshooting common issues in DAP enzyme cloning and expression.
References
- 1. neb.com [neb.com]
- 2. researchgate.net [researchgate.net]
- 3. Cloning Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 4. goldbio.com [goldbio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of lysine biosynthesis and transport genes in bacteria: yet another RNA riboswitch? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cloning, expression, purification, crystallization and preliminary X-ray diffraction analysis of DapB (Rv2773c) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cloning, expression, purification, crystallization and preliminary X-ray diffraction analysis of DapB (Rv2773c) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to meso-Diaminopimelic Acid (meso-DAP) Analysis: HPLC vs. Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Meso-diaminopimelic acid (meso-DAP) is a unique amino acid and a crucial component of the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria.[1][2] Its presence is a key biomarker for bacterial identification and quantification in various matrices. Accurate and sensitive measurement of meso-DAP is vital in microbiology, biotechnology, and the development of novel antimicrobial agents.[3] This guide provides an objective comparison of two primary analytical techniques for meso-DAP analysis: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), supported by experimental data and detailed protocols.
Performance Comparison: HPLC vs. Mass Spectrometry
The choice between HPLC and Mass Spectrometry for meso-DAP analysis depends on the specific requirements of the study, such as the need for high sensitivity, specificity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of meso-DAP and its stereoisomers.[4][5][6][7][8] HPLC methods typically involve pre-column derivatization of the amino acid to enable detection by UV or fluorescence detectors.[4][6][7][8] This approach is cost-effective and reliable for routine analysis.[3]
Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS or LC-MS/MS), offers high sensitivity and specificity for the analysis of meso-DAP.[3][9] It allows for the direct detection of the molecule based on its mass-to-charge ratio, often without the need for derivatization, although derivatization can be used to improve chromatographic separation. This makes it a powerful tool for analyzing complex biological samples and for applications requiring trace-level detection.[10]
| Parameter | HPLC with UV/Fluorescence Detection | Mass Spectrometry (LC-MS/MS) |
| Sensitivity | Good, with detection limits in the nanomolar range.[11] | Excellent, with detection limits down to the picomolar or even lower range (~0.2 ng/mL).[3][10] |
| Specificity | Moderate to good, relies on chromatographic separation and specific derivatization. Co-eluting compounds can interfere. | Excellent, provides structural information based on mass-to-charge ratio and fragmentation patterns, minimizing interferences.[12] |
| Linearity | Good linearity over a defined concentration range. | Excellent linearity over a wide dynamic range (e.g., R² = 0.998 across 0.2–100 ng/mL).[3] |
| Sample Throughput | Moderate, run times can be relatively long depending on the separation method. | Moderate to high, depending on the LC method. |
| Cost | Lower initial instrument cost and operational expenses.[3] | Higher initial instrument cost and maintenance expenses. |
| Derivatization | Generally required for detection.[4][6][7][8] | Often not required, but can be used to enhance separation. |
| Isomer Separation | Can effectively separate diastereomers (LL, DD, and meso) with appropriate chiral derivatization and chromatography.[4][5][6][7] | Can distinguish isomers based on chromatographic separation prior to mass analysis.[3] |
Experimental Protocols
Below are detailed methodologies for the analysis of meso-DAP using both HPLC and Mass Spectrometry.
This protocol is based on the derivatization of meso-DAP with o-phthalaldehyde (B127526) (OPA) and a chiral thiol, followed by reversed-phase HPLC separation and fluorescence detection.[4][6][7][8]
1. Sample Preparation (from Bacterial Cell Walls):
-
Harvest bacterial cells by centrifugation.
-
Wash the cell pellet with distilled water and freeze-dry.
-
Hydrolyze the cell walls in 6 M HCl at 100-110°C for 16-24 hours.
-
Remove the acid by evaporation under vacuum.
-
Re-dissolve the hydrolysate in a suitable buffer (e.g., 0.05 M phosphate (B84403) buffer, pH 7.2).
2. Derivatization:
-
Prepare the OPA derivatizing reagent by dissolving OPA and a chiral thiol (e.g., N-acetyl-L-cysteine) in a borate (B1201080) buffer.
-
Mix a portion of the sample hydrolysate with the OPA reagent and allow the reaction to proceed for a few minutes at room temperature.
3. HPLC Analysis:
-
HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent.[3]
-
Column: A reversed-phase C18 column (e.g., Agilent TC-C18, 250 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate buffer (e.g., 0.05 M phosphate buffer, pH 7.2).[8]
-
Flow Rate: 0.5 - 1.0 mL/min.[8]
-
Detection: Fluorescence detector with excitation at 340-365 nm and emission at 455 nm.[3][8]
-
Quantification: Use a standard curve prepared with known concentrations of meso-DAP.
This protocol describes a sensitive method for the quantification of meso-DAP using a liquid chromatography-tandem mass spectrometry system.[3][9]
1. Sample Preparation:
-
Follow the same hydrolysis procedure as for the HPLC method to obtain the cell wall hydrolysate.
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to clean up the sample.
2. LC-MS/MS Analysis:
-
LC System: A Vanquish Core HPLC system or equivalent.[9]
-
Column: A polar-modified C18 column (e.g., Phenomenex Luna Omega Polar C18, 100 x 4.6mm, 3 µm).[9]
-
Mobile Phase: A gradient of 0.05% formic acid in water (A) and 0.05% formic acid in acetonitrile (B).[9]
-
Flow Rate: 500 µL/min.[9]
-
Mass Spectrometer: An Orbitrap Exploris 120 system or a triple quadrupole mass spectrometer.[9]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Selective Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) for targeted quantification.
-
For SRM, monitor the transition of the precursor ion (meso-DAP) to specific product ions.
-
-
Quantification: Use an internal standard (e.g., a stable isotope-labeled meso-DAP) and a calibration curve for absolute quantification.[13]
Workflow for meso-DAP Analysis
The following diagram illustrates the general workflow for the analysis of meso-DAP using both HPLC and Mass Spectrometry.
Caption: General workflow for meso-DAP analysis using HPLC and Mass Spectrometry.
Conclusion
Both HPLC with fluorescence detection and LC-MS/MS are powerful techniques for the analysis of meso-DAP.
-
HPLC is a robust and cost-effective method suitable for routine applications where high sensitivity is not the primary concern. Its ability to separate stereoisomers is a significant advantage.[4][5][6][7]
-
Mass Spectrometry offers superior sensitivity and specificity, making it the method of choice for complex samples, trace-level quantification, and research applications that require high confidence in compound identification.[3][10][12]
The selection of the most appropriate technique will be guided by the specific research question, sample complexity, required sensitivity, and available resources. For definitive identification and quantification, especially in complex biological matrices, the specificity of mass spectrometry is unparalleled. For routine analysis and quantification where cost is a consideration, HPLC provides a reliable alternative.
References
- 1. Diaminopimelic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Diaminopimelic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. db.cngb.org [db.cngb.org]
- 5. A simple HPLC method for analysing diaminopimelic acid diastereomers in cell walls of Gram‐positive bacteria | Semantic Scholar [semanticscholar.org]
- 6. A simple HPLC method for analysing diaminopimelic acid diastereomers in cell walls of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [research.usc.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. Frontiers | Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Sensitivity and specificity of Matrix-Associated Laser Desorption/Ionization - Time of Flight Mass Spectrometry (MALDI-TOF MS) in discrimination at species level for Acinetobacter bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Specificity of Meso-DAP Pathway Inhibitors: A Comparative Guide
The meso-diaminopimelate (meso-DAP) biosynthesis pathway is a critical metabolic route in most bacteria, responsible for the production of L-lysine and meso-DAP, an essential component of the peptidoglycan cell wall in Gram-negative bacteria.[1][2][3][4] As this pathway is absent in humans, its enzymes are promising targets for the development of novel antibiotics with selective toxicity.[1][4][5][6] However, a crucial step in the development of such inhibitors is the rigorous validation of their specificity to ensure they act on the intended target with minimal off-target effects. This guide provides a comparative overview of key experimental approaches to validate the specificity of meso-DAP pathway inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of Specificity Validation Methods
Effective validation of a meso-DAP pathway inhibitor requires a multi-faceted approach, combining in vitro enzymatic assays, whole-cell-based assays, and cytotoxicity profiling. The following table summarizes and compares these key methodologies.
| Validation Method | Principle | Information Gained | Advantages | Limitations |
| Enzymatic Assays | Measures the direct inhibition of a purified target enzyme from the meso-DAP pathway (e.g., DHDPS, DapF, DAPDC).[1][7][8] | - Target engagement and potency (IC50, Ki)- Mechanism of inhibition (e.g., competitive, non-competitive)[9][10] | - Direct evidence of target interaction- Allows for detailed kinetic analysis- High-throughput screening compatible | - Does not guarantee whole-cell activity (e.g., due to poor permeability or efflux)[11]- Requires purified, active enzyme |
| Whole-Cell Antibacterial Assays (MIC Determination) | Determines the minimum inhibitory concentration (MIC) of the compound required to inhibit bacterial growth in culture.[1][2] | - Overall antibacterial potency- Spectrum of activity against different bacterial strains | - Physiologically relevant assessment of inhibitor efficacy- Simple and widely used method | - Does not directly confirm the mechanism of action- Can be affected by factors other than target inhibition (e.g., efflux pumps) |
| Supplementation Assays | Assesses the reversal of antibacterial activity by the addition of downstream metabolites of the inhibited pathway (e.g., meso-DAP or L-lysine).[1] | - Confirms that the antibacterial effect is due to inhibition of the specific pathway. | - Strong evidence for on-target activity in a cellular context- Relatively straightforward to perform | - Requires that the bacteria can uptake the supplemented metabolite- May not be effective if the inhibitor acts on multiple targets |
| Cytotoxicity Assays (e.g., against human cell lines) | Measures the toxic effect of the inhibitor on mammalian cells to assess its selectivity for the bacterial target.[1][2] | - Selectivity index (ratio of host cell toxicity to antibacterial activity)- Potential for off-target effects in humans | - Crucial for preclinical safety assessment- Standardized assays are readily available | - In vitro results may not perfectly predict in vivo toxicity |
| In Silico Analysis (e.g., Molecular Docking) | Computationally predicts the binding of the inhibitor to the active site of the target enzyme.[5][12] | - Plausible binding mode and interactions- Can guide rational drug design | - Cost-effective and rapid- Can prioritize compounds for experimental testing | - Predictions require experimental validation- Accuracy depends on the quality of the protein structure and docking algorithm |
Experimental Protocols
Below are detailed methodologies for key experiments used to validate the specificity of meso-DAP pathway inhibitors.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard broth microdilution methods.[1]
Objective: To determine the lowest concentration of an inhibitor that prevents visible growth of a bacterium.
Materials:
-
Bacterial strain of interest (e.g., Acinetobacter baumannii)
-
Tryptic Soy Broth (TSB) or other appropriate growth medium
-
Meso-DAP pathway inhibitor stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum to a concentration of 1 x 10^5 colony-forming units (CFU)/mL in TSB.
-
Serially dilute the inhibitor stock solution in TSB across the wells of a 96-well plate.
-
Add the bacterial inoculum to each well containing the diluted inhibitor. Include positive (no inhibitor) and negative (no bacteria) control wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by measuring the absorbance at 600 nm. The MIC is the lowest inhibitor concentration at which no bacterial growth is observed.
Supplementation Assay
This assay is performed to confirm that the inhibitor's antibacterial activity is due to the specific inhibition of the meso-DAP pathway.[1]
Objective: To rescue bacterial growth from the effects of the inhibitor by providing the downstream products of the meso-DAP pathway.
Materials:
-
Materials for MIC determination
-
Stock solutions of meso-DAP and L-lysine (e.g., 500 µM)
Procedure:
-
Perform the MIC determination as described above.
-
In a separate set of 96-well plates, repeat the MIC assay with the addition of a final concentration of 500 µM meso-DAP or 500 µM meso-DAP plus 500 µM L-lysine to all wells.
-
Incubate and measure bacterial growth as previously described.
-
A significant increase in the MIC in the presence of meso-DAP and/or L-lysine indicates that the inhibitor specifically targets the meso-DAP pathway.
Cytotoxicity Assay
This protocol outlines a general method for assessing the effect of an inhibitor on the viability of human cell lines.
Objective: To evaluate the toxicity of the inhibitor against mammalian cells to determine its selectivity.
Materials:
-
Human cell line (e.g., HEK293)
-
Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Meso-DAP pathway inhibitor stock solution
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the human cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor and incubate for 24-72 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the inhibitor's cytotoxic concentration (e.g., CC50).
Visualizing Pathways and Workflows
Diagrams are essential for illustrating the complex relationships in metabolic pathways and experimental designs.
Caption: The meso-DAP biosynthetic pathway variants in bacteria.
Caption: A logical workflow for validating the specificity of meso-DAP pathway inhibitors.
By employing a combination of these biochemical, microbiological, and cell-based assays, researchers can confidently establish the specificity of novel meso-DAP pathway inhibitors, a critical step towards developing new and effective antibacterial agents.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Meso-Dap and Lysine Biosynthesis: Targeting DHDP Synthase : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 7. A new robust kinetic assay for DAP epimerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Small-Molecule Inhibitors against Meso-2, 6-Diaminopimelate Dehydrogenase from Porphyromonas gingivalis | PLOS One [journals.plos.org]
- 10. Identification of Small-Molecule Inhibitors against Meso-2, 6-Diaminopimelate Dehydrogenase from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Meso-Diaminopimelic Acid (meso-DAP) Content in Different Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
Meso-diaminopimelic acid (meso-DAP) is a unique amino acid and a crucial component of the peptidoglycan (PG) cell wall in many bacteria. Its presence or absence, as well as its relative abundance, are key chemotaxonomic markers that differentiate bacterial species. This guide provides a comparative analysis of meso-DAP content across various bacteria, supported by experimental data and detailed methodologies for its quantification. Understanding the distribution and abundance of meso-DAP is critical for the development of novel antimicrobial agents that target bacterial cell wall synthesis.
Comparative Meso-DAP Content in Selected Bacterial Species
The following table summarizes the presence and relative content of meso-DAP in the peptidoglycan of several key bacterial species. While precise quantitative values can vary depending on growth conditions and analytical methods, this table provides a general overview for comparative purposes.
| Bacterial Species | Gram Stain | Peptidoglycan Type | Meso-DAP Presence | Typical Meso-DAP Content in Peptidoglycan |
| Escherichia coli | Gram-Negative | A1γ | + | High |
| Pseudomonas aeruginosa | Gram-Negative | A1γ | + | High |
| Bacillus subtilis | Gram-Positive | A1γ | + | Moderate |
| Mycobacterium tuberculosis | Acid-Fast | A1γ | + | High |
| Staphylococcus aureus | Gram-Positive | A3α (L-Lys type) | - | Absent |
| Streptococcus pneumoniae | Gram-Positive | A3α (L-Lys type) | - | Absent |
| Chlamydia trachomatis | Gram-Negative (atypical) | A1γ | + | Present |
Note: The peptidoglycan type refers to the classification system based on the amino acid composition of the peptide bridge. The A1γ type is characterized by a direct cross-linkage involving meso-DAP. In contrast, the A3α type, common in many Gram-positive bacteria, utilizes L-lysine instead of meso-DAP for cross-linkage.
Experimental Protocols for Meso-DAP Quantification
The accurate quantification of meso-DAP is essential for comparative studies. The most common and reliable method involves the hydrolysis of bacterial cell walls followed by chromatographic analysis.
Protocol: Quantification of Meso-DAP using High-Performance Liquid Chromatography (HPLC)
This protocol outlines the key steps for the analysis of meso-DAP in bacterial cell walls.
1. Bacterial Cell Culture and Harvesting:
-
Cultivate the bacterial species of interest under standard laboratory conditions to the mid-logarithmic growth phase.
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) to remove residual media components.
2. Peptidoglycan Isolation and Hydrolysis:
-
Resuspend the cell pellet in a suitable buffer and disrupt the cells using mechanical methods (e.g., bead beating, sonication) or enzymatic lysis (e.g., lysozyme (B549824) treatment).
-
Isolate the crude peptidoglycan fraction by differential centrifugation and treatment with detergents (e.g., sodium dodecyl sulfate (B86663) - SDS) to remove proteins and lipids.
-
Thoroughly wash the isolated peptidoglycan with distilled water to remove any remaining SDS.
-
Hydrolyze the purified peptidoglycan by resuspending the pellet in 6 M HCl and incubating at 100-110°C for 4-18 hours. This process breaks down the peptidoglycan into its constituent amino acids and amino sugars.
-
Remove the HCl from the hydrolysate by evaporation under a stream of nitrogen or by using a vacuum concentrator.
3. Derivatization of Amino Acids:
-
The amino acids in the hydrolysate are typically derivatized to enable their detection by HPLC with fluorescence or UV detectors. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol-containing reagent (e.g., N-acetyl-L-cysteine).
-
Reconstitute the dried hydrolysate in a suitable buffer and mix with the OPA derivatizing reagent. Allow the reaction to proceed for a specific time according to the reagent manufacturer's instructions.
4. HPLC Analysis:
-
Inject the derivatized sample into a reverse-phase HPLC system equipped with a C18 column.
-
Separate the amino acids using a gradient elution program with a mobile phase typically consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detect the derivatized amino acids using a fluorescence detector (excitation ~340 nm, emission ~450 nm for OPA derivatives) or a UV detector.
-
Identify and quantify the meso-DAP peak by comparing its retention time and peak area to that of a known standard of meso-DAP.
5. Data Analysis:
-
Construct a standard curve using known concentrations of meso-DAP to determine the concentration of meso-DAP in the samples.
-
Express the meso-DAP content as a percentage of the total cell dry weight or as a molar ratio relative to other peptidoglycan components like muramic acid or glucosamine.
Signaling Pathways and Experimental Workflows
Visualizing the biochemical pathways and experimental procedures can aid in understanding the role of meso-DAP and the methods used to study it.
Caption: Biosynthetic pathway of meso-diaminopimelic acid and its incorporation into peptidoglycan or conversion to lysine.
Caption: Experimental workflow for the quantification of meso-DAP from bacterial cells using HPLC.
Validating Bacterial Biomass: A Comparative Guide to an Essential Marker
For researchers, scientists, and professionals in drug development, the accurate quantification of bacterial biomass is a critical aspect of experimental design and data interpretation. This guide provides a comprehensive comparison of meso-diaminopimelic acid (meso-DAP) as a bacterial biomass marker against other common methodologies. By presenting supporting experimental data, detailed protocols, and clear visual aids, this document serves as a practical resource for selecting the most appropriate method for your research needs.
Introduction to Bacterial Biomass Quantification
Measuring bacterial biomass is fundamental to a wide range of applications, from monitoring fermentation processes and assessing the efficacy of antimicrobial agents to understanding microbial ecology and host-pathogen interactions. The ideal biomass marker should be specific to bacteria, present in a relatively constant proportion of the cell mass, and easily and accurately quantifiable.
Meso-diaminopimelic acid (meso-DAP) is a unique amino acid component of the peptidoglycan cell wall of most Gram-negative bacteria and some Gram-positive bacteria.[1] Its absence in archaea and eukaryotes makes it a highly specific marker for bacterial presence and biomass. This guide will delve into the validation of meso-DAP as a bacterial biomass marker and compare its performance with other established techniques.
Head-to-Head Comparison of Bacterial Biomass Quantification Methods
The selection of a bacterial quantification method depends on various factors, including the sample type, the required sensitivity and accuracy, and the available equipment. Below is a comparative overview of the meso-DAP assay and other common methods.
| Method | Principle | Specificity | Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| meso-DAP Assay (HPLC) | Quantification of meso-DAP, a bacterial cell wall component, typically by High-Performance Liquid Chromatography (HPLC) after acid hydrolysis. | High (specific to bacteria containing meso-DAP). | High | Low to Medium | High specificity for bacteria; distinguishes from non-bacterial organic matter. | Not all bacteria contain meso-DAP; requires specialized equipment (HPLC); can be labor-intensive. |
| Dry Weight/Wet Weight | Gravimetric measurement of cell mass after drying or centrifugation. | Low | Low | Low | Simple and direct. | Insensitive for low biomass samples; non-specific (measures all particulate matter); prone to inaccuracies. |
| Direct Microscopic Count | Manual or automated counting of cells in a known volume using a microscope and a counting chamber. | Moderate (visual identification) | Medium | Low | Rapid estimation of total cell numbers. | Cannot distinguish between live and dead cells; tedious and prone to user error; difficult for motile bacteria.[2] |
| Plate Counts (CFU) | Enumeration of viable cells that can form colonies on a solid medium. | High (for culturable bacteria) | High | Low | Measures only viable and culturable cells. | Time-consuming; underestimates total biomass as it excludes viable but non-culturable (VBNC) and dead cells. |
| Turbidity (Optical Density) | Measurement of light scattering by a cell suspension, which is proportional to cell concentration. | Low | Low to Medium | High | Rapid and non-destructive. | Indirect measurement; insensitive at low cell densities; both live and dead cells contribute to turbidity, leading to potential overestimation.[3] |
| DNA/RNA Quantification | Measurement of total nucleic acid content, often using fluorescent dyes or qPCR. | Moderate (can be made specific with qPCR) | High | High | Highly sensitive; can be adapted for specific taxa using qPCR. | Does not distinguish between live and dead cells (unless combined with viability dyes); DNA/RNA content can vary with growth phase. |
| ATP Measurement | Quantification of adenosine (B11128) triphosphate (ATP), an indicator of metabolic activity. | High (for viable cells) | High | High | Measures only viable, metabolically active cells. | ATP levels can fluctuate rapidly; requires efficient extraction. |
| Flow Cytometry | High-throughput analysis of individual cells as they pass through a laser beam. | High (with specific staining) | High | High | Rapid and can provide information on cell size, viability, and specific populations with fluorescent labeling. | Requires expensive equipment and specialized expertise. |
Performance Data: A Quantitative Look
While direct quantitative comparisons of the meso-DAP assay against all other methods in a single study are scarce, the following table summarizes typical performance characteristics gleaned from various studies.
| Parameter | meso-DAP Assay (HPLC) | Plate Counts (CFU) | Turbidity (OD600) | DNA Quantification (qPCR) | Flow Cytometry |
| Limit of Detection | ~10^4 - 10^5 cells/mL | ~10 - 100 cells/mL (for the plated volume) | ~10^6 - 10^7 cells/mL | ~10^2 - 10^3 gene copies/reaction | ~10^3 - 10^4 cells/mL |
| Linear Range | Wide, typically several orders of magnitude | Limited by colony crowding | Narrow, typically OD 0.1 - 1.0 | Wide, typically 6-8 orders of magnitude | Wide, several orders of magnitude |
| Precision (CV%) | < 10% | 15 - 30% | < 5% (at optimal OD) | < 15% | < 5% |
| Accuracy | High | Can be low due to VBNC cells | Moderate, affected by cell size and shape | High (for target gene) | High |
Experimental Protocols
Protocol for meso-DAP Quantification by HPLC
This protocol outlines the general steps for quantifying meso-DAP in bacterial samples. Optimization may be required for specific sample types.
1. Sample Preparation and Hydrolysis: a. Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes). b. Wash the cell pellet twice with deionized water to remove media components. c. Lyophilize the cell pellet to determine the dry weight. d. Resuspend a known amount of dried cells (e.g., 5-10 mg) in 6 M HCl. e. Hydrolyze the sample at 110°C for 16-24 hours in a sealed, anaerobic tube. f. After hydrolysis, cool the sample and remove the HCl by evaporation under a stream of nitrogen or by using a vacuum concentrator. g. Reconstitute the dried hydrolysate in a known volume of HPLC-grade water or a suitable buffer.
2. Derivatization (Pre-column): a. To a specific volume of the reconstituted hydrolysate, add a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) to form fluorescent derivatives of the amino acids. b. The reaction is typically carried out at room temperature for a short period (e.g., 1-2 minutes) before injection into the HPLC system.
3. HPLC Analysis: a. HPLC System: A reverse-phase HPLC system equipped with a fluorescence detector is required. b. Column: A C18 column is commonly used. c. Mobile Phase: A gradient of two solvents is typically used, for example, Solvent A (e.g., sodium acetate (B1210297) buffer with tetrahydrofuran) and Solvent B (e.g., methanol). The gradient is optimized to separate the meso-DAP derivative from other amino acids. d. Detection: The fluorescence detector is set to the appropriate excitation and emission wavelengths for the OPA derivatives (e.g., Ex: 340 nm, Em: 450 nm). e. Quantification: A standard curve is generated using known concentrations of pure meso-DAP that have undergone the same derivatization procedure. The concentration of meso-DAP in the sample is determined by comparing its peak area to the standard curve.
Mandatory Visualizations
Diagrams of Key Pathways and Workflows
To provide a clearer understanding of the underlying principles and procedures, the following diagrams have been generated using Graphviz.
Caption: Biosynthetic pathway of meso-diaminopimelic acid (meso-DAP) in bacteria.
Caption: Experimental workflow for the quantification of meso-DAP by HPLC.
References
A Comparative Guide to the Synthesis of meso-Diaminopimelic Acid (meso-DAP)
For Researchers, Scientists, and Drug Development Professionals
meso-Diaminopimelic acid (meso-DAP) is a crucial component of the peptidoglycan cell wall in many bacteria, making its biosynthetic pathways attractive targets for novel antibiotics. Furthermore, as a key chiral building block, access to enantiomerically pure meso-DAP is essential for the development of various pharmaceuticals and research tools. This guide provides a comparative overview of the prominent chemical and biosynthetic routes for obtaining meso-DAP, with a focus on their efficacy, supported by experimental data.
Chemical Synthesis Routes: A Quantitative Comparison
Several stereoselective chemical synthesis strategies for meso-DAP have been developed. The following table summarizes the key quantitative data for some of the most effective methods, allowing for a direct comparison of their efficiency.
| Synthesis Route | Key Reaction(s) | Starting Material(s) | Number of Steps (Overall) | Overall Yield (%) | Purity/Stereoselectivity | Reference(s) |
| From Enone-Derived α-Amino Acids | Stereoselective Reduction, Overman Rearrangement | Enone-derived α-amino acid | ~9 | ~22% | High (diastereomeric ratio of 8:1 in key reduction step) | [1] |
| Cross-Metathesis | Olefin Cross-Metathesis, Hydrogenation | Garner aldehyde-derived vinyl glycine, Protected allyl glycine | ~9 (for N-acyl iE-DAP) | 22-29% (for N-acyl iE-DAP) | High | [2][3] |
| Suzuki Coupling | Suzuki Coupling, Asymmetric Hydrogenation | Garner aldehyde-derived alkene, N-Boc-serine derived bromoenamide | ~7 | Not explicitly stated for overall route | High (single diastereomer reported in hydrogenation) | [4] |
| From L-Glutamic Acid | Not specified in detail | L-Glutamic Acid | Not specified in detail | Not specified in detail | Stereospecific | [4] |
| From D-Serine | Not specified in detail | D-Serine | Not specified in detail | Not specified in detail | Stereospecific | [4] |
Biosynthetic Routes: Harnessing Microbial Metabolism
Bacteria and plants synthesize meso-DAP through several distinct enzymatic pathways, all originating from L-aspartate and pyruvate. These pathways converge at the formation of L-2,3,4,5-tetrahydrodipicolinate (THDPA) and then diverge. The primary pathways include the succinylase, acetylase, dehydrogenase, and aminotransferase routes.
From an industrial and drug development perspective, leveraging these pathways in microbial fermentation offers a scalable and potentially more sustainable alternative to chemical synthesis. The dehydrogenase pathway is particularly noteworthy for its efficiency, converting THDPA to meso-DAP in a single step.
While direct production titers for meso-DAP are not widely reported, the production of its direct downstream product, L-lysine, in engineered strains of Corynebacterium glutamicum highlights the high efficiency of these pathways. By enhancing the dehydrogenase pathway, L-lysine titers of up to 189 ± 8.7 g/L have been achieved in fed-batch fermentations[5][6]. This demonstrates the significant potential of microbial fermentation for producing large quantities of meso-DAP or its derivatives.
Experimental Protocols
Synthesis of meso-DAP via Cross-Metathesis
This method utilizes a Grubbs catalyst for a key carbon-carbon bond formation. The following is a summarized protocol based on published procedures[2][3].
Step 1: Cross-Metathesis To a solution of N-Cbz-(R)-allylglycine benzyl (B1604629) ester and (Z)-(S)-N-Boc-2,2-dimethyl-4-(1-propenyl)oxazolidine in dry dichloromethane, the second-generation Grubbs catalyst is added. The mixture is refluxed for several hours. After evaporation of the solvent, the residue is purified by chromatography to yield the cross-metathesis product. A yield of 76% has been reported for this step[7].
Step 2: Hydrogenation The product from the previous step is dissolved in ethyl acetate, and Platinum(IV) oxide (PtO₂) is added as a catalyst. The mixture is stirred under a hydrogen atmosphere for several hours. After filtration through Celite, the solvent is evaporated to provide the hydrogenated product. A yield of 97% has been reported for this step[3].
Step 3: Hydrolysis and Oxidation The hydrogenated product is treated with p-toluenesulfonic acid in aqueous methanol (B129727) to hydrolyze the amino acetal, yielding an alcohol. This alcohol is then oxidized using TEMPO to the corresponding carboxylic acid, which is subsequently esterified to yield the fully protected meso-DAP. A combined yield of 81% for the hydrolysis and 94% for the oxidation/esterification has been reported[2][7].
Stereoselective Synthesis of meso-DAP from an Enone-Derived α-Amino Acid
This route establishes the stereochemistry through a substrate-controlled reduction of a ketone[1].
Step 1: Stereoselective Reduction The starting enone is dissolved in an appropriate solvent and cooled to -78°C. A solution of L-selectride is added dropwise, and the reaction is stirred for several hours. The reaction is quenched, and the product is extracted and purified by column chromatography to yield the corresponding allylic alcohol. A yield of 75% with an 8:1 diastereomeric ratio has been reported[1].
Step 2: Overman Rearrangement The allylic alcohol is reacted with trichloroacetonitrile (B146778) in the presence of a catalytic amount of DBU to form an allylic trichloroacetimidate. This intermediate undergoes a thermal Overman rearrangement to yield the allylic trichloroacetamide (B1219227). A combined yield of 77% over these two steps has been reported[3].
Step 3: Hydrogenation and Reduction The allylic trichloroacetamide is subjected to hydrogenation with palladium on carbon under basic conditions to simultaneously reduce the alkene and the trichloroacetamide to a saturated N-acetyl derivative.
Step 4: Arene Oxidation and Esterification The final steps involve a ruthenium-catalyzed arene oxidation to form the carboxylic acid, followed by esterification to give the fully protected meso-DAP analogue. A yield of 65% over these final two steps has been reported[1].
Visualizing the Pathways
To better understand the relationships between the different synthesis strategies, the following diagrams illustrate the biosynthetic pathways and a general workflow for chemical synthesis.
Caption: Biosynthetic pathways for meso-DAP synthesis.
Caption: General workflow for chemical synthesis of meso-DAP.
Conclusion
The choice of a synthesis route for meso-DAP depends heavily on the desired scale, purity requirements, and available resources. Chemical synthesis routes offer precise control over stereochemistry and are well-suited for producing orthogonally protected derivatives for peptide synthesis and other research applications. However, they often involve multiple steps and can have moderate overall yields.
Biosynthetic routes, particularly those leveraging the dehydrogenase pathway in engineered microorganisms, present a highly efficient and scalable alternative for the large-scale production of meso-DAP and its downstream product, L-lysine. For drug development professionals, understanding both the chemical and biological synthesis landscapes is crucial for making informed decisions regarding the supply of this vital chiral building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. A Facile Synthesis of Fully Protected meso-Diaminopimelic Acid (DAP) and Its Application to the Preparation of Lipophilic N-Acyl iE-DAP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reconstruction of the Diaminopimelic Acid Pathway to Promote L-lysine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fed-batch Fermentation - Creative Biogene [microbiosci.creative-biogene.com]
Validating a Novel High-Throughput Screening Assay for DAP Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated high-throughput screening (HTS) assay for Death-Associated Protein (DAP) kinase inhibitors against established alternative methods. Experimental data, detailed protocols, and visual workflows are presented to aid researchers in selecting and implementing robust screening platforms for the discovery of novel therapeutic agents targeting DAP kinase.
Introduction to DAP Kinase and its Therapeutic Potential
Death-Associated Protein Kinase (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a crucial role in multiple cell death pathways, including apoptosis and autophagy.[1][2] Its involvement in various cellular processes makes it a significant target in drug discovery, particularly for conditions like cancer and neurodegenerative diseases.[3][4] DAPK1 exerts its pro-apoptotic effects by suppressing integrin functions and activating a p53-dependent apoptotic pathway.[5] The development of potent and selective DAPK1 inhibitors requires robust and reliable high-throughput screening (HTS) assays to identify promising lead compounds from large chemical libraries.[6][7]
Comparison of High-Throughput Screening Assays for DAP Kinase
The selection of an appropriate HTS assay is critical for the success of a drug discovery campaign. Key considerations include the assay's sensitivity, dynamic range, and susceptibility to artifacts.[8][9] This guide focuses on a newly validated luminescence-based assay and compares its performance with other commonly used kinase assay technologies.
Biochemical assays are ideal for initial HTS to identify molecules that directly interact with the target protein.[10] These are often followed by cell-based assays to confirm the activity of hits in a more physiologically relevant context.[10][11]
Table 1: Comparison of HTS Assay Performance for DAP Kinase Inhibitors
| Assay Technology | Principle | Signal-to-Background (S/B) Ratio | Z'-Factor | Throughput | Cost | Key Advantages | Key Disadvantages |
| Newly Validated Luminescence Assay (e.g., ADP-Glo™) | Measures ADP production via a coupled luciferase reaction.[12][13] | > 10[6] | > 0.7[6] | High (384/1536-well) | Moderate | High sensitivity, broad dynamic range, universal for kinases.[14][15] | Indirect measurement, potential for luciferase inhibitors. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer upon binding to the kinase. | 2 - 5 | 0.5 - 0.7 | High (384/1536-well) | Moderate | Homogeneous format, direct binding measurement. | Requires a suitable fluorescent probe, potential for compound interference. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., LanthaScreen™, Z'-LYTE™) | Measures FRET between a donor and acceptor fluorophore upon substrate phosphorylation or inhibitor binding.[11][16] | 5 - 15 | > 0.6[16] | High (384/1536-well) | High | Ratiometric measurement reduces well-to-well variability, robust.[17] | Requires specific antibodies or labeled substrates, can be complex to develop.[17] |
| Radiometric Assay | Measures the incorporation of radioactively labeled phosphate (B84403) ([³²P] or [³³P]) into a substrate.[7][18] | > 20 | > 0.8 | Low to Medium (96/384-well) | Low (reagents), High (disposal) | "Gold standard", direct measurement of enzymatic activity.[7] | Safety and disposal concerns, lower throughput. |
Key Performance Metrics for HTS Assay Validation
A robust HTS assay must undergo rigorous validation to ensure the reliability of screening data.[19] The two most critical parameters are the Z'-factor and the Signal-to-Background (S/B) ratio.[20][21]
-
Z'-Factor: This statistical parameter assesses the quality of an HTS assay by quantifying the separation between the distributions of the positive and negative controls.[20][22] The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.[20]
Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|[22]
-
Signal-to-Background (S/B) Ratio: This metric compares the signal produced by the positive control to the signal of the negative control, indicating the dynamic range of the assay.[2][8]
Formula: S/B = μp / μn
A high S/B ratio is desirable as it indicates a clear distinction between an active and inactive compound.
DAP Kinase Signaling Pathway
DAP kinase is a central regulator of cell death. The following diagram illustrates a simplified signaling cascade initiated by DAP kinase.
References
- 1. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 3. Designing High-Throughput Experiments Using Microplate Technology [labx.com]
- 4. researchgate.net [researchgate.net]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. promega.de [promega.de]
- 13. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. landing.reactionbiology.com [landing.reactionbiology.com]
- 15. DAPK1 Kinase Enzyme System [promega.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. assay.dev [assay.dev]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. Z-factor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Kinetics of Key Diaminopimelate (DAP) Pathway Enzymes
For researchers, scientists, and drug development professionals, a thorough understanding of the kinetic properties of enzymes within the Diaminopimelate (DAP) pathway is crucial for the development of novel antimicrobial agents. This guide provides a comparative overview of the kinetics of four key enzymes in this essential bacterial pathway: Dihydrodipicolinate Synthase (DHDPS), Dihydrodipicolinate Reductase (DHDPR), Tetrahydrodipicolinate N-succinyltransferase (DapD), and N-succinyl-L,L-diaminopimelate aminotransferase (DapC).
The DAP pathway is responsible for the biosynthesis of lysine, an essential amino acid, and meso-diaminopimelate (m-DAP), a critical component of the peptidoglycan cell wall in most bacteria. As this pathway is absent in mammals, its enzymes represent attractive targets for the development of new antibiotics. This guide summarizes key kinetic parameters, details common experimental protocols for their determination, and provides visual representations of the pathway and experimental workflows to facilitate a deeper understanding of these vital enzymatic processes.
Comparative Kinetics of DAP Pathway Enzymes
The kinetic parameters—Michaelis constant (Km), maximum velocity (Vmax), catalytic constant (kcat), and catalytic efficiency (kcat/Km)—provide insights into the substrate affinity, turnover rate, and overall efficiency of an enzyme. The following tables summarize these parameters for DHDPS, DHDPR, and DapD from various bacterial species.
It is important to note that direct comparisons of kinetic values should be made with caution, as experimental conditions such as pH, temperature, and buffer composition can significantly influence enzyme activity.
Dihydrodipicolinate Synthase (DHDPS)
DHDPS catalyzes the first committed step in the DAP pathway, the condensation of (S)-aspartate-β-semialdehyde (ASA) and pyruvate (B1213749).
| Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions | Reference |
| Escherichia coli | Pyruvate | 0.57 | - | - | - | pH 8.0 | [1] |
| DL-ASA | 0.55 | - | - | - | pH 8.0 | [1] | |
| Mycobacterium tuberculosis | Pyruvate | 0.17 ± 0.01 | 4.42 ± 0.08 | - | - | pH 8.25, 30°C | [2] |
| (S)-ASA | 0.43 ± 0.02 | 4.42 ± 0.08 | - | - | pH 8.25, 30°C | [2] | |
| Campylobacter jejuni | Pyruvate | - | - | - | - | pH 8.0 | [3] |
| (S)-ASA | - | - | - | - | pH 8.0 | [3] |
Dihydrodipicolinate Reductase (DHDPR)
DHDPR catalyzes the NADPH-dependent reduction of dihydrodipicolinate to tetrahydrodipicolinate.
| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions | Reference |
| Thermotoga maritima | NADPH | 160 | - | - | - | 30°C and 45°C | [4] |
| Mycobacterium tuberculosis | NADH | 3.2 ± 0.4 | - | - | - | - | [5] |
| NADPH | 11.8 ± 1.5 | - | - | - | - | [5] |
Tetrahydrodipicolinate N-succinyltransferase (DapD)
DapD is responsible for the succinylation of tetrahydrodipicolinate, a key step in the succinylase branch of the DAP pathway.
| Organism | Substrate | Km (mM) | Vmax (U/ml) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions | Reference |
| Serratia marcescens | 2-aminopimelate (analog) | 1.8 ± 0.5 | - | - | - | - | [6] |
| Succinyl-CoA | 0.087 ± 0.030 | - | - | - | - | [6] | |
| Corynebacterium glutamicum | 2-aminopimelate (analog) | - | - | - | - | pH 8.0 | [6] |
N-succinyl-L,L-diaminopimelate aminotransferase (DapC)
DapC catalyzes the transfer of an amino group to N-succinyl-2-amino-6-oxopimelate to form N-succinyl-L,L-diaminopimelate. Comprehensive kinetic data for DapC is less readily available in the literature compared to other DAP pathway enzymes. Structural and genetic studies have been more common.[3][7] Further targeted kinetic characterization of DapC from various pathogenic bacteria is warranted to support drug discovery efforts.
Experimental Protocols
The kinetic characterization of DAP pathway enzymes commonly employs coupled spectrophotometric assays. These assays link the reaction of interest to a second, NAD(P)H-dependent reaction that results in a measurable change in absorbance at 340 nm.
General Coupled Enzyme Assay Protocol
-
Reaction Mixture Preparation: A typical reaction mixture is prepared in a quartz cuvette containing buffer at the optimal pH for the enzyme, the necessary substrates for the primary enzyme (except for the one being varied for kinetic analysis), the coupling enzyme, and the co-substrate for the coupling enzyme (e.g., NADH or NADPH).
-
Pre-incubation: The reaction mixture is pre-incubated at the desired temperature to ensure all components reach thermal equilibrium.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate of interest or the primary enzyme.
-
Spectrophotometric Monitoring: The change in absorbance at 340 nm is monitored over time using a spectrophotometer. The initial linear rate of the reaction is used for kinetic calculations.
-
Data Analysis: The initial rates are plotted against the varying substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.
Detailed Protocol for Dihydrodipicolinate Synthase (DHDPS) Assay
This assay couples the production of dihydrodipicolinate by DHDPS to its reduction by DHDPR, which consumes NADH.
-
Reagents:
-
Buffer: 150 mM HEPES, pH 7.5-8.0
-
Substrates: Pyruvate (varied concentrations), (S)-aspartate-β-semialdehyde (ASA) (fixed, saturating concentration)
-
Coupling Enzyme: Dihydrodipicolinate Reductase (DHDPR) in excess
-
Co-substrate: 0.2 mM NADH
-
Enzyme: DHDPS (limiting concentration)
-
-
Procedure:
-
Prepare the reaction mixture in a cuvette with HEPES buffer, ASA, DHDPR, and NADH.
-
Add varying concentrations of pyruvate to different cuvettes.
-
Pre-incubate the mixture at 25°C or 37°C.
-
Initiate the reaction by adding a small, fixed amount of DHDPS.
-
Immediately monitor the decrease in absorbance at 340 nm.
-
Calculate the initial velocity from the linear portion of the absorbance vs. time plot.
-
Detailed Protocol for Dihydrodipicolinate Reductase (DHDPR) Assay
This is a direct assay that monitors the consumption of NADPH as DHDPR reduces its substrate.[5]
-
Reagents:
-
Buffer: Appropriate buffer for the specific DHDPR being studied (e.g., Tris-HCl or HEPES).
-
Substrate: Dihydrodipicolinate (DHDP) (varied concentrations)
-
Co-substrate: NADPH (fixed, saturating concentration)
-
Enzyme: DHDPR (limiting concentration)
-
-
Procedure:
-
Prepare the reaction mixture in a cuvette with buffer and NADPH.
-
Add varying concentrations of DHDP to different cuvettes.
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding DHDPR.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the initial velocity.
-
Detailed Protocol for Tetrahydrodipicolinate N-succinyltransferase (DapD) Assay
The activity of DapD can be measured by monitoring the release of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a colored product that absorbs at 412 nm.
-
Reagents:
-
Buffer: 0.1 M Tris-HCl, pH 8.0
-
Substrates: Tetrahydrodipicolinate (or an analog like 2-aminopimelate) (varied concentrations), Succinyl-CoA (fixed, saturating concentration)
-
Chromogen: 0.5 mM DTNB
-
Enzyme: DapD (limiting concentration)
-
-
Procedure:
-
Prepare the reaction mixture in a cuvette with buffer, Succinyl-CoA, and DTNB.
-
Add varying concentrations of the amino substrate to different cuvettes.
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding DapD.
-
Monitor the increase in absorbance at 412 nm.
-
Calculate the initial velocity.
-
Visualizing the DAP Pathway and Experimental Workflow
To further aid in the understanding of the DAP pathway and the experimental procedures used to study its enzymes, the following diagrams are provided.
Caption: The Diaminopimelate (DAP) biosynthetic pathway.
Caption: A typical workflow for a coupled enzyme kinetic assay.
References
- 1. Is N-acetylornithine aminotransferase the real N-succinyl-ll-diaminopimelate aminotransferase in Escherichia coli and Mycobacterium smegmatis? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. uniprot.org [uniprot.org]
- 3. pnas.org [pnas.org]
- 4. L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. l,l-diaminopimelate aminotransferase, a trans-kingdom enzyme shared by Chlamydia and plants for synthesis of diaminopimelate/lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The three-dimensional structure of N-succinyldiaminopimelate aminotransferase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of the N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE) alternate substrate analog N,N-dimethyl-l,l-SDAP - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Immunomodulatory Activity of meso-DAP and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunomodulatory activity of meso-diaminopimelic acid (meso-DAP) and its various analogs. Supported by experimental data, this document delves into their mechanism of action, comparative potencies, and the experimental protocols for their evaluation.
Meso-diaminopimelic acid (meso-DAP) is a unique amino acid component of peptidoglycan in the cell walls of most Gram-negative and some Gram-positive bacteria. It serves as a critical pathogen-associated molecular pattern (PAMP) recognized by the intracellular pattern recognition receptor, Nucleotide-Binding Oligomerization Domain-containing protein 1 (NOD1). This recognition triggers a signaling cascade that culminates in the production of pro-inflammatory cytokines and chemokines, thereby initiating an innate immune response. The immunomodulatory potential of meso-DAP and its synthetic analogs is a burgeoning area of research for the development of novel vaccine adjuvants, immunotherapies, and anti-inflammatory agents.
Mechanism of Action: The NOD1 Signaling Pathway
The immunomodulatory activity of meso-DAP and its analogs is primarily mediated through the activation of the NOD1 signaling pathway. Upon entering the host cell cytoplasm, meso-DAP or its active analog, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), is directly recognized by the leucine-rich repeat (LRR) domain of NOD1.[1][2] This binding event induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (also known as RICK).[3] The subsequent activation of RIPK2 initiates two major downstream signaling cascades: the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways.[4] Activation of these pathways results in the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., IL-8), which are crucial for orchestrating the innate immune response.[3][4]
NOD1 Signaling Pathway
Comparative Analysis of meso-DAP and its Analogs
The immunomodulatory activity of meso-DAP analogs is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed key structural features required for potent NOD1 agonism.
| Compound/Analog Class | Structure/Modification | Relative NOD1 Agonist Activity | Key Findings | References |
| meso-DAP | Core structure | Baseline | Generally weaker than known NOD1 agonists like iE-DAP.[1] | [1] |
| iE-DAP (γ-D-glutamyl-meso-DAP) | Dipeptide of D-glutamic acid and meso-DAP | More potent than meso-DAP | Minimal structural motif for NOD1 activation.[1][5] | [1][5] |
| Stereoisomers | LL-DAP, DD-DAP | Slightly active to inactive | The meso configuration of DAP is critical for NOD1 recognition.[1] | [1] |
| Lanthionine | Thioether analog of DAP | Active | Recognized by NOD1, suggesting some flexibility in the diamino acid structure.[1] | [1] |
| Acylated Derivatives (e.g., C12-iE-DAP) | Addition of a lauroyl (C12) group to the glutamic acid of iE-DAP | Highly potent (100-1000 fold > iE-DAP) | Lipophilic modifications significantly enhance NOD1 agonistic activity.[3][6] | [3][6] |
| Conformationally Constrained Analogs | Introduction of isoxazoline (B3343090) or pyridine (B92270) heterocycles to the DAP side chain | Abrogated/Significantly reduced | Constraining the terminal amino group of meso-DAP generally leads to a loss of NOD1 activation.[6][7] | [6][7] |
| DAP Carboxyl Group Esterification | Esterification of the carboxyl groups on DAP | Active | Tolerated modification, resulting in more lipophilic and active analogs.[8][9] | [8][9] |
| DAP Amine/Carboxyl Deletions | Substitution with mono-aminopimelic acid or cadaverine | Inactive | Both the free amine and carboxyl groups on DAP are crucial for activity.[8][9] | [8][9] |
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
Experimental Workflow for In Vitro Assessment
General In Vitro Experimental Workflow
Protocol 1: NF-κB Activation in HEK-Blue™ hNOD1 Cells
This assay quantifies the activation of the NF-κB pathway in response to NOD1 agonists using a secreted embryonic alkaline phosphatase (SEAP) reporter system.[2][6][10]
Materials:
-
HEK-Blue™ hNOD1 cells (InvivoGen)[2]
-
HEK-Blue™ Detection medium (InvivoGen)[10]
-
meso-DAP and its analogs
-
Positive control: C12-iE-DAP (100 nM)[6]
-
96-well plates
Procedure:
-
Cell Seeding: Plate HEK-Blue™ hNOD1 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of meso-DAP and its analogs in cell culture medium.
-
Cell Stimulation: Remove the old medium from the cells and add 180 µL of fresh medium. Add 20 µL of the compound dilutions to the respective wells. Include a positive control (C12-iE-DAP) and an untreated control.
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.[6]
-
SEAP Detection:
-
Add 20 µL of the cell supernatant to a new 96-well plate.
-
Add 180 µL of HEK-Blue™ Detection medium to each well.
-
Incubate at 37°C for 1-2 hours.
-
-
Data Acquisition: Measure the optical density (OD) at 620-650 nm using a microplate reader.
-
Data Analysis: Normalize the results to the untreated control and express as fold induction of NF-κB activation.
Protocol 2: IL-8 Secretion in Caco-2 Cells
This protocol measures the secretion of the pro-inflammatory chemokine IL-8 from the human intestinal epithelial cell line Caco-2 upon stimulation with NOD1 agonists.[11][12]
Materials:
-
Caco-2 cells
-
meso-DAP and its analogs
-
Positive control: C12-iE-DAP or TNF-α
-
Human IL-8 ELISA kit
-
24-well plates
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells in 24-well plates and grow until they form a confluent monolayer. Differentiate the cells by maintaining them in culture for 14-21 days post-confluence.
-
Compound Preparation: Prepare various concentrations of meso-DAP and its analogs in serum-free cell culture medium.
-
Cell Stimulation: Wash the Caco-2 cell monolayers with PBS and add the compound dilutions. Include a positive control and an untreated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[13]
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C until use.
-
IL-8 ELISA: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of IL-8 (pg/mL or ng/mL) for each sample and compare the levels of IL-8 secretion induced by the different compounds.
Conclusion
The immunomodulatory activity of meso-DAP and its analogs is a promising field for the development of novel therapeutics. The structure-activity relationship studies highlight the stringent structural requirements for potent NOD1 agonism, with the meso configuration of DAP and the presence of both a free amine and carboxyl groups being critical. Lipophilic modifications, such as N-acylation of the glutamic acid residue in iE-DAP, can dramatically enhance potency. Conversely, constraining the flexibility of the DAP side chain often leads to a loss of activity. The provided experimental protocols offer a standardized framework for the continued exploration and comparison of novel meso-DAP analogs, paving the way for the rational design of next-generation immunomodulators.
References
- 1. Meso-diaminopimelic acid and meso-lanthionine, amino acids specific to bacterial peptidoglycans, activate human epithelial cells through NOD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. invivogen.com [invivogen.com]
- 4. mdpi.com [mdpi.com]
- 5. invivogen.com [invivogen.com]
- 6. Synthesis of Conformationally Constrained d-Glu-meso-DAP Analogs as Innate Immune Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Conformationally Constrained d-Glu- meso-DAP Analogs as Innate Immune Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships in Nucleotide Oligomerization Domain-1 (Nod1)-Agonistic γ-Glutamyl-diaminopimelic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. invivogen.com [invivogen.com]
- 11. Nod1 acts as an intracellular receptor to stimulate chemokine production and neutrophil recruitment in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Genomic Guide to the Diaminopimelic Acid Pathway in Bacteria
For Researchers, Scientists, and Drug Development Professionals
The diaminopimelic acid (DAP) pathway is a critical metabolic route in most bacteria, responsible for the biosynthesis of L-lysine, an essential amino acid for protein synthesis, and meso-diaminopimelic acid (meso-DAP), a key component of the peptidoglycan cell wall in many bacterial species. The absence of this pathway in mammals makes it an attractive target for the development of novel antibacterial agents. This guide provides a comparative overview of the different variations of the DAP pathway found in bacteria, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in research and drug discovery efforts.
Four Variations of the Diaminopimelic Acid Pathway
Bacteria have evolved four distinct variations of the DAP pathway to synthesize meso-DAP from L-aspartate. These pathways share the initial steps converting L-aspartate to L-2,3,4,5-tetrahydrodipicolinate (THDPA) but diverge in the subsequent conversion of THDPA to meso-DAP. The four known variants are the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.
The Succinylase Pathway
The succinylase pathway is the most widely distributed variant among bacteria, particularly in Gram-negative bacteria like Escherichia coli.[1] This pathway involves four enzymatic steps to convert THDPA to meso-DAP, utilizing succinylated intermediates.
The Acetylase Pathway
The Dehydrogenase Pathway
The dehydrogenase pathway is a more direct route to meso-DAP, requiring only a single enzymatic step to convert THDPA. This pathway is predominantly found in Gram-positive bacteria, such as Corynebacterium glutamicum and some Bacillus species.[2][3]
The Aminotransferase Pathway
The aminotransferase pathway, also known as the DapL pathway, is the most recently discovered variant. It bypasses the acylation and deacylation steps of the succinylase and acetylase pathways by directly converting THDPA to LL-DAP in a single transamination reaction. This pathway has been identified in various bacteria, including Chlamydia, cyanobacteria, and some archaea.[4][5]
Comparative Analysis of Key Enzymes
The efficiency and regulation of each DAP pathway variant are determined by the kinetic properties of their respective enzymes. The following tables summarize the available kinetic data for key enzymes in the succinylase, dehydrogenase, and aminotransferase pathways from various bacterial species. Data for the acetylase pathway is currently limited.
Table 1: Kinetic Parameters of Enzymes in the Succinylase Pathway
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| DapA (Dihydrodipicolinate Synthase) | Escherichia coli | Pyruvate (B1213749) | 0.15 ± 0.01 | - | - |
| L-aspartate-β-semialdehyde | 0.12 ± 0.01 | - | - | ||
| Mycobacterium tuberculosis | Pyruvate | 0.17 ± 0.01 | - | - | |
| L-aspartate-β-semialdehyde | 0.43 ± 0.02 | - | - | ||
| Thermotoga maritima | Pyruvate | 0.45 | 56 | 1.2 x 105 | |
| L-aspartate-4-semialdehyde | 0.07 | 56 | 8.0 x 105 | ||
| DapB (Dihydrodipicolinate Reductase) | Mycobacterium tuberculosis | NADH | 0.0032 ± 0.0004 | - | - |
| NADPH | 0.0118 ± 0.0015 | - | - | ||
| DapD (Tetrahydrodipicolinate N-succinyltransferase) | Serratia marcescens | 2-Aminopimelate | 1.9 ± 0.26 | - | - |
| Succinyl-CoA | 0.087 ± 0.015 | - | - | ||
| DapE (N-succinyl-L,L-diaminopimelate desuccinylase) | Haemophilus influenzae | N-succinyl-L,L-DAP | 1.3 | 200 | 1.5 x 105 |
| Acinetobacter baumannii | N-succinyl-L,L-DAP | 1.4 ± 0.3 | 1.5 ± 0.5 | 1.1 x 103 | |
| DapF (Diaminopimelate Epimerase) | Escherichia coli | LL-DAP | - | - | - |
Note: Data is compiled from various sources and experimental conditions may differ.
Table 2: Kinetic Parameters of Diaminopimelate Dehydrogenase (Ddh)
| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | |---|---|---|---|---|---| | Corynebacterium glutamicum | meso-DAP | 3.1 | - | - | | Bacillus sphaericus | meso-DAP | 2.5 | - | - | | Symbiobacterium thermophilum | meso-DAP | 1.6 | - | - |
Note: Data is compiled from various sources and experimental conditions may differ.
Table 3: Kinetic Parameters of LL-diaminopimelate Aminotransferase (DapL)
| Organism | Substrate | Km (mM) | Vmax (µmol min-1 mg-1) |
| Methanocaldococcus jannaschii | LL-DAP | 0.0828 ± 0.01 | 0.39 ± 0.01 |
| α-ketoglutarate | 0.42 ± 0.02 | 0.39 ± 0.01 | |
| Chlamydia trachomatis | LL-DAP | 0.1 | 0.25 |
| α-ketoglutarate | 2.6 | 0.25 | |
| Verrucomicrobium spinosum | LL-DAP | 4.0 ± 0.5 | - |
Note: Data is compiled from various sources and experimental conditions may differ. Vmax is reported as specific activity.
Visualizing the DAP Pathway Variations
The following diagrams, generated using Graphviz (DOT language), illustrate the four distinct pathways for diaminopimelic acid biosynthesis in bacteria.
Caption: The Succinylase Pathway for DAP biosynthesis.
Caption: The Acetylase Pathway for DAP biosynthesis.
Caption: The Dehydrogenase Pathway for DAP biosynthesis.
Caption: The Aminotransferase Pathway for DAP biosynthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the comparative genomic study of the DAP pathway.
Enzyme Assays for Kinetic Parameter Determination
This assay couples the DapA reaction with the dihydrodipicolinate reductase (DapB) reaction, monitoring the oxidation of NADH at 340 nm.
-
Principle: DapA catalyzes the condensation of L-aspartate-β-semialdehyde (ASA) and pyruvate to form dihydrodipicolinate (DHDPA). DHDPR then reduces DHDPA to THDPA, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the DapA activity.
-
Reaction Mixture (1 mL):
-
50 mM HEPES buffer, pH 8.0
-
100 mM KCl
-
0.2 mM NADH
-
10 µg/mL Dihydrodipicolinate reductase (DapB)
-
Varying concentrations of L-aspartate-β-semialdehyde (e.g., 0.05-1 mM)
-
Varying concentrations of pyruvate (e.g., 0.1-2 mM)
-
Initiate the reaction by adding purified DapA enzyme.
-
-
Procedure:
-
Prepare the reaction mixture without DapA in a cuvette.
-
Incubate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of purified DapA.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the initial velocity from the linear portion of the curve.
-
Determine Km and kcat by fitting the data to the Michaelis-Menten equation.
-
This assay measures the release of L,L-DAP from N-succinyl-L,L-DAP using a ninhydrin-based colorimetric method.
-
Principle: DapE hydrolyzes N-succinyl-L,L-DAP to L,L-DAP and succinate. The primary amine groups of the released L,L-DAP react with ninhydrin (B49086) to produce a colored compound that can be quantified spectrophotometrically.
-
Reaction Mixture (100 µL):
-
50 mM HEPES buffer, pH 7.5
-
1 mM N-succinyl-L,L-diaminopimelic acid
-
Purified DapE enzyme (e.g., 8 nM final concentration).
-
-
Procedure:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by heating to 95°C for 2 minutes.
-
Add 100 µL of 2% ninhydrin solution in 0.6 M acetic acid.
-
Boil for 7 minutes.
-
Cool on ice and add 500 µL of 50% ethanol.
-
Measure the absorbance at 570 nm.
-
Create a standard curve using known concentrations of L,L-DAP to quantify the product formed.
-
Calculate enzyme activity and kinetic parameters.
-
Functional Complementation Assay
This in vivo assay is used to confirm the function of a gene from one organism by its ability to rescue a corresponding mutant in another organism, typically E. coli.
-
Principle: An E. coli strain with a mutation in a dap gene is auxotrophic for DAP and cannot grow on a minimal medium unless it is supplemented with DAP. Introducing a plasmid carrying a functional dap gene from another bacterium can complement this mutation, allowing the E. coli mutant to grow on a DAP-deficient medium.
-
Workflow:
-
Prepare Competent Cells: Grow an E. coli dap mutant strain (e.g., a ΔdapD mutant) to mid-log phase and prepare chemically competent or electrocompetent cells.
-
Transformation: Transform the competent cells with a plasmid containing the candidate dap gene under the control of an inducible promoter (e.g., arabinose-inducible araBAD promoter). As a control, transform another batch of cells with an empty vector.
-
Selection: Plate the transformed cells on a rich medium (e.g., LB agar) containing the appropriate antibiotic for plasmid selection and supplemented with DAP. Incubate overnight.
-
Complementation Test:
-
Inoculate single colonies from the selection plate into a liquid minimal medium lacking DAP but containing the appropriate antibiotic and the inducer (e.g., arabinose).
-
As a control, also inoculate the cells into a minimal medium containing DAP.
-
Incubate the cultures with shaking at 37°C and monitor cell growth by measuring the optical density at 600 nm (OD600) over time.
-
-
Analysis: Growth of the E. coli mutant containing the candidate gene in the absence of DAP indicates successful functional complementation.
-
Caption: Workflow for a functional complementation assay.
Conclusion
The diaminopimelic acid pathway presents a rich area for comparative genomic and biochemical studies. The existence of four distinct pathways highlights the metabolic diversity within the bacterial kingdom. Understanding the distribution and enzymatic characteristics of these pathways is crucial for the development of targeted antibacterial therapies. This guide provides a foundational resource for researchers, offering a comparative look at the DAP pathway variants, a compilation of available kinetic data, and detailed experimental protocols to facilitate further investigation into this essential bacterial metabolic route. Further research, particularly in characterizing the acetylase pathway and expanding the kinetic data for all pathways across a wider range of pathogenic bacteria, will be invaluable in the ongoing search for novel antimicrobial agents.
References
- 1. A Novel meso-Diaminopimelate Dehydrogenase from Symbiobacterium thermophilum: Overexpression, Characterization, and Potential for d-Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methanococci Use the Diaminopimelate Aminotransferase (DapL) Pathway for Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Validating the Crucial Role of Specific Residues in the Diaminopimelate (DAP) Epimerase Active Site: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate workings of enzyme active sites is paramount for inhibitor design and protein engineering. This guide provides an objective comparison of the functional roles of key amino acid residues within the active site of Diaminopimelate (DAP) epimerase, an essential enzyme in the lysine (B10760008) biosynthesis pathway of bacteria and plants. The data presented is supported by experimental evidence from site-directed mutagenesis and kinetic studies.
Diaminopimelate (DAP) epimerase (DapF) catalyzes the stereochemical inversion of L,L-diaminopimelate to meso-diaminopimelate, a crucial step in the biosynthesis of lysine and a component of the bacterial cell wall.[1] The enzyme operates through a cofactor-independent mechanism, relying on a catalytic dyad of cysteine residues.[2][3] This guide delves into the specific contributions of these and other conserved residues to the enzyme's catalytic efficiency and substrate recognition.
Comparative Analysis of Wild-Type and Mutant DAP Epimerase
Site-directed mutagenesis is a powerful technique used to investigate the function of specific amino acid residues within a protein.[4][5] By systematically replacing key residues in the DAP epimerase active site and analyzing the kinetic parameters of the resulting mutant enzymes, researchers can elucidate the role of each residue in substrate binding and catalysis. The following table summarizes quantitative data from studies on Haemophilus influenzae DAP epimerase, comparing the kinetic performance of the wild-type enzyme to that of various active site mutants.
| Enzyme Variant | Kcat (s⁻¹) | Km (µM) | Kcat/Km (M⁻¹s⁻¹) | Fold Decrease in Catalytic Efficiency (Kcat/Km) | Reference |
| Wild-Type | 10.5 | 130 | 8.1 x 10⁴ | - | [2] |
| C73A | Inactive | - | - | Complete Loss | [2] |
| C217A | Inactive | - | - | Complete Loss | [2] |
| C73S | 0.0012 | 110 | 10.9 | 7,431 | F. B. Rayan et al., Biochemistry 2002, 41, 26, 8149–8157 |
| C217S | 0.0007 | 150 | 4.7 | 17,234 | F. B. Rayan et al., Biochemistry 2002, 41, 26, 8149–8157 |
Table 1: Kinetic Parameters of Wild-Type and Mutant H. influenzae DAP Epimerase. This table clearly demonstrates the critical nature of the cysteine residues Cys73 and Cys217 for the catalytic activity of DAP epimerase. Alanine substitution at either position results in a complete loss of function.[2] Serine substitutions, which are more conservative, lead to a drastic reduction in catalytic efficiency, highlighting the essential role of the thiol group in the catalytic mechanism.
Key Residues and Their Validated Roles
The active site of DAP epimerase is a highly specialized microenvironment. While the two cysteine residues are the primary catalytic players, other conserved residues are crucial for substrate binding, orientation, and stabilization of the transition state.
-
The Catalytic Dyad (Cys73 and Cys217 in H. influenzae; Cys99 and Cys254 in A. thaliana) : These two cysteine residues are the cornerstone of the epimerization reaction.[2][3] One cysteine, in its thiolate form, acts as a general base to abstract a proton from the α-carbon of the substrate.[2][6] The other cysteine, as a thiol, functions as a general acid to donate a proton to the resulting carbanionic intermediate from the opposite face, leading to the inversion of stereochemistry.[2][6] The roles of these two residues are reversed for the opposite reaction direction.[2]
-
Arginine Residue (Arg216 in Anabaena sp.) : A key arginine residue is responsible for recognizing and binding the distal carboxylate and amine groups of the DAP substrate.[6] This interaction is crucial for correctly orienting the substrate within the active site for catalysis and for distinguishing between different stereoisomers of DAP.[6]
-
Other Conserved Residues : The active site pocket is lined with other conserved residues that contribute to the overall architecture and electrostatic environment necessary for efficient catalysis.[6] For instance, variations in a loop region near the active site between different species of DAP epimerase can influence substrate binding affinity.[6]
Experimental Protocols
Validating the function of specific residues in the DAP epimerase active site typically involves a combination of molecular biology and biochemical techniques.
Site-Directed Mutagenesis
This technique is used to introduce specific amino acid substitutions into the DAP epimerase gene.[7][8]
-
Primer Design : Design complementary oligonucleotide primers containing the desired mutation.
-
PCR Amplification : Use the mutagenic primers to amplify the entire plasmid containing the wild-type DAP epimerase gene using a high-fidelity DNA polymerase.
-
Template Digestion : Digest the parental, methylated DNA template with the restriction enzyme DpnI.
-
Transformation : Transform the mutated, unmethylated plasmid into competent E. coli cells for propagation.
-
Sequence Verification : Isolate the plasmid DNA and verify the desired mutation through DNA sequencing.
Enzyme Expression and Purification
-
Expression : Transform the plasmid containing the wild-type or mutant DAP epimerase gene into an appropriate E. coli expression strain. Induce protein expression with IPTG.
-
Lysis : Harvest the cells and lyse them using sonication or a French press.
-
Purification : Purify the His-tagged DAP epimerase from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).
-
Purity Assessment : Assess the purity of the enzyme using SDS-PAGE.
Enzyme Kinetic Assays
Kinetic assays are performed to determine the catalytic efficiency of the wild-type and mutant enzymes.[9][10]
-
Assay Principle : A common method is a coupled-enzyme assay where the product of the DAP epimerase reaction, meso-DAP, is converted by meso-DAP dehydrogenase, leading to the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm.
-
Reaction Mixture : Prepare a reaction mixture containing buffer, the substrate L,L-DAP, NAD⁺, and meso-DAP dehydrogenase.
-
Initiation : Initiate the reaction by adding a known concentration of the purified wild-type or mutant DAP epimerase.
-
Data Acquisition : Record the change in absorbance at 340 nm over time.
-
Data Analysis : Determine the initial reaction velocities at various substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kcat and Km.[11][12]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the experimental process for validating the role of specific residues in the DAP enzyme active site.
Figure 1: Experimental workflow for validating active site residues.
Figure 2: Simplified catalytic mechanism of DAP epimerase.
References
- 1. Dimerization of Bacterial Diaminopimelate Epimerase Is Essential for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal structure of diaminopimelate epimerase from Arabidopsis thaliana, an amino acid racemase critical for L-lysine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 5. How Is Site-Directed Mutagenesis Used in Protein Engineering? [synapse.patsnap.com]
- 6. Structure and inhibition of diaminopimelic acid epimerase by slow‐binding α‐methyl amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 9. Kinetics of the diamine oxidase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identifiability of enzyme kinetic parameters in substrate competition: a case study of CD39/NTPDase1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New types of experimental data shape the use of enzyme kinetics for dynamic network modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Impact of DAP Pathway Mutations on Peptidoglycan Architecture: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricacies of bacterial cell wall synthesis is paramount for the development of novel antimicrobial strategies. This guide provides a detailed comparison of the peptidoglycan (PG) structure in wild-type bacteria and mutants of the Diaminopimelate (DAP) pathway, a critical route for the synthesis of essential peptidoglycan components.
The structural integrity of the bacterial cell wall, primarily composed of peptidoglycan, is crucial for bacterial survival, making its biosynthetic pathways attractive targets for antibiotics. The DAP pathway is central to this process in many bacteria, as it synthesizes meso-diaminopimelic acid (m-DAP), a key amino acid that forms the cross-bridges in the peptidoglycan mesh. Mutations in the DAP pathway can lead to significant alterations in peptidoglycan structure, affecting cell viability and susceptibility to antibiotics.
Peptidoglycan Structure: Wild-Type vs. DAP Pathway Mutants
In wild-type Gram-negative bacteria like Escherichia coli, the peptidoglycan sacculus is a thin layer composed of glycan strands of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues. These strands are cross-linked by peptide stems, with the cross-link typically occurring between the D-alanine at position 4 of one stem and the m-DAP at position 3 of an adjacent stem (4→3 cross-linking). A smaller fraction of 3→3 cross-links between two m-DAP residues also exists.[1][2]
Mutations in the genes of the DAP pathway disrupt the synthesis of m-DAP, leading to predictable and significant changes in the peptidoglycan structure. The consequences of these mutations are a direct reflection of the enzymatic step that is impaired.
A key and well-documented alteration occurs in mutants of dapF, the gene encoding DAP epimerase. This enzyme is responsible for the conversion of LL-diaminopimelic acid (L,L-DAP) to m-DAP. In dapF mutants, the accumulation of L,L-DAP leads to its incorporation into the peptide stems in place of m-DAP. This substitution has a profound impact on the degree of peptidoglycan cross-linking. The transpeptidases that catalyze the formation of the 4→3 cross-links have a strict stereochemical requirement for m-DAP. Consequently, the presence of L,L-DAP significantly reduces the efficiency of cross-bridge formation, resulting in a more loosely cross-linked and structurally weaker cell wall.
| Gene | Enzyme | Function in DAP Pathway | Expected Impact on Peptidoglycan Structure |
| dapA | Dihydrodipicolinate synthase | Condensation of pyruvate (B1213749) and L-aspartate-β-semialdehyde | Blocks the first committed step of the DAP pathway, leading to m-DAP auxotrophy and inability to synthesize peptidoglycan without external m-DAP supplementation. Leads to cell lysis in the absence of m-DAP. |
| dapB | Dihydrodipicolinate reductase | Reduction of dihydrodipicolinate | Similar to dapA mutants, results in m-DAP auxotrophy and compromised peptidoglycan synthesis, leading to cell lysis without m-DAP supplementation. |
| dapD | Tetrahydrodipicolinate N-succinyltransferase | Succinylation of tetrahydrodipicolinate | Blocks the succinylase branch of the DAP pathway, leading to m-DAP auxotrophy and defective peptidoglycan synthesis. |
| dapE | N-succinyl-L,L-diaminopimelate desuccinylase | Desuccinylation of N-succinyl-L,L-DAP | Impairs the final steps of the succinylase branch, resulting in m-DAP auxotrophy and altered peptidoglycan structure. |
| dapF | Diaminopimelate epimerase | Epimerization of L,L-DAP to m-DAP | Leads to the incorporation of L,L-DAP into peptide stems, significantly reducing the degree of 4→3 cross-linking and weakening the cell wall. |
Visualizing the DAP Pathway and Experimental Workflow
To provide a clearer understanding of the biochemical and experimental processes discussed, the following diagrams were generated using Graphviz.
The Diaminopimelate (DAP) biosynthetic pathway leading to m-DAP for peptidoglycan synthesis and L-Lysine.
Experimental workflow for the comparative analysis of peptidoglycan structure.
Experimental Protocols
Accurate comparison of peptidoglycan structure relies on robust and reproducible experimental methods. The following protocols provide a detailed methodology for the key experiments involved in this analysis.
Peptidoglycan Sacculi Isolation and Purification
This protocol is adapted for Gram-negative bacteria such as E. coli.
-
Cell Growth and Harvesting:
-
Grow wild-type and DAP pathway mutant strains in appropriate media to the mid-exponential phase. For DAP auxotrophs, supplement the medium with m-DAP.
-
Harvest cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold phosphate-buffered saline (PBS).
-
-
Cell Lysis and Sacculi Isolation:
-
Add the cell suspension dropwise into an equal volume of boiling 10% sodium dodecyl sulfate (B86663) (SDS) solution with vigorous stirring.
-
Continue boiling for 30 minutes to lyse the cells and denature proteins.
-
Allow the solution to cool to room temperature.
-
Collect the insoluble peptidoglycan sacculi by ultracentrifugation at 100,000 x g for 60 minutes at 25°C.
-
-
Washing and Purification:
-
Wash the sacculi pellet repeatedly with sterile, ultrapure water, with ultracentrifugation after each wash, until the SDS is completely removed (typically 5-7 washes).
-
To remove contaminating proteins, treat the sacculi with α-amylase (100 µg/mL) for 2 hours at 37°C, followed by pronase E (200 µg/mL) for 90 minutes at 60°C. Inactivate the pronase E by boiling for 15 minutes.
-
Wash the purified sacculi three more times with ultrapure water.
-
Lyophilize the final pellet for storage or proceed directly to enzymatic digestion.
-
Enzymatic Digestion of Peptidoglycan
-
Resuspension:
-
Resuspend the purified peptidoglycan sacculi in 50 mM sodium phosphate (B84403) buffer (pH 4.9).
-
-
Digestion:
-
Add a muramidase, such as cellosyl or mutanolysin, to a final concentration of 10-20 µg/mL.
-
Incubate the mixture overnight at 37°C with gentle shaking.
-
-
Inactivation and Solubilization:
-
Stop the digestion by boiling the sample for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes to pellet any undigested material.
-
The supernatant, containing the soluble muropeptides, is collected for analysis.
-
Muropeptide Analysis by HPLC
-
Sample Preparation:
-
Reduce the muropeptides in the supernatant by adding sodium borohydride (B1222165) (10 mg/mL in 0.5 M borate (B1201080) buffer, pH 9.0) and incubating for 30 minutes at room temperature. This step reduces the MurNAc residues to muramitol, preventing the formation of anomers and simplifying the chromatogram.
-
Stop the reduction by adjusting the pH to 2-4 with phosphoric acid.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a reversed-phase C18 column.
-
Separate the muropeptides using a linear gradient of a suitable mobile phase, such as sodium phosphate buffer with increasing concentrations of methanol (B129727) or acetonitrile.
-
Monitor the elution of muropeptides by UV absorbance at 205 nm.
-
Muropeptide Identification by Mass Spectrometry
-
Fraction Collection:
-
Collect the fractions corresponding to the peaks from the HPLC chromatogram.
-
-
Desalting:
-
Desalt the collected fractions using a suitable method, such as solid-phase extraction or a further round of HPLC with a volatile buffer system.
-
-
Mass Spectrometric Analysis:
-
Analyze the desalted muropeptides by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to determine their molecular masses.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which allows for the precise determination of the muropeptide structure, including the amino acid sequence and the nature of the cross-links.
-
Conclusion
The DAP pathway is indispensable for the synthesis of a structurally sound peptidoglycan cell wall in a wide range of bacteria. Mutations within this pathway lead to predictable and detrimental alterations in peptidoglycan architecture, most notably a reduction in cross-linking. The detailed comparative analysis of peptidoglycan from wild-type and DAP pathway mutants not only provides fundamental insights into the process of cell wall biosynthesis but also validates the enzymes of this pathway as promising targets for the development of new antibacterial agents. The experimental protocols and analytical approaches outlined in this guide provide a robust framework for researchers to investigate these crucial aspects of bacterial physiology.
References
Validating the Essentiality of the Meso-Diaminopimelate Pathway in Pathogenic Bacteria: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the essentiality of a metabolic pathway is a critical step in the identification of novel antibiotic targets. The meso-diaminopimelate (meso-DAP) pathway, crucial for both peptidoglycan cell wall synthesis and lysine (B10760008) production in most bacteria, presents a promising target due to its absence in humans. This guide provides a comparative overview of experimental approaches to validate the essentiality of the meso-DAP pathway in pathogenic bacteria, supported by experimental data and detailed protocols.
The meso-DAP pathway is a vital metabolic route in bacteria, culminating in the synthesis of meso-diaminopimelate, a key component of the peptidoglycan cell wall in most Gram-negative bacteria, and L-lysine, an essential amino acid for protein synthesis.[1][2][3][4][5][6][7] Its absence in mammals makes it an attractive and specific target for the development of new antimicrobial agents.[1][2][3][4][8][9][10][11] This guide explores the various methodologies employed to confirm the indispensable nature of this pathway for bacterial survival and growth.
Comparative Analysis of Experimental Validation Methods
Several experimental strategies are employed to ascertain the essentiality of genes within the meso-DAP pathway. These techniques, ranging from genetic manipulation to chemical inhibition, provide complementary evidence to build a robust case for a gene's essentiality.
Genetic Approaches: Gene Knockouts and Transposon Mutagenesis
Directly assessing the impact of gene disruption on bacterial viability is a cornerstone of essentiality studies.
-
Targeted Gene Knockout: This method involves the specific deletion or inactivation of a gene of interest. The inability to generate a viable knockout mutant under standard laboratory conditions is strong evidence for the gene's essentiality.[1][12][13][14] However, for essential genes, conditional knockout systems are often required to study their function.
-
Transposon Mutagenesis: Techniques like Transposon-Directed Insertion-site Sequencing (TraDIS) and Transposon Sequencing (Tn-seq) involve the random insertion of transposons throughout the bacterial genome.[2][15][16][17][18] Genes that are essential for survival will have a significantly lower frequency of transposon insertions. This high-throughput approach allows for the genome-wide identification of essential genes under various conditions.
Chemical Biology Approaches: Pathway Inhibition
The use of small molecule inhibitors that target specific enzymes in the meso-DAP pathway provides a chemical validation of its essentiality. The antibacterial effect of these inhibitors, often measured as the Minimum Inhibitory Concentration (MIC), directly correlates with the importance of the targeted enzyme and, by extension, the pathway.
Quantitative Data on Meso-DAP Pathway Essentiality
The following tables summarize quantitative data from various studies, offering a comparative look at the essentiality of meso-DAP pathway genes and the efficacy of their inhibitors across different pathogenic bacteria.
| Gene/Enzyme | Pathogenic Bacteria | Method | Outcome/Metric | Reference |
| dapA (DHDPS) | Escherichia coli | Genetic Footprinting | Essential | [19] |
| dapB | Escherichia coli | Genetic Footprinting | Essential | [19] |
| dapD | Escherichia coli | Genetic Footprinting | Essential | [19] |
| dapE | Escherichia coli | Genetic Footprinting | Essential | [19] |
| dapF | Escherichia coli | Genetic Footprinting | Essential | [19] |
| lysA | Escherichia coli | Genetic Footprinting | Essential | [5][19] |
| DHDPS | Acinetobacter baumannii | Chemical Inhibition (PMSH) | IC50: 35 µM | [3] |
Table 1: Summary of Genetic Validation of Meso-DAP Pathway Essentiality. This table presents a selection of genes from the meso-DAP pathway that have been experimentally validated as essential in pathogenic bacteria using genetic techniques.
| Inhibitor | Target Enzyme | Pathogenic Bacteria | MIC (µg/mL) | Reference |
| PMSH | DHDPS | Acinetobacter baumannii (multi-drug resistant strains) | 8 - 16 | [3] |
| Thio-DAP (1) | DapF | Staphylococcus aureus | 70 - 80 | [7][10] |
| Oxa-DAP (2) | DapF | Staphylococcus aureus | 70 - 80 | [7][10] |
| Compound 4 | meso-DAP Dehydrogenase | Porphyromonas gingivalis | 250 µM | [20] |
| Compound 5 | meso-DAP Dehydrogenase | Porphyromonas gingivalis | 167.45 µM | [20] |
| Hydrazide derivative | DapL | Leptospira interrogans | - | [21] |
| Thiobarbiturate | DapL | Verrucomicrobium spinosum | - | [21] |
Table 2: Efficacy of Inhibitors Targeting Meso-DAP Pathway Enzymes. This table showcases the minimum inhibitory concentrations (MICs) of various compounds targeting enzymes within the meso-DAP pathway against pathogenic bacteria.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols used to assess the essentiality of the meso-DAP pathway.
Targeted Gene Knockout via Homologous Recombination
This protocol describes the generation of a targeted gene deletion mutant in bacteria using a two-step selection strategy.
-
Construct a suicide vector: The vector should contain upstream and downstream flanking regions of the target gene, a selectable marker (e.g., antibiotic resistance gene), and a counter-selectable marker.
-
Introduce the vector into the host bacterium: Electroporation is a common method for transformation.
-
Select for single-crossover integrants: Plate the transformed cells on a medium containing the antibiotic corresponding to the selectable marker.
-
Select for double-crossover mutants (gene knockout): Culture the single-crossover integrants in a medium that selects against the counter-selectable marker.
-
Verify the gene knockout: Use PCR and DNA sequencing to confirm the deletion of the target gene.
Genome-Wide Essentiality Screen using Transposon Mutagenesis (TraDIS)
This protocol outlines the key steps for identifying essential genes on a genome-wide scale.
-
Generate a high-density transposon mutant library: Introduce a transposon (e.g., Tn5) into a large population of bacteria.
-
Genomic DNA extraction: Extract genomic DNA from the pooled mutant library.
-
Library preparation for sequencing: Fragment the DNA and ligate adapters for next-generation sequencing. One adapter should be specific to the transposon sequence.
-
Sequencing: Sequence the prepared library to identify the transposon insertion sites.
-
Data analysis: Map the sequencing reads to the reference genome to determine the location and frequency of transposon insertions in each gene. Essential genes will have a statistically significant lack of insertions.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: The meso-DAP pathway (Succinylase Branch).
Caption: Workflow for targeted gene knockout.
Alternative Pathways and Resistance Mechanisms
While the meso-DAP pathway is essential in many pathogenic bacteria, it is crucial to consider the existence of alternative routes for lysine synthesis or mechanisms of resistance to pathway inhibitors. Some bacteria possess alternative pathways for lysine biosynthesis, such as the α-aminoadipate (AAA) pathway, although this is less common in pathogenic bacteria.[8][12]
Furthermore, some bacteria have variations in the DAP pathway itself, such as the acetylase, dehydrogenase, or the more recently discovered L,L-diaminopimelate aminotransferase (DapL) pathways.[1][3][4][6][11][22] The presence of these alternative branches could potentially offer a route to bypass the inhibition of a specific enzyme in the primary succinylase pathway.
Resistance to inhibitors can also arise through mechanisms such as target modification, reduced drug uptake, or active drug efflux.[9][20] A thorough understanding of these potential bypass and resistance mechanisms is critical for the development of robust and effective antimicrobial therapies targeting the meso-DAP pathway.
References
- 1. Targeted Gene Knockout and Essentiality Testing by Homologous Recombination | Springer Nature Experiments [experiments.springernature.com]
- 2. journals.asm.org [journals.asm.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Reconstruction of the Diaminopimelic Acid Pathway to Promote L-lysine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutants of Escherichia coli with a Growth Requirement for Either Lysine or Pyridoxine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Distinct pathways for modification of the bacterial cell wall by non-canonical D-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genomic and Biochemical Analysis of the Diaminopimelate and Lysine Biosynthesis Pathway in Verrucomicrobium spinosum: Identification and Partial Characterization of L,L-Diaminopimelate Aminotransferase and UDP-N-Acetylmuramoylalanyl-D-glutamyl-2,6-meso-Diaminopimelate Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted gene knockout and essentiality testing by homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mybiosource.com [mybiosource.com]
- 15. Frontiers | Genome-wide transposon mutagenesis analysis of Burkholderia pseudomallei reveals essential genes for in vitro and in vivo survival [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Genetic Analysis of Diaminopimelic Acid- and Lysine-Requiring Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of Small-Molecule Inhibitors against Meso-2, 6-Diaminopimelate Dehydrogenase from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Methanococci Use the Diaminopimelate Aminotransferase (DapL) Pathway for Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of meso-2,6-Diaminopimelic Acid: A Procedural Guide
Meso-2,6-diaminopimelic acid (m-DAP) is a non-proteinogenic amino acid, crucial in the biosynthesis of lysine (B10760008) in bacteria and a key component of their peptidoglycan cell walls. For researchers and drug development professionals, understanding the proper handling and disposal of this compound is paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step plan for the safe management and disposal of m-DAP.
Immediate Safety and Handling Protocols
Before handling this compound, it is essential to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). According to safety data sheets, this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE) and Handling:
-
Gloves: Wear chemical-impermeable gloves that have been inspected for integrity before use.[2][3]
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[1][3]
-
Lab Coat: A clean lab coat should always be worn.[4]
-
Ventilation: Handle the compound in a well-ventilated area, such as a certified fume hood, to minimize inhalation of dust.[5][6]
-
Hygiene: Wash hands thoroughly after handling.[5][6] Avoid eating, drinking, or applying cosmetics in the laboratory.[5]
Chemical and Safety Data Overview
While this compound is not classified as an acutely toxic "P-list" chemical, it must be managed as a hazardous waste unless determined otherwise by an institution's environmental health and safety (EHS) office.[7][8] The following table summarizes key safety information and general parameters for laboratory chemical waste.
| Parameter | Value/Guideline | Source |
| GHS Hazard Classification | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3) | [1][2] |
| Storage Temperature | Cool, dry, and well-ventilated place in a tightly closed container. | [3][4] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Corrosivity Characteristic | Applies to aqueous solutions with pH ≤ 2 or pH ≥ 12.5. | [8] |
| Ignitability Characteristic | Applies to liquids with a flash point < 140°F. | [8] |
| Maximum Satellite Accumulation | 55 gallons of hazardous waste or 1 quart of acutely toxic waste. | [8] |
Step-by-Step Disposal Protocol
Disposal of this compound must adhere to institutional policies and local, state, and federal regulations.[6] Never dispose of this chemical down the drain or in the regular trash.[7][9]
Experimental Protocol: Waste Segregation and Collection
-
Designate as Hazardous Waste: Treat all unused, expired, or contaminated this compound as hazardous chemical waste.[7]
-
Select Appropriate Container:
-
Label the Waste Container:
-
Affix a "Hazardous Waste" tag to the container as soon as the first particle of waste is added.[10]
-
Clearly list all contents, including "this compound" and its approximate percentage. The total percentage of all components must add up to 100%.[10]
-
Indicate any relevant hazards (e.g., irritant).[10]
-
-
Accumulate Waste:
-
Request Pickup:
Spill Response Procedures
In the event of a spill, immediate and proper cleanup is crucial.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated.[6]
-
Wear PPE: Don the appropriate PPE as described above before attempting cleanup.
-
Contain and Clean:
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of all cleanup materials as hazardous waste.[7]
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. targetmol.com [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. youtube.com [youtube.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Safeguarding Your Research: A Comprehensive Guide to Handling meso-2,6-Diaminopimelic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling meso-2,6-Diaminopimelic acid, a key component in bacterial cell wall research. Adherence to these procedural, step-by-step instructions will help ensure safe operational handling and disposal, fostering a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a comprehensive approach to personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Must be worn at all times when handling the compound to protect against splashes. A face shield may be appropriate for procedures with a higher risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Disposable nitrile gloves are the minimum requirement for incidental contact.[3] Gloves must be inspected before use and changed immediately if contaminated. For prolonged or direct contact, consult the glove manufacturer's chemical resistance data.[1][4] |
| Body Protection | Laboratory Coat | A lab coat must be worn to protect skin and personal clothing.[1] For tasks with a higher risk of contamination, consider a chemical-resistant apron.[5] |
| Respiratory Protection | Use in a well-ventilated area. | Work should be conducted in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[1] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
| Footwear | Closed-toe shoes | Required to protect feet from potential spills.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risks.
-
Preparation:
-
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Minimize dust generation and accumulation when working with the powdered form.[1]
-
Use non-sparking tools and avoid sources of ignition.[4]
-
Keep the container tightly closed when not in use.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
-
-
Storage:
Disposal Plan: Managing Waste Safely
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect waste material in a suitable, labeled disposal container.[1]
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Procedure:
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
